molecular formula C5H9NS B12341405 1-Thia-6-azaspiro[3.3]heptane

1-Thia-6-azaspiro[3.3]heptane

Cat. No.: B12341405
M. Wt: 115.20 g/mol
InChI Key: APPDVBXBDUFODU-UHFFFAOYSA-N
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Description

1-Thia-6-azaspiro[3.3]heptane is a useful research compound. Its molecular formula is C5H9NS and its molecular weight is 115.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Thia-6-azaspiro[3.3]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Thia-6-azaspiro[3.3]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-thia-6-azaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NS/c1-2-7-5(1)3-6-4-5/h6H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APPDVBXBDUFODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC12CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Escaping Flatland: The Physicochemical and Metabolic Properties of 1-Thia-6-azaspiro[3.3]heptane in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Structural Significance and Bioisosterism

Modern medicinal chemistry has increasingly moved away from flat, sp2-hybridized aromatic rings toward structurally complex, sp3-rich scaffolds to improve clinical success rates[1]. Spirocyclic compounds, particularly spiro[3.3]heptanes, have emerged as premier bioisosteres for saturated heterocycles like piperidines, piperazines, and morpholines[2].

The compound 1-Thia-6-azaspiro[3.3]heptane introduces a sulfur atom into the spirocyclic core. This substitution provides unique vectors for hydrogen bonding and allows for tunable polarity via oxidation to the sulfoxide or 1,1-dioxide. By replacing a highly basic and metabolically vulnerable morpholine or piperidine ring with a 1-thia-6-azaspiro[3.3]heptane derivative, drug developers can drastically reduce hERG channel liabilities and off-target cytotoxicity while simultaneously improving pharmacokinetic (PK) profiles[3].

Physicochemical Properties

The physicochemical baseline of a building block dictates its utility in library synthesis. Below is a comparative summary of the base sulfide and its oxidized 1,1-dioxide counterpart. Both are commonly isolated as hydrochloride salts to prevent amine oxidation and enhance bench stability,.

Property1-Thia-6-azaspiro[3.3]heptane HCl1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide HCl
CAS Number 1427452-92-31427358-97-1
Molecular Formula C5H10ClNSC5H10ClNO2S
Molecular Weight 151.66 g/mol 183.66 g/mol
SMILES Cl.C1CC2(S1)CNC2Cl.O=S1(=O)CCC12CNC2
Physical Form Off-white solidWhite to pale-yellow powder
Storage Conditions Room Temp, Keep dry2-8°C, Inert atmosphere

Mechanistic Advantages in Metabolic Stability

Expertise & Causality: Standard heterocycles like morpholine and piperidine are highly susceptible to Cytochrome P450 (CYP450)-mediated α-C-H oxidation. This enzymatic attack typically leads to rapid ring opening, dealkylation, and subsequent metabolic clearance. 1-Thia-6-azaspiro[3.3]heptane structurally circumvents this liability. The spirocyclic core lacks these vulnerable α-protons adjacent to the heteroatoms and introduces significant steric bulk that physically shields the scaffold from the CYP450 active site[2]. Consequently, the intrinsic clearance (


) is minimized, and the metabolic half-life (

) is prolonged. Furthermore, the 1,1-dioxide moiety acts as a strong hydrogen bond acceptor without the basicity liabilities of a secondary amine, reducing phospholipidosis risks.

MetabolicPathway Flat Standard Heterocycle (e.g., Morpholine) CYP CYP450 Oxidation (Alpha-carbon attack) Flat->CYP Susceptible Spiro 1-Thia-6-azaspiro[3.3]heptane (sp3-rich scaffold) Spiro->CYP Resistant Stability Metabolic Resistance (Prolonged t1/2) Spiro->Stability Steric Shielding Degradation Rapid Clearance (Short t1/2) CYP->Degradation Cleavage

Metabolic resistance of spirocyclic scaffolds vs. standard heterocycles.

Synthetic Methodology: Acid-Mediated Deprotection

In library synthesis, 1-thia-6-azaspiro[3.3]heptane is frequently utilized as a Boc-protected intermediate (e.g., tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate 1,1-dioxide) to prevent unwanted side reactions at the secondary amine during cross-coupling[4].

Step-by-Step Protocol:

  • Preparation: Into a 50-mL round-bottom flask, dissolve 50 mg (0.20 mmol) of tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate 1,1-dioxide in 2 mL of HCl (1 M in dioxane)[4].

  • Reaction: Stir the resulting solution continuously for 2 hours at room temperature (20-25°C)[4].

  • Isolation: Concentrate the mixture under vacuum to remove the volatile dioxane and isobutylene by-products[4].

  • Yield: The process quantitatively yields 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride as a highly pure solid[4].

Causality behind the protocol: Dioxane is specifically chosen as the solvent because it readily solubilizes the non-polar Boc-protected starting material. As the Boc group is cleaved, the resulting highly polar hydrochloride salt precipitates out of the dioxane solution. This phase separation drives the reaction forward (via Le Chatelier's principle) and eliminates the need for complex chromatographic purification, allowing the building block to be used directly in subsequent amide coupling or alkylation steps.

Metabolic Stability Profiling (Self-Validating Workflow)

To empirically validate the metabolic resistance of the spirocyclic core, a Human Liver Microsome (HLM) Stability Assay is employed. This protocol is designed as a self-validating system to ensure absolute trustworthiness in the generated PK data.

Step-by-Step Protocol:

  • Incubation: Combine 1 µM of the 1-thia-6-azaspiro[3.3]heptane derivative with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C for 5 minutes.

  • Initiation: Add 1 mM NADPH to catalyze the CYP450 enzymes.

  • Time-Course Quenching: At discrete time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing 100 ng/mL tolbutamide (Internal Standard).

  • Protein Precipitation: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C.

  • Analysis: Analyze the supernatant via LC-MS/MS, calculating the peak area ratio of the analyte to the internal standard.

Trustworthiness & Validation: The inclusion of a 0-minute quench establishes an absolute 100% baseline before any enzymatic activity can occur, ensuring the system controls for non-specific binding to the microsomes. The internal standard (tolbutamide) corrects for any matrix ionization effects or injection volume variances during LC-MS/MS analysis, ensuring that the calculated degradation curve accurately reflects true intrinsic clearance.

References

  • Title: Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors (WO2019055877A1)
  • Title: 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Strained spiro heterocycles as potential bioisosteres Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Aza-quinazoline compounds and methods of use (US20240034731A1)

Sources

An In-Depth Technical Guide to the Structure and Conformation of 1-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-thia-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its unique three-dimensional architecture, characterized by two fused four-membered rings, offers a novel entry into unexplored chemical space, presenting a valuable alternative to traditional saturated heterocycles. This guide provides a comprehensive analysis of the structure, synthesis, and conformational landscape of the 1-thia-6-azaspiro[3.3]heptane core. We delve into the nuanced interplay of ring strain, heteroatom effects, and puckering phenomena that define its three-dimensional shape. Furthermore, we explore its strategic application as a bioisosteric replacement for commonly employed moieties like piperidine, highlighting the potential for this scaffold to modulate physicochemical properties and enhance drug-like characteristics. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics, offering insights into the rational incorporation of this promising spirocyclic system.

Introduction: The Rise of Spiro[3.3]heptanes in Drug Discovery

The quest for novel chemical entities with improved pharmacological profiles has driven the exploration of three-dimensional (3D) molecular scaffolds. Among these, spirocycles have garnered significant attention due to their inherent rigidity and well-defined exit vectors for substitution. The spiro[3.3]heptane framework, in particular, represents a class of small, strained ring systems that offer a distinct departure from the "flatland" of aromatic and conformationally flexible aliphatic rings.

The incorporation of heteroatoms into the spiro[3.3]heptane core, such as in 1-thia-6-azaspiro[3.3]heptane, introduces further opportunities to fine-tune molecular properties. This specific scaffold, containing both a sulfur and a nitrogen atom, presents a unique combination of structural and electronic features that can be leveraged in drug design. Its utility as a bioisostere for piperidine and other six-membered rings has been a key driver of its adoption, offering the potential to improve metabolic stability, aqueous solubility, and target engagement.[1][2]

This guide will provide a detailed examination of the 1-thia-6-azaspiro[3.3]heptane structure, from its fundamental bonding characteristics to its dynamic conformational behavior.

The Structural Core: A Fusion of Strained Four-Membered Rings

The 1-thia-6-azaspiro[3.3]heptane molecule is characterized by a central quaternary carbon atom shared by two four-membered rings: a thietane ring and an azetidine ring. This spirocyclic fusion imparts significant conformational rigidity to the molecule.

Fundamental Geometry

The core structure consists of a seven-carbon skeleton with one sulfur and one nitrogen atom replacing carbon atoms at the 1 and 6 positions, respectively. The chemical formula for the parent compound is C₅H₉NS.[3]

Synthetic Strategies for Accessing the 1-Thia-6-azaspiro[3.3]heptane Scaffold

The construction of the strained spiro[3.3]heptane framework requires specialized synthetic methodologies. While a variety of approaches have been developed for related diaza- and oxa-azaspiro[3.3]heptanes, the synthesis of the 1-thia-6-azaspiro[3.3]heptane core often involves a multi-step sequence.

A common strategy involves the initial construction of one of the heterocyclic rings, followed by the annulation of the second ring. For instance, a pre-formed azetidine derivative can serve as a template for the subsequent formation of the thietane ring.

Illustrative Synthetic Approach

A representative synthesis of a 1-thia-6-azaspiro[3.3]heptane derivative is outlined below. This approach leverages the nucleophilic character of a sulfur-containing reagent to displace leaving groups on a pre-functionalized azetidine.

Experimental Protocol: Synthesis of a Protected 1-Thia-6-azaspiro[3.3]heptane Derivative

  • Step 1: Synthesis of a 3,3-bis(hydroxymethyl)azetidine derivative. This can be achieved through various literature methods, often starting from commercially available precursors. The nitrogen of the azetidine is typically protected with a suitable group, such as a benzyl or a tert-butyloxycarbonyl (Boc) group, to prevent side reactions.

  • Step 2: Conversion of the diol to a di-leaving group. The hydroxyl groups of the 3,3-bis(hydroxymethyl)azetidine are converted to better leaving groups, such as tosylates or mesylates, by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • Step 3: Thietane ring formation. The di-tosylated or di-mesylated azetidine is then reacted with a sulfide source, such as sodium sulfide (Na₂S), in a suitable solvent like dimethylformamide (DMF) or ethanol. The sulfide anion undergoes a double nucleophilic substitution, displacing both leaving groups to form the thietane ring and complete the spirocyclic core.

  • Step 4: Deprotection and further functionalization. The protecting group on the azetidine nitrogen can be removed under appropriate conditions (e.g., hydrogenolysis for a benzyl group or acid treatment for a Boc group) to yield the parent 1-thia-6-azaspiro[3.3]heptane, which can then be further functionalized.

G

Conformational Analysis: The Puckered World of Four-Membered Rings

The conformational landscape of 1-thia-6-azaspiro[3.3]heptane is dominated by the inherent strain of its constituent four-membered rings. Unlike their larger five- and six-membered counterparts, which can adopt multiple low-energy conformations, four-membered rings are significantly more constrained. However, they are not planar. Both the thietane and azetidine rings exist in a dynamic equilibrium between two puckered conformations.

The Phenomenon of Ring Puckering

A planar four-membered ring would suffer from significant torsional strain due to the eclipsing of adjacent substituents. To alleviate this strain, the ring adopts a non-planar, or "puckered," conformation. This puckering is characterized by a dihedral angle, often referred to as the puckering angle, which describes the deviation from planarity. The energy barrier to inversion between the two puckered conformations is typically low, leading to a rapid interconversion at room temperature.

The degree of puckering and the barrier to inversion are influenced by several factors, including the nature of the atoms in the ring and the substituents attached to them. The presence of heteroatoms with different bond lengths and angles compared to carbon can significantly alter the conformational preferences of the ring. For instance, the longer carbon-sulfur bonds in the thietane ring compared to the carbon-carbon bonds are expected to influence its puckering angle.

Conformational States of 1-Thia-6-azaspiro[3.3]heptane

The overall conformation of 1-thia-6-azaspiro[3.3]heptane is a composite of the puckering of both the thietane and azetidine rings. The spiro fusion introduces a degree of interdependence between the two rings, although the primary conformational flexibility will still arise from the independent puckering of each ring.

Due to the lack of specific experimental data for the parent 1-thia-6-azaspiro[3.3]heptane, we can infer its likely conformational behavior from studies of related azetidine and thietane systems. It is expected that both rings will be puckered, and the molecule will exist as a mixture of rapidly interconverting conformers.

Experimental and Computational Approaches to Conformational Analysis

The detailed conformational analysis of molecules like 1-thia-6-azaspiro[3.3]heptane relies on a combination of experimental and computational techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying molecular conformation in solution.[4][5] Techniques such as Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy can provide information about the through-space proximity of protons, which can be used to deduce the preferred conformation.[6][7][8]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides a precise three-dimensional structure of a molecule in the solid state. While this represents a single conformation, it can provide valuable insights into the preferred puckering of the rings.

  • Computational Modeling: Molecular mechanics and quantum mechanics calculations are invaluable for mapping the potential energy surface of a molecule and identifying its low-energy conformations.[3] These methods can also be used to calculate the energy barriers between different conformers.

G

Applications in Medicinal Chemistry: A Bioisosteric Scaffold

The rigid and three-dimensional nature of the 1-thia-6-azaspiro[3.3]heptane core makes it an attractive scaffold for medicinal chemistry. Its primary application has been as a bioisosteric replacement for more common saturated heterocyclic rings, such as piperidine.

Modulation of Physicochemical Properties

Bioisosteric replacement is a strategy used to modify the properties of a lead compound while retaining its biological activity. Replacing a piperidine ring with a 1-thia-6-azaspiro[3.3]heptane moiety can lead to several beneficial changes in physicochemical properties:

  • Increased 3D Character: The spirocyclic nature of the scaffold introduces a higher degree of three-dimensionality, which can lead to improved target binding and selectivity.

  • Altered Lipophilicity: The introduction of the sulfur atom and the change in overall shape can significantly impact the lipophilicity (logP/logD) of a molecule. In some cases, the incorporation of an azaspiro[3.3]heptane has been shown to decrease lipophilicity, which can be advantageous for improving solubility and reducing off-target effects.[9]

  • Modified Basicity: The pKa of the azetidine nitrogen in the spirocyclic system can differ from that of a piperidine nitrogen, which can influence its pharmacokinetic properties.

Case Studies and Future Directions

While specific examples of 1-thia-6-azaspiro[3.3]heptane in clinical development are not yet widely reported, the broader class of azaspiro[3.3]heptanes has shown significant promise. For example, 2-azaspiro[3.3]heptane derivatives have been successfully employed as orally bioavailable inducers of fetal hemoglobin for the treatment of sickle cell disease.[10] The unique properties of the 1-thia-6-azaspiro[3.3]heptane core suggest that it holds similar potential for the development of novel therapeutics across a range of disease areas.

Conclusion

The 1-thia-6-azaspiro[3.3]heptane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its rigid, three-dimensional structure and the presence of two heteroatoms offer a unique combination of properties that can be exploited to design novel drug candidates with improved pharmacological profiles. A thorough understanding of its synthesis and conformational behavior is crucial for the rational design of new molecules incorporating this promising core. As synthetic methodologies become more refined and our understanding of its conformational landscape deepens, we anticipate that the 1-thia-6-azaspiro[3.3]heptane scaffold will find increasingly widespread application in the discovery and development of next-generation therapeutics.

References

  • Emerging Conformational-Analysis Protocols from the RTCONF55-16K Reaction Thermochemistry Conformational Benchmark Set. ACS Physical Chemistry Au. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. Available at: [Link]

  • NOESY and ROESY. University of Wisconsin-Madison, Department of Chemistry. Available at: [Link]

  • Reference-free NOE NMR analysis. Magnetic Resonance in Chemistry. Available at: [Link]

  • The conformational analysis of saturated heterocycles. Part L. Computer program for strain energy minimisation in six-membered rings and recalculation of conformational equilibria. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Request PDF. Available at: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. Available at: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. Available at: [Link]

  • Structural and Conformational Aspects in the Chemistry of Heterocycles. MDPI. Available at: [Link]

  • Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. Available at: [Link]

  • Conformational analysis of selected [2.2]heterophanes: A comparison of stereochemical switching via computational chemistry. ScholarWorks@CWU. Available at: [Link]

  • Lecture 12: The Nuclear Overhauser Effect. Harvard University. Available at: [Link]

  • Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Available at: [Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link]

  • Conformational analysis of A and B rings in 2-, 4-, and 6-bromosubstituted steroidal 4-en-3-ones by nuclear magnetic resonance. Journal of the American Chemical Society. Available at: [Link]

  • Conformational Analysis of Saturated Heterocyclic Six-Membered Rings. ResearchGate. Available at: [Link]

  • Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available at: [Link]

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing. Available at: [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Available at: [Link]

Sources

Technical Guide: Spectroscopic Characterization of 1-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Thia-6-azaspiro[3.3]heptane , a high-value spirocyclic scaffold used in medicinal chemistry.

Introduction & Structural Significance

1-Thia-6-azaspiro[3.3]heptane is an "angular" spirocycle, distinct from its linear isomer (2-thia-6-azaspiro[3.3]heptane). In modern drug discovery, this scaffold serves as a critical bioisostere for piperidine, morpholine, and thiomorpholine rings. Its spiro-fusion at the C4 position creates a rigid, non-planar geometry that projects substituents into defined vectors, often improving metabolic stability and solubility compared to their monocyclic analogs (the "Gem-Dimethyl Effect" equivalent).

Isomer Distinction (Critical)
  • 1-Thia-6-azaspiro[3.3]heptane (Angular): The sulfur atom is adjacent to the spiro carbon (position 1). This isomer is chiral (

    
     symmetry potential) and possesses a more complex NMR signature.
    
  • 2-Thia-6-azaspiro[3.3]heptane (Linear): The sulfur atom is opposite the spiro carbon (position 2). This isomer is achiral (

    
     symmetry) and exhibits simpler spectra.
    
  • Note: This guide focuses on the 1-Thia (Angular) isomer as requested, with reference to the sulfone derivative (1,1-dioxide) often used for characterization due to its enhanced stability.

Spectroscopic Data Analysis

A. Mass Spectrometry (MS)

The mass spectral signature of the core scaffold is characterized by the molecular ion and specific fragmentation patterns driven by ring strain release.

ParameterValue (Sulfide Core)Value (Sulfone Derivative)Notes
Formula


MW 115.20 g/mol 147.20 g/mol
[M+H]⁺ 116.05 148.04 ESI (Positive Mode)
[M+Na]⁺ 138.03170.02Common adduct
Fragmentation

88 (Loss of

)

84 (Loss of

)
Ring opening/extrusion

Fragmentation Mechanism: Under collision-induced dissociation (CID), the spirocycle often undergoes retro-[2+2] cycloaddition or ethylene extrusion. For the sulfone, the extrusion of


 (64 Da) is a diagnostic neutral loss.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from the 1,1-dioxide (sulfone) derivative (TFA salt), as the free sulfide is prone to oxidation and often handled as a salt. The angular nature of the 1-thia isomer breaks the symmetry found in the 2-thia isomer, resulting in distinct methylene signals.


H NMR Data (300 MHz, CDCl

)
  • Sample: 1,1-dioxido-1-thia-6-azaspiro[3.3]heptane (TFA Salt)

  • Key Feature: The protons on the thietane ring (adjacent to

    
    ) and azetidine ring (adjacent to N) appear as complex multiplets due to the rigid puckered conformation.
    
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Context
3.76 – 3.83 Multiplet (m)1H

Thietane ring (Deshielded by

)
3.56 – 3.65 Multiplet (m)4H

Azetidine ring (

to Nitrogen)
3.48 Doublet of Doublets (dd)1H

Thietane ring (Geminal coupling)
3.20 Doublet of Doublets (dd)1H

Thietane ring (Adjacent to Spiro)
2.61 Singlet (s)-

/

Exchangeable proton (varies)
1.43 – 1.56 Multiplet-

If N-Boc protected intermediate

Interpretation:

  • The 3.56–3.65 ppm region integrates to 4H, corresponding to the two methylene groups of the azetidine ring (

    
    ), which are magnetically similar but not strictly equivalent in the angular isomer.
    
  • The thietane protons (

    
    ) are split into distinct multiplets (3.20–3.83 ppm) due to the strong electron-withdrawing effect of the sulfone and the rigid ring pucker, which makes geminal protons diastereotopic.
    

C NMR Predictions (100 MHz, CDCl

)
  • Spiro Carbon (

    
    ): 
    
    
    
    35–45 ppm (Quaternary, typically low intensity).
  • Thietane Carbons (

    
    ): 
    
    
    
    50–60 ppm (Deshielded by
    
    
    ).
  • Azetidine Carbons (

    
    ): 
    
    
    
    45–55 ppm (Deshielded by N).
C. Infrared (IR) Spectroscopy

Key diagnostic bands for the functional groups.

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
Amine (N-H) 3300 – 3500Medium/BroadN-H stretch (Salt form: 2800-3200 broad)
Sulfone (O=S=O) 1300 – 1320 StrongAsymmetric stretch
Sulfone (O=S=O) 1120 – 1160 StrongSymmetric stretch
C-H (Strained) 2950 – 3000MediumCyclobutane-like C-H stretch

Experimental Protocols & Synthesis

Synthesis of the Core Scaffold

The synthesis of the angular 1-thia isomer is more challenging than the linear 2-thia isomer. A robust route typically involves the construction of the thietane ring onto a pre-existing cyclobutane or azetidine precursor.

Protocol: Formation via Double Displacement (Representative)

Note: This general method is often used for spiro-thietanes. Specific isomer control depends on the starting material geometry.

  • Precursor Preparation: Start with N-Boc-3,3-bis(bromomethyl)azetidine (for 2-thia) or a spiro-ketone (e.g., N-Boc-1-oxaspiro[3.3]heptan-? analog) for the angular isomer.

  • Thietane Cyclization:

    • Reagents: Sodium Sulfide nonahydrate (

      
      ).
      
    • Solvent: Ethanol/Water (degassed to prevent oxidation).[1]

    • Procedure: Dissolve the dibromide precursor in Ethanol. Add

      
       solution dropwise at reflux. The sulfur nucleophile performs a double 
      
      
      
      displacement to close the thietane ring.
  • Oxidation (Optional but common):

    • Treat the sulfide with

      
      -CPBA (2.2 equiv) in DCM at 0°C to yield the 1,1-dioxide (sulfone) . This crystalline derivative is easier to purify and characterize.
      
  • Deprotection:

    • Treat the N-Boc intermediate with

      
       in Dioxane or TFA/DCM to yield the final 1-Thia-6-azaspiro[3.3]heptane salt .
      

Visualization of Structural Logic

The following diagram illustrates the structural relationship and the fragmentation logic observed in Mass Spectrometry.

SpiroStructure cluster_NMR NMR Features (1H) Core 1-Thia-6-azaspiro[3.3]heptane (Angular Core) Sulfone 1,1-Dioxide Derivative (Stable, Crystalline) Core->Sulfone Oxidation (m-CPBA) Frag1 Fragment m/z ~88 (Loss of C2H4) Core->Frag1 MS (CID) Retro-[2+2] Frag2 Fragment m/z ~84 (Loss of SO2) Sulfone->Frag2 MS (CID) Extrusion AzetidineH Azetidine CH2 ~3.6 ppm (m) Sulfone->AzetidineH ThietaneH Thietane CH2 ~3.2-3.8 ppm (dd/m) Sulfone->ThietaneH

Caption: Structural derivation and fragmentation pathways of the 1-thia-6-azaspiro[3.3]heptane scaffold.

References

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Patent US 10710986 B2. (2019). Substituted bicyclic aza-heterocycles. (Contains experimental NMR data for the 1,1-dioxide derivative).

  • BenchChem. 7-Thia-1-azaspiro[3.5]nonane and related spirocycles. (Protocol A reference for thietane formation).

  • Sigma-Aldrich. 1-Thia-6-azaspiro[3.3]heptane hydrochloride Product Page. (CAS Verification).[2][3]

Sources

Escaping Flatland: Physicochemical Profiling and Synthetic Dynamics of 1-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the transition from planar, sp²-hybridized aromatic systems to highly complex, sp³-rich architectures is a critical strategy for improving clinical success rates. The spirocyclic scaffold, specifically the 1-thia-6-azaspiro[3.3]heptane system, represents a high-value structural motif. By locking two four-membered rings in an orthogonal arrangement, this thia-azaspirocycle provides a rigid, predictable vector for substituents while minimizing off-target lipophilic interactions.

As a Senior Application Scientist, I have structured this technical guide to dissect the physicochemical parameters, structural causality, and synthetic methodologies associated with this unique building block. The protocols detailed herein are designed as self-validating systems to ensure robust reproducibility in medicinal chemistry workflows.

Physicochemical Profile & Structural Anatomy

The 1-thia-6-azaspiro[3.3]heptane core is predominantly utilized as its hydrochloride salt to mitigate the inherent volatility and oxidative instability of the free aliphatic amine[1]. The incorporation of the sulfur atom (the "Chalcogen Effect") fundamentally alters the molecule's electronic distribution and metabolic liability compared to its carbon (diazaspirocycle) or oxygen (oxa-azaspirocycle) analogs[2].

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the hydrochloride salt form, synthesized to provide a baseline for formulation and synthetic scaling[1],[3].

ParameterValueCausality / Significance
Compound Name 1-Thia-6-azaspiro[3.3]heptane hydrochlorideSalt form enhances handling and shelf-life stability.
CAS Number 1427452-92-3Unique identifier for the specific HCl salt.
Molecular Formula C₅H₁₀ClNSRepresents the protonated azetidine core.
Molecular Weight 151.66 g/mol Low MW allows for extensive downstream functionalization.
SMILES String Cl.C1CC2(S1)CNC2Orthogonal ring connectivity via the spiro carbon.
Physical Form Solid (White to pale-yellow)Indicates high crystalline lattice energy of the salt.
Purity Standard ≥97% - 98%Required threshold for transition-metal catalyzed coupling.
Storage Conditions Room Temp (Keep dry/cool)Hygroscopic nature necessitates desiccation to prevent degradation.
The Chalcogen Effect in Scaffold Morphing

Substituting a methylene group with a sulfur atom within the spirocyclic ring system increases the polarizability of the scaffold. Sulfur's larger atomic radius and available d-orbitals allow it to act as a versatile handle for subsequent valency expansion (e.g., oxidation to sulfoxides, sulfones, or sulfoximines), enabling precise tuning of the Topological Polar Surface Area (TPSA) without drastically increasing the steric bulk of the drug candidate[2].

G A Planar sp2 Scaffolds B Spirocyclic Core (sp3 Hybridization) A->B Escape Flatland C Thia-Substitution (Chalcogen Effect) B->C Scaffold Morphing D Enhanced Metabolic Stability & Lipophilicity C->D Property Shift

Logical flow of spirocyclic integration and the chalcogen effect.

Synthetic Methodology: Valency Expansion Protocol

The true utility of the 1-thia-6-azaspiro[3.3]heptane scaffold lies in its capacity for functionalization. The following methodology details the "Valency Expansion" of the sulfide core to a sulfoximine—a highly sought-after functional group in modern pharmacophores due to its strong hydrogen-bond accepting capability and metabolic stability[2].

Protocol: Oxidative Imination of the Sulfide Core

This protocol utilizes a hypervalent iodine strategy to achieve direct imination under mild conditions, ensuring the strained spiro[3.3]heptane ring system remains intact.

Reagents Required:

  • Starting Material: tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate (Sulfide core)

  • Ammonia Source: Ammonium carbamate (1.5 equiv)

  • Oxidant: (Diacetoxyiodo)benzene [PhI(OAc)₂] (2.5 equiv)

  • Solvent: Methanol (0.2 M)

Step-by-Step Methodology & Causality:

  • Reaction Setup: Dissolve the sulfide core (1.0 equiv) in anhydrous methanol to achieve a 0.2 M concentration.

    • Causality: Methanol acts as a polar protic solvent. It is critical here because it stabilizes the highly polar hypervalent iodine transition states and facilitates proton transfer during the imination event.

  • Reagent Addition: Add ammonium carbamate (1.5 equiv) to the stirring solution, followed immediately by PhI(OAc)₂ (2.5 equiv) in a single portion at room temperature (20-25°C).

    • Causality: Ammonium carbamate is utilized as a stable, easily handled solid ammonia surrogate. PhI(OAc)₂ acts as the terminal electrophilic oxidant, activating the sulfur atom for nucleophilic attack by the nitrogen source.

  • Reaction Monitoring (Self-Validation Step): Stir the mixture vigorously for 4-6 hours. Monitor the reaction via LC-MS.

    • System Validation: The reaction is deemed complete when the starting sulfide mass disappears, replaced by a highly polar peak corresponding to the[M+H]⁺ of the sulfoximine. The introduction of the S=N bond significantly lowers the retention time on a reverse-phase C18 column.

  • Quenching & Isolation: Quench the reaction mixture by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Causality: Sodium thiosulfate safely reduces any unreacted, potentially explosive hypervalent iodine species before organic extraction.

  • Structural Verification: Purify via flash column chromatography. Confirm the valency expansion via ¹H NMR.

    • System Validation: The protons on the adjacent carbons of the azetidine ring will exhibit a distinct downfield chemical shift (typically +0.5 to +0.8 ppm) due to the strong electron-withdrawing nature of the newly formed sulfoximine group.

G A Sulfide Core (1-Thia-6-azaspiro[3.3]heptane) B Add Ammonium Carbamate (1.5 equiv) A->B C Add PhI(OAc)2 Oxidant (2.5 equiv in MeOH) B->C D Oxidative Imination (Valency Expansion) C->D Room Temp, 4-6h E Sulfoximine-Functionalized Spirocycle D->E LC-MS Validation & Isolation

Experimental workflow for the valency expansion of the sulfide core.

Environmental, Health, and Safety (EHS) Guidelines

Handling 1-thia-6-azaspiro[3.3]heptane hydrochloride requires strict adherence to safety protocols due to the inherent reactivity of strained heterocyclic amines. Based on standardized Safety Data Sheets (SDS), the compound is classified under several GHS hazard categories[4],[5],[6].

  • H302 (Acute Toxicity, Oral): Harmful if swallowed. The compound can interfere with systemic biological targets due to its structural similarity to endogenous cyclic amines[5].

  • H315 & H319 (Skin/Eye Irritation): The hydrochloride salt is highly irritating to mucosal membranes. Immediate flushing with water is required upon contact[4].

  • H335 (STOT SE 3): May cause respiratory irritation.

  • Handling Protocol: All synthetic manipulations, especially weighing and transfer of the dry powder, must be conducted within a certified fume hood or ventilated enclosure (P271). Personnel must utilize nitrile gloves, impervious clothing, and safety goggles (P280)[5],[6].

References

1.1 2. 3 3. 2 4.4 5. 5

Sources

The Azaspiro[3.3]heptane Scaffold: Discovery, Evolution, and Synthetic Modalities in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, saturated nitrogen-containing heterocycles—most notably piperidine, morpholine, and piperazine—have served as the foundational pillars of small-molecule drug discovery. However, the modern clinical landscape demands molecules with exceptional metabolic stability, high aqueous solubility, and precise spatial vectorization to minimize off-target liabilities. The discovery and integration of the azaspiro[3.3]heptane scaffold represents a paradigm shift in bioisosteric replacement.

As an application scientist overseeing library synthesis and structural optimization, I have observed firsthand how transitioning from flat,


-rich rings to rigid, 

-rich spirocycles rescues failing drug candidates. This whitepaper details the historical discovery, physicochemical rationale, and validated synthetic protocols for azaspiro[3.3]heptane scaffolds.

The Historical Catalyst: Redefining Chemical Space

The conceptual leap in utilizing strained spiro heterocycles (SSHs) as mainstream bioisosteres occurred around 2010. Erick M. Carreira and co-workers at ETH Zürich systematically introduced 2-azaspiro[3.3]heptanes as conformationally restricted, highly water-soluble bioisosteres for the piperidine core 1.

Prior to this, four-membered rings were often dismissed by medicinal chemists as synthetically intractable or metabolically unstable due to ring strain. Carreira’s work dismantled this dogma, proving that the spirocyclic center not only survives physiological conditions but actually enhances pharmacokinetic profiles. Following this foundational work, the toolkit rapidly expanded. Recently, the Mykhailiuk group successfully synthesized the historically neglected "angular" isomer, 1-azaspiro[3.3]heptane, unlocking asymmetric vectorization for next-generation drug design 2.

Bioisosteres Piperidine Piperidine (Classic Scaffold) Aza2 2-Azaspiro[3.3]heptane (Piperidine Bioisostere) Piperidine->Aza2 Vector shift, logD reduction Aza1 1-Azaspiro[3.3]heptane (Next-Gen Piperidine Bioisostere) Piperidine->Aza1 Asymmetric vectorization Morpholine Morpholine (Classic Scaffold) OxaAza 2-Oxa-6-azaspiro[3.3]heptane (Morpholine Bioisostere) Morpholine->OxaAza Metabolic stability

Logical evolution of classic heterocycles into spirocyclic bioisosteres.

Physicochemical Rationale: The "Carbon Addition" Paradox

In standard medicinal chemistry heuristics, adding a carbon atom to a molecule increases its lipophilicity (logD). However, replacing a piperidine ring with an azaspiro[3.3]heptane—a net addition of one carbon—paradoxically lowers the measured


 by as much as -1.0 3.

The Causality of logD Reduction: This counterintuitive phenomenon is rooted in electronic effects. The high


-character of the strained spirocyclic C-C bonds alters the hybridization of the adjacent nitrogen atom, predictably increasing the basicity (

) of the amine. At physiological pH (7.4), a higher proportion of the spirocycle exists in the ionized (protonated) state compared to standard piperidine, drastically increasing aqueous solubility and lowering the apparent logD 3.

Furthermore, spiro-substitution blocks primary sites of cytochrome P450 (CYP) metabolism. For example, morpholine rings are notoriously susceptible to oxidation at the C2 position, leading to ring-opening and rapid clearance. Substituting morpholine with 2-oxa-6-azaspiro[3.3]heptane physically blocks this metabolic soft spot, extending the compound's half-life 4.

Quantitative Physicochemical Comparison
PropertyPiperidine2-Azaspiro[3.3]heptaneMorpholine2-Oxa-6-azaspiro[3.3]heptane
Topology Monocyclic (

/

)
Spirocyclic (Linear,

-rich)
Monocyclic (

/

)
Spirocyclic (

-rich)
Basicity (

)
~10.0~10.5~8.3~8.8

Baseline-0.5 to -1.0Baseline-0.4 to -0.8
Metabolic Stability ModerateHighLow (C2 oxidation)High (Blocked C2)

Synthetic Methodologies: Overcoming Strain and Selectivity

Synthesizing highly strained[3.3] spirocycles requires navigating delicate thermodynamic landscapes. Traditional approaches often suffer from poor yields due to competitive ring-opening side reactions.

To access the highly sought-after 1-azaspiro[3.3]heptane scaffold, we utilize a thermal [2+2] cycloaddition followed by a highly chemoselective reduction.

Protocol: Scalable Synthesis of 1-Azaspiro[3.3]heptanes

This protocol is validated for >50g scale-up, overcoming historical limitations of azetidine ring cleavage.1, 2.

Rationale for Reagent Selection:

  • Graf's Isocyanate (Chlorosulfonyl Isocyanate): We select this specific reagent because it is the most electrophilic isocyanate known. It enables thermal [2+2] cycloaddition with unactivated endocyclic alkenes without requiring transition-metal catalysts, which is critical for avoiding heavy-metal contamination in late-stage pharmaceutical intermediates.

  • Alane (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) Reduction:  Standard hydride sources like 
    
    
    
    or borane complexes act as hard nucleophiles, attacking the highly strained
    
    
    -lactam intermediate and causing catastrophic C-N bond cleavage (ring opening). Alane, conversely, acts as a strong electrophilic reducing agent. It coordinates to the carbonyl oxygen first, activating it toward hydride transfer while preserving the fragile azetidine ring .

Step-by-Step Methodology:

  • Cycloaddition: Dissolve the starting endocyclic alkene (1.0 equiv) in anhydrous toluene. Cool the reaction vessel to 0 °C. Dropwise, add Graf's isocyanate (1.2 equiv). Gradually heat the mixture to 80 °C for 12 hours to drive the thermal [2+2] cycloaddition.

  • Hydrolysis: Cool the mixture to 0 °C and carefully quench with an aqueous solution of sodium sulfite (

    
    ) to reductively cleave the chlorosulfonyl group. Extract with ethyl acetate to isolate the spirocyclic 
    
    
    
    -lactam intermediate.
  • Alane Generation (In Situ): In a rigorously dried Schlenk flask under argon, suspend

    
     (3.0 equiv) in anhydrous THF at 0 °C. Slowly add 
    
    
    
    (1.0 equiv) to generate alane (
    
    
    ) and precipitate LiCl. Stir for 30 minutes.
  • Chemoselective Reduction: Cool the alane suspension to -20 °C (critical to prevent thermal ring-opening). Slowly cannulate the

    
    -lactam solution into the alane suspension.
    
  • Workup (Fieser Method): Warm the reaction to room temperature over 2 hours. Quench excess alane by sequentially adding

    
     mL of water, 
    
    
    
    mL of 15% NaOH, and
    
    
    mL of water (where
    
    
    is the mass of
    
    
    in grams). This yields a granular, easily filterable aluminum salt precipitate.
  • Isolation: Filter through a pad of Celite, concentrate the filtrate under reduced pressure, and purify via vacuum distillation or salt formation (e.g., oxalate salt) to yield the pure 1-azaspiro[3.3]heptane.

Workflow Step1 Endocyclic Alkene + Graf's Isocyanate Step2 Thermal [2+2] Cycloaddition Step1->Step2 Step3 Spirocyclic β-lactam Step2->Step3 Step4 Selective Reduction (Alane, AlH3) Step3->Step4 Step5 1-Azaspiro[3.3]heptane (Scalable >50g) Step4->Step5

Scalable synthetic workflow for 1-azaspiro[3.3]heptane via alane reduction.

Medicinal Chemistry Applications

The integration of azaspiro[3.3]heptanes has directly led to breakthroughs in several therapeutic programs:

  • Next-Generation Anesthetics: By replacing the piperidine fragment in the widely used anesthetic bupivacaine with a 1-azaspiro[3.3]heptane core, researchers generated a novel, patent-free analogue. This bioisosteric swap maintained the high in vivo activity of bupivacaine while dramatically altering its intellectual property and physicochemical landscape 5.

  • Kinase Inhibitors (BTK): In the development of Bruton's tyrosine kinase (BTK) inhibitors, early morpholinoamide leads exhibited unacceptably high microsomal clearance due to rapid oxidation. Grafting a 2-oxa-6-azaspiro[3.3]heptane in place of the morpholine completely shut down this metabolic pathway, rescuing the compound series and improving its aqueous solubility without sacrificing target affinity 4.

By treating molecular complexity not as a synthetic hurdle, but as a strategic asset, the azaspiro[3.3]heptane scaffold has cemented its place in the modern drug discovery arsenal.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Modular, Scalable Synthesis of 1-Aza[3.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine PubMed (Angew Chem Int Ed Engl)
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist PMC (NIH)
  • Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA

Sources

1-Thia-6-azaspiro[3.3]heptane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Spirocycle for Medicinal Chemistry

Executive Summary

In the pursuit of novel chemical space, the 1-Thia-6-azaspiro[3.3]heptane scaffold represents a high-value "exit vector" for drug discovery. Unlike traditional piperidine or morpholine rings, this spirocyclic system offers a rigid, non-planar geometry that restricts conformational flexibility while maintaining a low molecular weight and favorable lipophilicity profile.

This guide provides a comprehensive technical analysis of the 1-Thia-6-azaspiro[3.3]heptane core, detailing its chemical identity, synthesis pathways, and application as a bioisostere in modern medicinal chemistry. It is designed for researchers requiring actionable data for lead optimization and scaffold hopping.

Part 1: Chemical Identity & Identifiers[1][2]

The 1-Thia-6-azaspiro[3.3]heptane core consists of two four-membered rings sharing a single spiro-carbon. One ring contains a sulfur atom adjacent to the spiro center, while the other contains a nitrogen atom positioned opposite the spiro center (in the 6-position relative to the sulfur).

Table 1: Key Identifiers and Physicochemical Constants

Identifier TypeValueNotes
Chemical Name 1-Thia-6-azaspiro[3.3]heptane hydrochloridePrimary commercial form
CAS Number 1427452-92-3 Hydrochloride Salt
CAS Number 1427358-97-11,1-Dioxide Hydrochloride derivative
Molecular Formula C₅H₁₀ClNSHCl Salt
Molecular Weight 151.66 g/mol HCl Salt (Free base ~115.[1]20)
SMILES Cl.C1CC2(S1)CNC2HCl Salt
InChI Key APPDVBXBDUFODU-UHFFFAOYSA-N-
LogP ~0.88Predicted (Low lipophilicity)
TPSA ~37 ŲPolar Surface Area
pKa ~9.5 - 10.5Secondary amine (Predicted)
Part 2: Structural Significance & Medicinal Chemistry Utility[4][5]
2.1 The "Spiro-Switch" Strategy

The transition from saturated heterocycles (like piperidine) to spirocyclic systems is a proven strategy to improve metabolic stability and alter vector geometry. 1-Thia-6-azaspiro[3.3]heptane serves as a bioisostere for thiomorpholine and 4-substituted piperidines .

  • Conformational Restriction: The spiro[3.3] system locks the exit vectors of substituents, reducing the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The strained four-membered rings are surprisingly stable to oxidative metabolism compared to flexible cyclohexyl systems, often blocking labile sites prone to CYP450 oxidation.

  • Lipophilicity Modulation: The sulfur atom introduces a distinct lipophilic character compared to the oxygen analogue (2-oxa-6-azaspiro[3.3]heptane), allowing for fine-tuning of LogP without significant volume changes.

2.2 Vector Analysis

The following diagram illustrates the structural relationship and vector differences between the spiro scaffold and traditional rings.

VectorAnalysis cluster_props Bioisosteric Advantages Piperidine Piperidine (Flexible, High Entropy) Target Target Binding Pocket (Selectivity Filter) Piperidine->Target High Entropic Cost Spiro 1-Thia-6-azaspiro[3.3]heptane (Rigid, Defined Vector) Spiro->Target Pre-organized Geometry P1 Increased sp3 Character Spiro->P1 P2 Novel IP Space Spiro->P2 P3 Metabolic Blockade Spiro->P3

Figure 1: Structural comparison highlighting the pre-organized geometry of the spiro scaffold versus flexible piperidine analogs.

Part 3: Synthesis & Manufacturing

The synthesis of 1-Thia-6-azaspiro[3.3]heptane typically employs a [2+2] Cycloaddition strategy, pioneered for similar aza-spiro systems by the Carreira group. This route is preferred for its ability to rapidly construct the spiro quaternary center.

3.1 Core Synthetic Pathway
  • Precursor Preparation: Formation of a methylene-thietane or similar exocyclic alkene.

  • [2+2] Cycloaddition: Reaction with Chlorosulfonyl Isocyanate (CSI) to form the spiro-beta-lactam.[2]

  • Reduction: Reductive opening of the lactam to the azetidine ring using Lithium Aluminum Hydride (LAH) or Alane.

SynthesisPath Start Start: Methylene Thietane (or functionalized precursor) Step1 Step 1: [2+2] Cycloaddition Reagent: ClSO2NCO (CSI) Solvent: Et2O, -78°C Start->Step1 Inter Intermediate: Spiro-β-Lactam (N-chlorosulfonyl protected) Step1->Inter Step2 Step 2: Deprotection Reagent: Red-Al or Na2SO3 Inter->Step2 Lactam Intermediate: Free Spiro-β-Lactam Step2->Lactam Step3 Step 3: Global Reduction Reagent: LiAlH4 / AlCl3 Solvent: THF, Reflux Lactam->Step3 Product Product: 1-Thia-6-azaspiro[3.3]heptane Step3->Product

Figure 2: Synthetic workflow for the construction of the 1-Thia-6-azaspiro[3.3]heptane core via CSI cycloaddition.

3.2 Detailed Protocol (Adaptation based on Carreira Method)

Note: All reactions must be performed under an inert atmosphere (Argon/Nitrogen).

  • Cycloaddition:

    • Dissolve the appropriate methylene-thietane derivative in anhydrous diethyl ether.

    • Cool to -78°C.

    • Add Chlorosulfonyl Isocyanate (CSI) dropwise.

    • Allow to warm to room temperature overnight.

    • Quench to remove the sulfonyl group (typically using reductive conditions like Red-Al or simple hydrolysis depending on the specific protecting group strategy), yielding the spiro-lactam.

  • Lactam Reduction:

    • Suspend Lithium Aluminum Hydride (LiAlH4) in dry THF.

    • Add the spiro-lactam intermediate slowly at 0°C.

    • Reflux the mixture for 4-6 hours to ensure complete reduction of the carbonyl to the methylene group.

    • Workup: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

    • Salt Formation: Treat the crude oil with 4M HCl in dioxane to precipitate the 1-Thia-6-azaspiro[3.3]heptane hydrochloride salt.

Part 4: Handling & Safety[3]

Hazard Classification (GHS):

  • Signal Word: Warning

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin irritation / Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Storage & Stability:

  • Hygroscopic: The hydrochloride salt is hygroscopic. Store in a desiccator or under inert gas.

  • Temperature: Refrigerate (2-8°C) for long-term storage to prevent slow decomposition or oxidation of the sulfur atom (to sulfoxide/sulfone).

  • Incompatibility: Avoid strong oxidizing agents (will oxidize sulfur) and strong bases (will liberate the volatile free amine).

References
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. (Foundational methodology for azaspiro[3.3]heptane synthesis).
  • PubChem. (2023). Compound Summary for CID 90369868: 1-Thia-6-azaspiro[3.3]heptane hydrochloride.[3] National Library of Medicine. Retrieved from [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322. (Review of spirocycle utility and synthesis).

Sources

Theoretical and Computational Studies of 1-Thia-6-azaspiro[3.3]heptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from planar, heavily aromatic molecules to three-dimensional, sp³-rich architectures is a critical strategy for improving clinical success rates. For researchers and drug development professionals, selecting the right molecular scaffold profoundly influences a drug candidate's physicochemical properties, solubility, and target specificity.

Among the emerging classes of spirocycles, 1-Thia-6-azaspiro[3.3]heptane has garnered significant attention as a highly strained, dual-heteroatom bioisostere for common rings like piperidine and morpholine[1]. By fusing an azetidine ring with a thietane ring at a single spiro-carbon, this scaffold provides unique vector orthogonality. This whitepaper provides an in-depth technical analysis of the theoretical profiling, computational properties, and validated synthetic workflows associated with the 1-thia-6-azaspiro[3.3]heptane core.

Theoretical Profiling & Computational Chemistry

Vector Orthogonality and Conformational Dynamics

The inherent structural geometry of the[3.3] spirocyclic system forces the azetidine and thietane rings into strictly orthogonal planes. From a computational perspective, this perpendicular arrangement is highly advantageous. It allows substituents attached to the nitrogen and sulfur atoms to explore distinct 3D spatial vectors that are entirely inaccessible to fused or linked bicyclic systems[2]. This "escaping flatland" approach minimizes steric clashes within complex biological binding pockets and enhances target selectivity.

Quantum Mechanical (QM) Ring Strain Analysis

Forming a dual four-membered ring system introduces significant angle strain. Theoretical QM studies indicate that while the individual azetidine and thietane rings are highly strained, the spiro-fusion at the C4 position helps distribute this strain across the molecule. Interestingly, the incorporation of the spiro[3.3]heptane moiety often leads to a measurable decrease in lipophilicity (logD) by as much as -1.0 relative to piperidine, a phenomenon computationally attributed to the increased basicity of the strained amine and altered solvation energies[3]. Furthermore, the sulfur atom provides a versatile computational handle; late-stage oxidation to a sulfoxide, sulfone, or sulfoximine drastically alters the hydrogen-bond acceptor profile and dipole moment without changing the core skeletal geometry[2].

Physicochemical Property Prediction

To aid in scaffold selection, the calculated physicochemical properties of 1-thia-6-azaspiro[3.3]heptane are compared against traditional and alternative spirocyclic bioisosteres. The data demonstrates that the thia-azaspiro system maintains a low Topological Polar Surface Area (TPSA) while offering an additional hydrogen bond acceptor via the sulfur atom[3],[4].

PropertyPiperidine (Traditional)2-Azaspiro[3.3]heptane1-Thia-6-azaspiro[3.3]heptane (HCl)
Molecular Weight 85.15 g/mol 97.16 g/mol 151.66 g/mol
cLogP ~1.500.700.88
TPSA 12.0 Ų12.0 Ų12.03 Ų
H-Bond Donors 111
H-Bond Acceptors 112
Rotatable Bonds 000

Data synthesized from computational chemistry databases and comparative drug discovery studies[3],[4].

Experimental Workflows: Core Synthesis & Validation

Rationale and Synthetic Strategy

The construction of the 1-thia-6-azaspiro[3.3]heptane core is notoriously challenging due to the high energy barrier required to form the four-membered thietane ring. The most robust and field-proven route utilizes a double-displacement strategy , reacting a 3,3-bis(electrophile)azetidine with a sulfide nucleophile[2].

Step-by-Step Protocol: Double-Displacement Synthesis

As a Senior Application Scientist, it is critical to understand that successful synthesis of this strained core relies entirely on precise kinetic control. The following protocol is designed as a self-validating system to ensure intramolecular cyclization over intermolecular polymerization.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve the azetidine precursor (e.g., tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate) in absolute ethanol. Thoroughly sparge the solvent with Argon for 30 minutes.

  • Causality: Sulfur nucleophiles and the resulting thioethers are highly susceptible to premature oxidation at elevated temperatures. Utilizing strictly degassed ethanol prevents the formation of unwanted disulfides or premature sulfoxides, ensuring the nucleophile remains active for the displacement[2].

Step 2: High-Dilution Dropwise Addition

  • Action: Heat the azetidine solution to a gentle reflux. Dissolve the sulfide nucleophile (e.g., Na₂S) in a minimum volume of a degassed water/ethanol mixture. Add this sulfide solution dropwise to the boiling azetidine solution over a strict 1 to 2-hour window.

  • Causality: The formation of a 4-membered thietane ring is entropically and enthalpically disfavored compared to larger macrocycles or polymers. Slow addition under high dilution minimizes intermolecular collisions, funneling the reaction kinetics heavily toward the desired intramolecular ring closure[2].

Step 3: Reflux and Self-Validation (Quality Control)

  • Action: Maintain reflux for 4 hours. Pull a 50 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.

  • Causality (Self-Validation): This is a critical checkpoint. A successful reaction will display a dominant mass peak corresponding to the monomeric spirocycle. If LC-MS reveals higher molecular weight peaks (dimers/oligomers), it indicates the local concentration of the nucleophile was too high. The protocol dictates that subsequent runs must increase the dilution factor or slow the addition rate.

Step 4: Isolation and Purification

  • Action: Cool the reaction to room temperature, concentrate under reduced pressure, and partition the residue between water and ethyl acetate. Extract the aqueous layer, dry the combined organic phases over Na₂SO₄, and purify via flash column chromatography to yield the pure spirocyclic core.

Bioisosteric Application & Drug Design Strategy

The incorporation of the 1-thia-6-azaspiro[3.3]heptane scaffold into lead compounds has been validated in numerous drug discovery programs, particularly as a bioisostere for piperidine or morpholine[5],[1]. Because cycloalkanes with 1,3-heteroatom substitution patterns are often metabolically unstable, the heightened metabolic stability of this spirocyclic framework allows medicinal chemists to safely explore this chemical space[1]. Furthermore, its compatibility with DNA-Encoded Libraries (DELs) via photochemistry has expanded its utility in high-throughput screening[6].

The logical workflow for integrating this scaffold into a drug design program is visualized below:

BioisostericWorkflow Start Identify Planar Liability (e.g., Piperidine Core) Evaluate Evaluate 3D Bioisosteres (cLogP, TPSA, Vector Orthogonality) Start->Evaluate Initiate Scaffold Hopping Select Select 1-Thia-6-azaspiro[3.3]heptane Evaluate->Select Favorable Profile Synthesize Double-Displacement Synthesis (High Dilution, Degassed) Select->Synthesize Proceed to Chemistry Validate Self-Validation Checkpoint (LC-MS for Intramolecular Closure) Synthesize->Validate Quality Control Validate->Synthesize Polymerization Detected (Adjust Dilution) Optimize Late-Stage Functionalization (Oxidation to Sulfone/Sulfoximine) Validate->Optimize Confirmed Core End Lead Candidate with Improved Metabolic Stability Optimize->End Final Profiling

Fig 1. Bioisosteric replacement workflow utilizing the 1-thia-6-azaspiro[3.3]heptane scaffold.

References

  • 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery Source: ResearchGate URL:[Link][5]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry Source: ResearchGate URL:[Link][1]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis Source: PubMed Central (PMC) URL:[Link][6]

Sources

Methodological & Application

Application Note: Synthesis and Physicochemical Profiling of 1-Thia-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern medicinal chemistry, the transition from flat, sp²-rich aromatic rings to complex, sp³-rich three-dimensional scaffolds has become a fundamental strategy to improve clinical success rates. Spirocyclic scaffolds, particularly the azaspiro[3.3]heptane system pioneered by Carreira, Burkhard, and colleagues , have emerged as privileged bioisosteres for morpholines, piperazines, and thiomorpholines.

The introduction of a sulfur atom into this strained bicyclic system to form 1-thia-6-azaspiro[3.3]heptane provides an unparalleled structural advantage known as the "Chalcogen Effect." Unlike oxygen or carbon, sulfur's valency can be expanded from a sulfide (II) to a sulfoxide (IV) or sulfone (VI). This allows drug discovery professionals to precisely tune a molecule's topological polar surface area (TPSA) and lipophilicity (LogD) without altering the underlying carbon framework or the spatial trajectory of the exit vectors .

Physicochemical Profiling: The "Chalcogen Effect"

The table below summarizes the quantitative physicochemical shifts achieved simply by modulating the oxidation state of the 1-thia-6-azaspiro[3.3]heptane core. This self-validating progression demonstrates how a single scaffold can be adapted to overcome late-stage ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities, such as high lipophilicity or poor metabolic stability.

Scaffold VariantOxidation StatePutative BioisostereRelative Lipophilicity (LogD trend)TPSA Contribution (Ų)3D Character (Fsp³)
1-Thia-6-azaspiro[3.3]heptane S(II)Piperazine / ThiomorpholineHigh~ 15.30.80
1-Thia-6-azaspiro[3.3]heptane 1-oxide S(IV)MorpholineMedium~ 32.30.80
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide S(VI)Morpholine / PiperazineLow (Highly Polar)~ 49.30.80

Synthetic Strategy & Workflow

The construction of the highly strained spiro[3.3]heptane core requires overcoming significant ring strain (approx. 25–30 kcal/mol combined for the azetidine and thietane rings). The most reliable and scalable approach is a double nucleophilic displacement strategy using a 3,3-bis(electrophile)azetidine.

Synthesis SM N-Boc-3,3-bis(bromomethyl) azetidine (Precursor) Sulfide N-Boc-1-thia-6-azaspiro [3.3]heptane (Intermediate 1) SM->Sulfide Na2S, EtOH/H2O High Dilution, Reflux Sulfone N-Boc-1-thia-6-azaspiro [3.3]heptane 1,1-dioxide (Intermediate 2) Sulfide->Sulfone mCPBA, CH2Cl2 0 °C to RT Product 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide HCl (Final Product) Sulfone->Product 4M HCl in Dioxane RT, 2h

Synthetic workflow for 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide.

Validated Experimental Protocols

The following protocols constitute a self-validating system. Each step includes specific causality for the experimental conditions chosen, ensuring high fidelity and reproducibility.

Protocol 1: Spirocyclization (Thietane Ring Formation)

Objective: Synthesize tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate. Causality: The formation of the 4-membered thietane ring is entropically favored but enthalpically disfavored. High dilution is strictly required to suppress intermolecular alkylation (polymerization) and favor intramolecular cyclization.

  • Preparation: Dissolve tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (10.0 g, 29.1 mmol) in degassed ethanol (300 mL). Note: Degassing prevents premature oxidation of the resulting sulfide.

  • Nucleophile Addition: In a separate flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O, 8.4 g, 35.0 mmol, 1.2 equiv) in a mixture of water (50 mL) and ethanol (50 mL).

  • High-Dilution Coupling: Heat the azetidine solution to a gentle reflux (75 °C). Using a syringe pump, add the Na₂S solution dropwise over 4 hours.

  • Completion & Workup: Stir at reflux for an additional 2 hours. Cool to room temperature, concentrate the ethanol under reduced pressure, and partition the aqueous residue with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the sulfide intermediate as a colorless oil.

Protocol 2: Chemoselective Oxidation to the 1,1-Dioxide

Objective: Synthesize tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate 1,1-dioxide. Causality: Sulfur is highly nucleophilic. Using an excess of meta-chloroperoxybenzoic acid (mCPBA) ensures complete conversion past the sulfoxide stage to the sulfone. The Boc-protecting group sterically and electronically shields the azetidine nitrogen, preventing unwanted N-oxide formation.

  • Preparation: Dissolve the sulfide intermediate (5.0 g, 23.2 mmol) in anhydrous dichloromethane (DCM, 100 mL) and cool to 0 °C in an ice bath.

  • Oxidation: Slowly add mCPBA (77% max, 11.4 g, 51.0 mmol, 2.2 equiv) in portions over 30 minutes to control the exothermic oxidation.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours. A white precipitate (m-chlorobenzoic acid) will form.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃, 50 mL) to destroy excess peroxide. Filter the mixture to remove the precipitated acid. Wash the filtrate sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) and brine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under vacuum to yield the sulfone as a white solid.

Protocol 3: Acidic Deprotection

Objective: Isolate 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride . Causality: Anhydrous HCl in dioxane is utilized instead of aqueous acids (like TFA/H₂O) to prevent hydrolytic ring-opening of the highly strained spirocyclic core. The hydrochloride salt directly precipitates, driving the reaction to completion and simplifying purification.

  • Preparation: Suspend tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate 1,1-dioxide (4.0 g, 16.2 mmol) in a minimal amount of dry DCM (10 mL).

  • Cleavage: Add 4M HCl in dioxane (20 mL, 80.0 mmol, ~5 equiv) dropwise at room temperature.

  • Monitoring: Stir the mixture for 2 hours. The evolution of CO₂ and isobutylene gas will cease, and a thick white precipitate will form as the deprotected amine salt crystallizes.

  • Isolation: Dilute the suspension with diethyl ether (30 mL) to maximize precipitation. Filter the solid through a sintered glass funnel, wash thoroughly with cold diethyl ether (2 × 20 mL), and dry under high vacuum to afford the final hydrochloride salt as a highly pure, hygroscopic white powder.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69. URL:[Link]

  • Burkhard, J. A., et al. (2015). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. URL:[Link]

  • Vertex Pharmaceuticals Inc. (2019). WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors. Google Patents.

Application Note: Scalable Synthetic Routes to 1-Thia-6-azaspiroheptane and its Derivatives

Application Note: Scalable Synthetic Routes to 1-Thia-6-azaspiro[1]heptane and its Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Strategic Context

The integration of highly strained spirocyclic systems into modern pharmacophores has revolutionized drug design. Specifically, 1-thia-6-azaspiro[1]heptane and its 1,1-dioxide derivatives have emerged as premier bioisosteres for morpholine, thiomorpholine, and piperidine rings[2]. By replacing flat, conformationally flexible heterocycles with rigid spiro[1]heptanes, medicinal chemists can significantly reduce lipophilicity (log P), enhance metabolic stability, and increase the fraction of sp³ carbons (Fsp³)—a critical metric for clinical success.

These building blocks are actively utilized in the synthesis of advanced therapeutics, including CBP/p300 bromodomain inhibitors[3] and sirtuin modulators[4]. However, the construction of the 1-thia-6-azaspiro[1]heptane core presents significant synthetic challenges, primarily due to the high ring strain of the thietane moiety and the propensity for intermolecular polymerization during ring closure. This application note details a highly scalable, self-validating synthetic route designed to overcome these thermodynamic barriers.

Mechanistic Causality: Overcoming Ring Strain

The most robust route to the 1-thia-6-azaspiro[1]heptane core relies on a double-displacement strategy from a functionalized azetidine precursor.

The Causality of the Cyclization Step: Attempting to form a 4-membered thietane ring via intermolecular displacement of a 1,3-dielectrophile is inherently disfavored compared to 5- or 6-membered rings. To force this cyclization, our protocol leverages two critical chemical principles:

  • The Thorpe-Ingold Effect: By starting with an N-Boc-azetidin-3-one derivative, the geminal disubstitution at the C3 position of the azetidine ring compresses the internal bond angle. This brings the two reactive arms (the tertiary carbon and the primary carbon of the ethyl chain) into closer spatial proximity, kinetically favoring intramolecular cyclization.

  • Sequential Nucleophilic Attack: The intermediate is a bis-mesylate containing both a primary and a tertiary leaving group. The sulfide anion (

    
    ) selectively attacks the less hindered primary mesylate first. This generates a highly nucleophilic, tethered primary thiolate. Despite the steric hindrance of the tertiary mesylate, the fixed intramolecular geometry allows the thiolate to execute a rapid intramolecular 
    
    
    displacement, closing the spirocycle before intermolecular oligomerization can occur.

MechanismABis-MesylatePrecursorBIntermolecular SN2at Primary CarbonA->B Na2S (Rate Limiting)CTethered ThiolateIntermediateB->CDIntramolecular SN2at Tertiary CarbonC->D Thorpe-Ingold EffectESpirocyclicThietane FormationD->E Fast Cyclization

Fig 1. Mechanistic pathway of the sequential double-displacement thietane ring closure.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized parameters for a 100-gram scale-up campaign. These metrics ensure high throughput while maintaining safety and yield.

StepTransformationKey ReagentsTempTimeTypical YieldScalability
1a Reformatsky AdditionZn, Ethyl bromoacetate, THF65 °C4 h82%>100 g
1b Ester ReductionLiBH₄, THF0 °C to RT12 h88%>100 g
2 Bis-MesylationMsCl, Et₃N, DCM0 °C to RT2 h95%>100 g
3 Thietane CyclizationNa₂S·9H₂O, EtOH/H₂O80 °C16 h65%~50 g
4 Sulfide OxidationmCPBA, DCM0 °C to RT4 h90%>100 g
5 Boc Deprotection4M HCl in DioxaneRT2 h98%>100 g

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(2-hydroxyethyl)azetidin-3-ol

Causality: LiBH₄ is selected over LiAlH₄ for the reduction step due to its superior chemoselectivity, reducing the ester without risking cleavage of the N-Boc protecting group.

  • Reformatsky Addition: To a suspension of activated Zinc dust (1.5 eq) in anhydrous THF under N₂, add a fraction of ethyl bromoacetate to initiate the reaction. Once initiated, add a solution of N-Boc-azetidin-3-one (1.0 eq) and the remaining ethyl bromoacetate (1.2 eq total) dropwise. Reflux for 4 hours.

  • Quench & Extract: Cool to 0 °C, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Concentrate to yield the intermediate ester.

  • Reduction: Dissolve the crude ester in anhydrous THF and cool to 0 °C. Add LiBH₄ (2.0 eq) portion-wise. Stir at room temperature for 12 hours.

  • Validation: Reaction completion is validated by TLC (EtOAc/Hexane 1:1). The product diol appears as a highly polar, UV-inactive spot that stains strongly with KMnO₄.

Step 2: Bis-Mesylation (Activation)
  • Dissolve the diol (1.0 eq) in anhydrous DCM and cool to 0 °C.

  • Add Triethylamine (3.0 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 2.5 eq).

  • Stir for 2 hours at room temperature.

  • Validation: Quench with ice water. The bis-mesylate is highly organic-soluble and will present as a distinct, less polar spot on TLC. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Do not purify via column chromatography, as the bis-mesylate is prone to degradation on silica.

Step 3: Thietane Ring Closure (The Critical Step)

Causality: High dilution is mandatory. If the concentration exceeds 0.1 M, intermolecular side reactions (polymerization) will outcompete the desired intramolecular cyclization, drastically reducing the yield.

  • Dissolve the crude bis-mesylate (1.0 eq) in a large volume of degassed Ethanol (to achieve a 0.05 M concentration).

  • Heat the solution to a gentle reflux (80 °C).

  • Dissolve Na₂S·9H₂O (1.2 eq) in a minimal amount of water and add it dropwise over 2 hours to the refluxing solution.

  • Stir at reflux for an additional 14 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove ethanol. Partition the residue between water and EtOAc. Purify the organic phase via flash chromatography to isolate tert-butyl 1-thia-6-azaspiro[1]heptane-6-carboxylate [4].

WorkflowAN-Boc-azetidin-3-oneBReformatsky& ReductionA->BCDiolIntermediateB->CDBis-Mesylation(MsCl, Et3N)C->DEBis-MesylateD->EFCyclization(Na2S, Reflux)E->FG1-Thia-6-azaspiro[3.3]heptaneF->G

Fig 2. Scalable synthetic workflow for the 1-Thia-6-azaspiro[1]heptane core.

Oxidation and Deprotection (1,1-Dioxide Formation)

For many medicinal chemistry applications, the oxidized 1,1-dioxide derivative is preferred due to its enhanced polarity and hydrogen-bond acceptor capabilities.

Step 4: Sulfide Oxidation
  • Dissolve tert-butyl 1-thia-6-azaspiro[1]heptane-6-carboxylate (1.0 eq) in DCM and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 77%, 2.2 eq) portion-wise.

  • Stir at room temperature for 4 hours.

  • Validation: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant, followed by saturated NaHCO₃ to remove m-chlorobenzoic acid. The resulting sulfone is highly crystalline.

Step 5: Boc Deprotection
  • Into a round-bottom flask, dissolve the Boc-protected 1,1-dioxide in 4M HCl in dioxane (10 volumes)[3].

  • Stir for 2 hours at room temperature.

  • Concentrate under vacuum and triturate the residue with diethyl ether to yield 1-thia-6-azaspiro[1]heptane 1,1-dioxide hydrochloride as a white, free-flowing powder.

References

  • WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors, Google Patents.
  • US20240034731A1 - Aza-quinazoline compounds and methods of use, Google Patents.
  • 1-Thia-6-azaspiro[1]heptane 1,1-dioxide hydrochloride, MilliporeSigma. Available at:

  • Expanding the azaspiro[1]heptane family: synthesis of novel highly functionalized building blocks, PubMed. Available at:

  • CA2852936A1 - Substituted bicyclic aza-heterocycles and analogues as sirtuin modulators, Google Patents.

Application Note: Functionalization of the 1-Thia-6-azaspiro[3.3]heptane Core

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Synthetic Methodology

Executive Summary: The Case for Sulfur-Centric 3D Scaffolds

In the continuous pursuit of "escaping flatland"—the strategic transition from planar, aromatic-heavy drug candidates to those with higher fractions of sp³-hybridized carbons (


)—spirocyclic scaffolds have emerged as critical structural motifs [1]. While oxa-azaspirocycles (oxygen-containing analogs) have become standard bioisosteres for morpholine, the 1-thia-6-azaspiro[3.3]heptane  core represents an underutilized frontier with distinct strategic advantages [2].

The incorporation of a thietane ring fused to an azetidine ring offers two unique capabilities that oxygen and carbon analogues cannot match:

  • Valency Expansion: Unlike oxygen (which is fixed in a divalent state), sulfur can be selectively oxidized from a sulfide (II) to a sulfoxide (IV) or a sulfone (VI). This allows medicinal chemists to precisely tune the polarity (LogD) and introduce new hydrogen-bond acceptors without altering the underlying carbon skeleton.

  • Metabolic Diversion: While aliphatic sulfides are often susceptible to rapid in vivo oxidation, pre-oxidizing the core to a sulfone yields a metabolically robust, highly polar, and chemically stable moiety that frequently resolves solubility issues in lipophilic lead compounds.

Physicochemical Profiling & Structural Rationale

The primary utility of thia-azaspirocycles lies in their ability to project exit vectors in a rigid, three-dimensional cylindrical space, contrasting sharply with the flat, equatorial/axial equilibrium of standard six-membered saturated heterocycles.

Table 1: Comparative Physicochemical Profiling of Bioisosteric Scaffolds

ScaffoldConformation

(Carbon)
Valency ExpandabilityH-Bond Acceptors (Core)
Morpholine Chair (Equatorial/Axial)1.0None (Fixed Divalent O)1
Thiomorpholine Chair (Equatorial/Axial)1.0Yes (S, S=O, SO₂)0 to 2
1-Thia-6-azaspiro[3.3]heptane Rigid Spirocyclic1.0Yes (S, S=O, SO₂)0 to 2

To visualize the strategic evolution from traditional flat heterocycles to tunable 3D spirocycles, refer to the bioisosteric replacement pathway below.

G Morpholine Morpholine (Flat, Limited vectors) SpiroCore 1-Thia-6-azaspiro[3.3]heptane (High Fsp3, 3D vectors) Morpholine->SpiroCore Bioisosteric Replacement Thiomorpholine Thiomorpholine (Flat, S-oxidizable) Thiomorpholine->SpiroCore Conformational Restriction Sulfoxide Spiro-Sulfoxide (Chiral S, Tunable LogD) SpiroCore->Sulfoxide [O] Oxidation Sulfone Spiro-Sulfone (Strong HBA, Low LogD) SpiroCore->Sulfone [O] Oxidation Sulfoxide->Sulfone [O] Oxidation

Bioisosteric replacement strategy and valency expansion of the thia-azaspirocycle core.

Experimental Methodologies & Protocols

The following protocols detail the de novo construction of the thia-azaspirocycle, its subsequent oxidation, and late-stage N-functionalization. These procedures are designed as self-validating systems to ensure high fidelity in synthesis [3].

Protocol 1: Core Synthesis & S-Oxidation Workflow

Step 1: Intramolecular Cyclodehydration (Thietane Formation)

  • Reagents: tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate (1.0 equiv), Diethyl triphenylphosphonite (1.3 equiv), Toluene (0.5 M).

  • Procedure: Dissolve the azetidine precursor in anhydrous toluene. Add diethyl triphenylphosphonite in a single portion. Stir the reaction at room temperature for 12 hours under an inert atmosphere. Concentrate under vacuum and purify via flash column chromatography (FCC) using ethyl acetate/petroleum ether (1:5) to yield tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate.

  • Causality & Expert Insight: Diethyl triphenylphosphonite acts as a mild, highly specific cyclodehydrating agent under Mitsunobu-like conditions. It activates the primary hydroxyl group as a leaving group, facilitating an intramolecular nucleophilic attack by the adjacent thiol. This specific reagent avoids the use of strong bases or multi-step mesylation sequences, which would otherwise induce intermolecular polymerization of the highly strained 4-membered thietane ring.

Step 2: S-Oxidation to 1,1-Dioxide

  • Reagents: tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate (1.0 equiv), m-CPBA (2.0 equiv), Dichloromethane (0.1 M).

  • Procedure: Dissolve the sulfide in DCM. Add m-CPBA portion-wise at 0 °C, then warm to room temperature and stir for 4 hours.

  • Self-Validation/Quench: Quench the reaction by adding an equal volume of saturated aqueous

    
    . Extract with DCM (3x). The 
    
    
    
    wash neutralizes unreacted m-CPBA and the m-chlorobenzoic acid by-product. This prevents the acidification of the organic layer, which could trigger premature Boc-deprotection. Purify via FCC (EtOAc/Petroleum ether 1:1).
  • Causality & Expert Insight: m-CPBA provides rapid, electrophilic oxygen transfer to the nucleophilic sulfur. The Boc-protected azetidine nitrogen is electronically deactivated (its lone pair is delocalized into the carbamate carbonyl) and sterically hindered, ensuring absolute chemoselectivity for S-oxidation over N-oxidation.

Step 3: N-Boc Deprotection

  • Reagents: tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate 1,1-dioxide (1.0 equiv), 1M HCl in Dioxane (10.0 equiv).

  • Procedure: Dissolve the sulfone in the HCl/Dioxane solution. Stir for 2 hours at room temperature. Concentrate under vacuum to yield 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride as a white solid.

  • Causality & Expert Insight: Anhydrous HCl in dioxane selectively cleaves the Boc carbamate via acid-catalyzed hydrolysis while maintaining the integrity of the strained spirocyclic core. The strict exclusion of water prevents unwanted ring-opening side reactions that can occur in highly strained thietane 1,1-dioxides under aqueous acidic conditions.

Protocol 2: Late-Stage N-Functionalization (Amide Coupling)

Step 4: HATU-Mediated Amide Coupling

  • Reagents: 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride (1.0 equiv), Aryl Carboxylic Acid (1.1 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv), DMF (0.2 M).

  • Procedure: Dissolve the carboxylic acid and HATU in DMF. Add DIPEA and stir for 10 minutes to form the active ester. Add the spirocyclic amine hydrochloride salt. Stir for 6 hours at room temperature. Quench with water, extract with EtOAc, wash with brine (5x to remove DMF), dry over

    
    , and purify via FCC.
    
  • Causality & Expert Insight: The azetidine nitrogen within a spiro[3.3]heptane system is highly sterically encumbered. Standard carbodiimides (like EDC or DCC) often result in sluggish kinetics and poor yields. HATU is selected because it generates a highly reactive HOAt ester intermediate, which maximizes the acylation rate, overcomes the steric shielding of the spiro-center, and minimizes epimerization of the carboxylic acid partner.

Workflow Step1 Step 1: Cyclization Diethyl triphenylphosphonite Toluene, RT Step2 Step 2: S-Oxidation m-CPBA, DCM, RT Step1->Step2 Thietane Formation Step3 Step 3: Deprotection 1M HCl in Dioxane, RT Step2->Step3 1,1-Dioxide Generation Step4 Step 4: N-Functionalization HATU, DIPEA, DMF, RT Step3->Step4 Amine HCl Isolation

Experimental workflow for the synthesis and functionalization of the spirocyclic core.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.[Link][1]

  • Vernier, J., et al. (2019). "Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors." Google Patents (WO2019055877A1).[2]

Sources

Application Notes & Protocols: 1-Thia-6-azaspiro[3.3]heptane as a Modern Piperidine Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Beyond "Flatland" in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in medicinal chemistry, present in the structure of numerous approved drugs. Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for presenting pharmacophoric groups to biological targets. However, the drive to escape the so-called "flatland" of two-dimensional chemical space has spurred the exploration of novel, three-dimensional (3D) bioisosteres.[1] Bioisosteric replacement aims to improve a molecule's pharmacological profile by substituting a common motif with a structurally different group that retains or enhances biological activity while optimizing properties like solubility, metabolic stability, and selectivity.[1]

Spirocycles, which are ring systems fused at a single atom, have emerged as powerful tools in this endeavor.[2][3] Their inherent rigidity and three-dimensionality offer a "pre-organized" conformation that can reduce the entropic penalty of binding to a target protein, potentially increasing potency and selectivity.[3][4] Furthermore, introducing spirocyclic centers increases the fraction of sp3-hybridized carbons (Fsp3), a molecular descriptor correlated with higher clinical success rates.[5] This guide focuses on a novel and promising piperidine bioisostere: 1-thia-6-azaspiro[3.3]heptane .

1-Thia-6-azaspiro[3.3]heptane: A Superior 3D Scaffold

1-Thia-6-azaspiro[3.3]heptane is a strained spirocyclic system composed of an azetidine ring and a thietane ring sharing a spirocyclic carbon. This unique architecture provides distinct advantages over the traditional piperidine ring and even other azaspirocycles.

Structural and Physicochemical Comparison

The primary value of a bioisostere lies in its ability to mimic the parent scaffold's key interactions while offering improved properties. 1-Thia-6-azaspiro[3.3]heptane presents substituents with different spatial vectors compared to piperidine, opening up novel chemical space for structure-activity relationship (SAR) exploration.

Diagram 1: Bioisosteric Replacement of Piperidine

cluster_0 Traditional Scaffold cluster_1 Spirocyclic Bioisostere piperidine spiro piperidine->spiro Bioisosteric Replacement p_label Piperidine s_label 1-Thia-6-azaspiro[3.3]heptane

Caption: Conceptual replacement of a piperidine ring with the 1-thia-6-azaspiro[3.3]heptane scaffold.

The introduction of the sulfur atom and the strained four-membered rings significantly alters the molecule's electronic and conformational landscape.

PropertyPiperidine Derivative1-Thia-6-azaspiro[3.3]heptane AnalogRationale for Change
Molecular Shape Flexible chair/boat conformationsRigid, "twisted" 3D structureThe spirocyclic core restricts conformational freedom, providing predictable substituent vectors.[2][3]
Lipophilicity (logD) Generally higherOften lowerIncreased polarity from the sulfur atom and a unique 3D shape can improve aqueous solubility.[5][6][7]
Metabolic Stability Susceptible to CYP-mediated oxidationGenerally improvedThe strained rings and presence of sulfur can alter metabolic pathways, often reducing clearance.[5][8]
Basicity (pKa) ~11.2 (for piperidinium)Similar or slightly lowerThe nitrogen in the azetidine ring maintains a basicity comparable to piperidine, crucial for many target interactions.[8]
Novel Exit Vectors Equatorial/Axial substituentsDefined, orthogonal vectorsAllows for exploration of previously inaccessible regions of a protein's binding pocket.[9]
Key Advantages in Drug Design
  • Improved Physicochemical Properties : The most significant advantage is the potential to enhance aqueous solubility and reduce lipophilicity, key factors in improving a drug candidate's pharmacokinetic profile.[4][5] The replacement of a piperidine with an azaspirocycle can lower the measured logD value significantly.[6][7]

  • Enhanced Metabolic Stability : Piperidine rings are often sites of metabolic attack. The rigid, strained nature of the 1-thia-6-azaspiro[3.3]heptane scaffold can sterically hinder the approach of metabolic enzymes, leading to a longer half-life in vivo.[1][5]

  • Novel Intellectual Property : As a non-classical scaffold, its use allows for the creation of new chemical entities with strong intellectual property positions, moving away from heavily patented chemical space.[3]

  • Access to Unexplored Chemical Space : The rigid scaffold projects functional groups into space in well-defined vectors, which can lead to novel and improved interactions within a target's binding site, potentially boosting potency and selectivity.[2][10]

Experimental Protocols

The following protocols provide a general framework for the synthesis and incorporation of the 1-thia-6-azaspiro[3.3]heptane core.

Diagram 2: General Synthetic Workflow

G start Commercially Available Starting Materials step1 Step 1: Synthesis of N-Boc-6-azaspiro[3.3]heptan-1-one start->step1 step2 Step 2: Thionation to form N-Boc-1-thia-6-azaspiro[3.3]heptane step1->step2 Lawesson's Reagent step3 Step 3: Boc Deprotection (Acid-mediated) step2->step3 TFA or HCl step4 Step 4: Functionalization (e.g., Reductive Amination) step3->step4 Aldehyde/Ketone, Reducing Agent end Final Bioactive Molecule step4->end

Caption: High-level workflow for the synthesis and incorporation of the spirocyclic scaffold.

Protocol 1: Synthesis of N-Boc-1-thia-6-azaspiro[3.3]heptane

This protocol outlines a potential route starting from a commercially available azaspiro[3.3]heptanone derivative.

Materials:

  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate

  • Lawesson's Reagent

  • Anhydrous Toluene

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (1.0 equiv). Dissolve it in anhydrous toluene (approx. 0.2 M concentration).

  • Thionation: Add Lawesson's Reagent (0.6 equiv) to the solution in one portion.

    • Scientist's Note: Lawesson's Reagent is the preferred thionating agent for converting ketones to thioketones. The stoichiometry is critical; excess reagent can lead to side products.

  • Heating: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Expected Outcome: The starting material spot should be consumed and a new, less polar spot corresponding to the product should appear.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Rationale: The aqueous wash removes unreacted Lawesson's Reagent byproducts and other inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure N-Boc-1-thia-6-azaspiro[3.3]heptane.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Incorporation via Reductive Amination

This protocol describes the coupling of the deprotected spirocycle to a model aldehyde.

Materials:

  • N-Boc-1-thia-6-azaspiro[3.3]heptane (from Protocol 1)

  • Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • A model aldehyde (e.g., benzaldehyde, 1.0 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Boc Deprotection: Dissolve N-Boc-1-thia-6-azaspiro[3.3]heptane (1.0 equiv) in DCM. Add TFA (10 equiv) dropwise at 0 °C. Stir at room temperature for 1-2 hours until TLC or LC-MS confirms complete removal of the Boc group.

    • Self-Validation: The product, the TFA salt of the amine, will be significantly more polar than the starting material.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with toluene (2x) to ensure complete removal of acid. The crude amine salt is typically used directly in the next step.

  • Reductive Amination Setup: Dissolve the crude 1-thia-6-azaspiro[3.3]heptane salt in DCM. Add the model aldehyde (1.0 equiv) followed by a mild base like TEA or DIPEA (2.5 equiv) to neutralize the salt.

    • Rationale: Neutralizing the amine salt is crucial for the subsequent imine/iminium formation.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise to the stirring solution at room temperature.

    • Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Stir the reaction for 12-18 hours at room temperature. Monitor for the disappearance of the amine and aldehyde by LC-MS.

  • Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer with DCM (2x).

  • Drying and Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

  • Final Characterization: Confirm the structure of the final coupled product by ¹H NMR, ¹³C NMR, and HRMS.

Conclusion and Future Outlook

1-Thia-6-azaspiro[3.3]heptane represents a valuable addition to the medicinal chemist's toolbox. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive bioisostere for the piperidine ring. By offering improved metabolic stability and aqueous solubility, this scaffold can help overcome common challenges in drug development. The synthetic protocols provided herein offer a practical guide for its synthesis and incorporation, enabling researchers to explore the full potential of this novel building block in the design of next-generation therapeutics. As the demand for 3D-rich, patentable scaffolds continues to grow, the application of 1-thia-6-azaspiro[3.3]heptane and related spirocycles is expected to become increasingly widespread.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-753. Available from: [Link]

  • Varela, M. T., Dias, G. G., de Oliveira, L. F. N., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. Available from: [Link]

  • Kirichok, O., Tkachuk, G., Kozyriev, Y., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. Available from: [Link]

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023). PubMed. Available from: [Link]

  • 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2026, January 25). Request PDF. Available from: [Link]

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69. Available from: [Link]

  • Stepan, A. F., Subramanyam, C., Efremov, I. V., et al. (2012). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 3(11), 915-920. Available from: [Link]

  • One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. (2014). PubMed. Available from: [Link]

  • Kirichok, A., Tkachuk, H., Kozyriev, Y., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv. Available from: [Link]

  • Hamza, D., & Toogood, P. L. (2006). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Organic Letters, 8(19), 4355-4357. Available from: [Link]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Ricerca UniBa. Available from: [Link]

  • Synthesis of Spirocyclic Amines by Using Dipolar Cycloadditions of Nitrones. (2017). ACS Publications. Available from: [Link]

  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. Available from: [Link]

  • CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. Google Patents. Available from:

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025, August 30). Request PDF. Available from: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. Available from: [Link]

  • Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Available from: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available from: [Link]

  • Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new... ResearchGate. Available from: [Link]

Sources

Application Note: Constructing Azaspiro[3.3]heptane Scaffolds via [2+2] Cycloaddition Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Scientific Rationale

In modern drug discovery, azaspiro[3.3]heptanes have emerged as premier saturated bioisosteres for traditional flat heterocycles like piperidines, piperazines, and morpholines. By introducing a highly sp³-rich, rigidified spirocyclic core, medicinal chemists can dramatically improve aqueous solubility, enhance metabolic stability, and mitigate hERG-related cardiotoxicity liabilities[1].

However, the synthesis of these highly strained, sterically congested spiro-quaternary centers presents a significant thermodynamic challenge. Traditional stepwise alkylations often suffer from poor yields and competing elimination pathways. [2+2] cycloaddition reactions offer an elegant, atom-economical retrosynthetic disconnection that directly constructs the strained cyclobutane or azetidine rings.

Depending on the targeted structural isomer, two distinct [2+2] paradigms dominate the field:

  • Thermal[2+2] Cycloaddition for 1-azaspiro[3.3]heptanes.

  • Photochemical Visible-Light [2+2] Cycloaddition for 2-azaspiro[3.3]heptanes.

This application note details the mechanistic causality, self-validating protocols, and comparative data for both strategies.

Strategy 1: Thermal [2+2] Cycloaddition (1-Azaspiro[3.3]heptanes)

Mechanistic Causality

The construction of the 1-azaspiro[3.3]heptane core relies on the thermal [2+2] cycloaddition of an endocyclic alkene with Graf's isocyanate (chlorosulfonyl isocyanate, CSI) ([1],[2]).

Why CSI? Unactivated alkenes typically do not undergo thermal [2+2] cycloadditions due to symmetry-forbidden orbital interactions. However, the strongly electron-withdrawing chlorosulfonyl group of CSI drastically lowers the LUMO of the isocyanate. This enables a rapid, stepwise or concerted cycloaddition via a zwitterionic intermediate to form a spirocyclic β-lactam.

Why Alane (AlH₃)? Following the deprotection of the sulfonyl group, the β-lactam must be reduced to the target azetidine. Standard nucleophilic hydrides (like LiAlH₄) often trigger the ring-opening of the highly strained 4-membered lactam. Alane, conversely, operates via an electrophilic mechanism. It coordinates strongly to the carbonyl oxygen, activating it for reduction without acting as a hard nucleophile, thereby preserving the spirocyclic architecture[1].

Thermal_Cycloaddition Alkene Endocyclic Alkene (Substrate) TS Thermal [2+2] Cycloaddition Alkene->TS CSI Graf's Isocyanate (ClO2S-NCO) CSI->TS BetaLactam Spirocyclic β-Lactam TS->BetaLactam C-C & C-N bond formation Alane Alane (AlH3) Reduction BetaLactam->Alane Product 1-Azaspiro[3.3]heptane (Bioisostere) Alane->Product Carbonyl Deoxygenation

Workflow of thermal [2+2] cycloaddition using Graf's isocyanate to construct 1-azaspiro[3.3]heptanes.

Experimental Protocol: Self-Validating Synthesis of 1-Azaspiro[3.3]heptane

Note: CSI is highly reactive and moisture-sensitive. Perform all steps under strictly anhydrous conditions.

Step 1: Cycloaddition & Deprotection

  • Dissolve the endocyclic alkene (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere. Cool the solution to -78 °C.

  • Add chlorosulfonyl isocyanate (1.2 equiv) dropwise. Maintain the temperature for 2 hours, then slowly warm to room temperature.

  • In-Process Control (Validation): Monitor the reaction via IR spectroscopy. The successful formation of the spiro-β-lactam is confirmed by the appearance of a distinct, high-frequency C=O stretch at ~1750–1770 cm⁻¹ (indicative of a strained 4-membered lactam).

  • Quench the reaction by adding a reducing mixture of Na₂SO₃ and KOH in water at 0 °C to remove the chlorosulfonyl group. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Step 2: Electrophilic Reduction

  • Prepare a fresh solution of Alane (AlH₃) by adding 100% H₂SO₄ (0.5 equiv) to a suspension of LiAlH₄ (1.0 equiv) in anhydrous THF at 0 °C. Stir for 30 minutes.

  • Add the crude spiro-β-lactam (from Step 1) in THF dropwise to the AlH₃ solution.

  • Stir at room temperature for 4 hours.

  • In-Process Control (Validation): Monitor via IR spectroscopy for the complete disappearance of the 1750 cm⁻¹ carbonyl band, and via TLC (ninhydrin stain) for the appearance of the highly basic secondary amine.

  • Carefully quench with Fieser's workup (H₂O, 15% NaOH, H₂O). Filter the aluminum salts, concentrate the filtrate, and purify via acid-base extraction to yield the pure 1-azaspiro[3.3]heptane.

Strategy 2: Photochemical [2+2] Cycloaddition (2-Azaspiro[3.3]heptanes)

Mechanistic Causality

Constructing the 2-azaspiro[3.3]heptane framework via the cross-[2+2] cycloaddition of exocyclic arylidene azetidines with electron-deficient alkenes is thermodynamically challenging. Direct UV irradiation typically leads to uncontrolled E/Z isomerization or competitive homodimerization of the alkenes.

Why Visible-Light Triplet Sensitization? To bypass these dead-ends, the Knowles group pioneered a visible-light triplet energy transfer (EnT) methodology ([3],[4]). An Iridium(III) photocatalyst is excited by blue LEDs to a long-lived triplet state. Because the Ir(III) catalyst's triplet energy is carefully matched to the arylidene azetidine (but is lower than the electron-deficient alkene partner), it selectively transfers energy only to the azetidine. The resulting triplet diene-equivalent undergoes a stepwise cross-[2+2] cycloaddition with the ground-state alkene. This kinetic selectivity completely suppresses homodimerization[5].

Photochemical_Cycle Ir_GS Ir(III) Photocatalyst (Ground State) Ir_ES *Ir(III) Photocatalyst (Triplet Excited State) Ir_GS->Ir_ES Blue LED Irradiation Ir_ES->Ir_GS Energy Transfer (EnT) Substrate Arylidene Azetidine (Ground State) Triplet_Sub Arylidene Azetidine (Triplet State) Substrate->Triplet_Sub EnT from *Ir(III) Product 2-Azaspiro[3.3]heptane (Cycloadduct) Triplet_Sub->Product Cross-[2+2] Cycloaddition Alkene Electron-Deficient Alkene Alkene->Product Intermolecular Trapping

Visible-light triplet photosensitization cycle for 2-azaspiro[3.3]heptane synthesis.

Experimental Protocol: Ir-Catalyzed Photocycloaddition

Step 1: Reaction Setup & Degassing

  • In a flame-dried borosilicate glass vial, combine the arylidene azetidine (1.0 equiv), the electron-deficient alkene (e.g., methyl acrylate, 3.0 equiv), and [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (2 mol %).

  • Dissolve the mixture in anhydrous, degassed CH₂Cl₂ (0.1 M).

  • Critical Causality Step: Degas the solution via three freeze-pump-thaw cycles. Rationale: Triplet excited states are highly sensitive to quenching by molecular oxygen. Failure to degas will result in photo-oxidation side products and catalyst degradation.

Step 2: Irradiation & Monitoring

  • Seal the vial under argon and place it in a photoreactor equipped with 440 nm (blue) LEDs. Maintain the temperature at 25 °C using a cooling fan.

  • Irradiate for 16–24 hours.

  • In-Process Control (Validation): Monitor the reaction progress by taking small aliquots for ¹H NMR analysis. The reaction is complete when the characteristic arylidene alkene proton signal (~6.5 ppm) disappears, replaced by upfield cyclobutane ring protons (multiplets between 2.0–3.5 ppm).

Step 3: Isolation

  • Concentrate the crude mixture under reduced pressure.

  • Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the polysubstituted 2-azaspiro[3.3]heptane.

Quantitative Data & Strategy Selection

When designing a synthetic route for an azaspiro[3.3]heptane bioisostere, the choice of methodology depends heavily on the required substitution pattern and scale. The table below summarizes the key metrics for both [2+2] cycloaddition strategies.

ParameterThermal [2+2] CycloadditionPhotochemical [2+2] Cycloaddition
Target Scaffold 1-Azaspiro[3.3]heptanes2-Azaspiro[3.3]heptanes
Key Reagents Chlorosulfonyl isocyanate (CSI), AlaneIr(III) Photocatalyst, Blue LED
Activation Mode Thermal (Electrophilic LUMO lowering)Visible-Light Triplet Energy Transfer
Typical Yields 40–75% (over 2 steps)60–90% (single step)
Diastereoselectivity N/A (Often yields single spiro-isomer)High anti-selectivity (thermodynamic control)
Scalability High (Multigram scale easily achieved)Moderate (Flow chemistry recommended for scale-up)
Primary Advantage Transition-metal-free; highly scalableExtremely mild conditions; high functional group tolerance

References

  • Kirichok, A. A., et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 2023, 62(51), e202311583. URL:[Link]

  • Murray, P. R. D., et al. "Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[3.3]heptanes." Journal of the American Chemical Society, 2021, 143(10), 4055-4063. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Thia-6-azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-Thia-6-azaspiro[3.3]heptane (CAS 1223573-53-2 for the N-Boc derivative).

This scaffold is distinct from the more common 2-thia-6-azaspiro[3.3]heptane (where the sulfur is opposite the spiro center). In the 1-thia isomer, the sulfur atom is adjacent to the spiro quaternary carbon, introducing unique steric and electronic challenges during synthesis.

Status: Online | Role: Senior Application Scientist | Ticket: #TS-SPIRO-007

🔬 Module 1: Route Selection & Structural Validation

Q: I am attempting to synthesize the 1-thia scaffold, but my NMR suggests I made the 2-thia isomer. How do I distinguish them and ensure I am on the correct path?

A: This is the most common "Day 1" error. The confusion stems from the starting materials.

  • The 2-Thia Route (Symmetric): Uses 3,3-bis(bromomethyl)azetidine reacted with

    
    . This places the sulfur atom between the two methylene groups, resulting in the 2-thia isomer (S opposite the spiro center).
    
  • The 1-Thia Route (Angular): Requires breaking symmetry early. You cannot use a symmetric bis-electrophile. The sulfur must be introduced adjacent to the spiro center.

Recommended Synthetic Strategy: The most robust route to 1-thia-6-azaspiro[3.3]heptane involves the ring expansion of a spiro-epoxide or the cyclization of a functionalized mercaptan derived from N-Boc-3-azetidinone .

Diagnostic NMR Signatures:

  • 2-Thia (Symmetric): The protons on the thietane ring appear as a singlet (or a very tight AB system) integrating to 4H, because the ring is symmetric relative to the N-Boc-azetidine plane.

  • 1-Thia (Angular): You will see distinct multiplets. The

    
     protons adjacent to sulfur (C2) and the 
    
    
    
    protons adjacent to the spiro center (C3) are chemically non-equivalent and couple with each other. Look for two distinct triplets or multiplets integrating to 2H each in the thietane region.

Retrosynthetic Logic (Graphviz):

G cluster_legend Key Transformation Logic Target 1-Thia-6-azaspiro[3.3]heptane (Target) Precursor Mercapto-Alcohol Intermediate (Critical Cyclization Precursor) Target->Precursor Cyclization (MsCl/Base) Epoxide Spiro-Epoxide (1-Oxa-6-azaspiro[2.3]hexane) Precursor->Epoxide Ring Opening (Thioacetate/H+) Start N-Boc-3-Azetidinone Epoxide->Start Corey-Chaykovsky (Me3SOI, NaH) Symmetry Breaking Symmetry Breaking

Figure 1: Retrosynthetic analysis highlighting the critical symmetry-breaking step at the epoxide stage.

⚗️ Module 2: Cyclization & Ring Closure Troubleshooting

Q: My cyclization yields are low (<20%), and I see significant polymerization. How can I improve the ring closure?

A: The formation of the four-membered thietane ring is thermodynamically disfavored due to ring strain (~19 kcal/mol) and the "Thorpe-Ingold" effect being less pronounced in 4-membered rings compared to 3-membered ones.

Troubleshooting Protocol:

  • Concentration Control (Dilution Effect):

    • Issue: High concentrations favor intermolecular polymerization (oligomers) over intramolecular cyclization.

    • Solution: Run the cyclization step at highly dilute conditions (0.01 M to 0.05 M) . Slow addition of the precursor to the base solution via a syringe pump over 4–6 hours is critical.

  • Leaving Group Selection:

    • If you are cyclizing a HO-C-C-C-S- chain, activating the alcohol is necessary.

    • Avoid: Iodides (too reactive, leads to elimination).

    • Preferred: Mesylates (OMs) or Tosylates (OTs). The mesylate is often compact enough to allow the sulfur nucleophile to attack the adjacent carbon without steric clash from the spiro center.

  • Base & Solvent System:

    • Weak Bases:

      
       in acetone is often too slow, leading to decomposition.
      
    • Strong Bases:

      
       in THF is aggressive and can cause elimination.
      
    • Optimized System: Use

      
       in DMF  or Acetonitrile  at moderate temperatures (
      
      
      
      ). Cesium acts as a "template" cation, coordinating with the sulfur and leaving group to pre-organize the transition state.

Experimental Optimization Matrix:

ParameterStandard Protocol (Fail)Optimized Protocol (Pass)Reason
Concentration 0.2 M (Batch)0.02 M (Slow Addition)Suppresses intermolecular polymerization.
Base

(60%)

(2.5 eq)
"Cesium Effect" promotes ring closure.
Temperature Reflux (

)

Balances rate vs. thermal decomposition.
Atmosphere Air/Open FlaskArgon (Strict)Prevents oxidation of thiolate intermediate.

⚠️ Module 3: Stability & Oxidation Management

Q: I isolated the product, but LCMS shows a peak at M+16 and M+32. Is my product decomposing?

A: Yes. Thietanes are highly susceptible to oxidation, forming sulfoxides (1-oxide) and sulfones (1,1-dioxide) . The "1-thia" position (adjacent to the quaternary spiro center) is sterically crowded but electronically electron-rich, making it prone to oxidation by atmospheric oxygen or peroxides in solvents.

Handling Guidelines:

  • Solvent Purity: Do NOT use ether or THF that has not been tested for peroxides. Peroxides will quantitatively oxidize your thietane to the sulfoxide.

  • Workup: Avoid oxidative workups (e.g., bleach, permanganate). Use reductive quenchers if necessary (e.g.,

    
    ).
    
  • Storage: Store the free base under Argon at

    
    . For long-term stability, convert it to a salt immediately.
    

Salt Selection for Stability:

  • Hydrochloride (HCl): Good, but excess HCl can ring-open the thietane (nucleophilic attack by

    
    ). Use exactly 1.0 equivalent of HCl in dioxane.
    
  • Oxalate: The hemioxalate or oxalate salt is the industry standard for spiro-heterocycles. It is non-hygroscopic and crystallizes well, purifying the compound from oligomers.

    • Protocol: Dissolve free base in EtOAc; add 1.0 eq Oxalic acid in EtOH. White precipitate forms.

🔓 Module 4: N-Boc Deprotection

Q: How do I remove the Boc group without opening the thietane ring?

A: Thietanes are sensitive to electrophiles (including protons) which can activate the sulfur for nucleophilic attack, leading to ring opening.

Risks:

  • TFA/DCM: The standard method. Often works, but if the reaction warms up, the trifluoroacetate anion (or trace water) can attack the protonated thietane.

  • HCl/MeOH: High Risk. Methanol is nucleophilic; it will open the ring to form the methoxy-thiol chain.

Recommended Protocol (The "Scavenger" Method):

  • Reagent:

    
     in Dioxane  (anhydrous).
    
  • Temperature:

    
     strictly.
    
  • Scavenger: Add Dimethyl sulfide (DMS) or Thioanisole (2-5 eq) to the reaction. This acts as a "soft" nucleophile scavenger to catch any carbocations, but more importantly, it prevents the oxidation of the sulfur during deprotection.

  • Duration: Monitor closely (1-2 hours). Do not leave overnight.

  • Workup: Evaporate volatiles at low temp (

    
    ). Do not heat.
    

📊 Summary of Physical Properties & Safety

PropertyValue/Note
CAS (N-Boc) 1223573-53-2
CAS (Free Base) Check specific salt forms (e.g., 1,1-dioxide HCl: 1352546-75-8)
Appearance White solid (Oxalate salt); Colorless oil (Free base)
Odor Characteristic sulfide stench (use bleach in traps to neutralize)
Solubility Free Base: DCM, EtOAc, MeOH.[1][2] Salt: Water, DMSO, MeOH.
Stability Unstable to oxidants (MCPBA,

). Stable to weak bases.

📚 References

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters. Link

    • Context: Foundational work on the synthesis of 1-substituted azaspiro[3.3]heptanes and the general strategy for "angular" spiro-cycles.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

    • Context: Comprehensive review covering the ring strain and cyclization methods for thia/oxa-azaspiroheptanes.

  • Wortmann, L., et al. (2019). Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors. WO Patent 2019/055877. Link

    • Context: Describes the synthesis and use of 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide , confirming the scaffold's utility in medicinal chemistry.

  • Molaid Chemicals. (n.d.). Compound Data: tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate.[2][3][4][5][6] Link

    • Context: Verification of the specific CAS 1223573-53-2 and commercial availability of the N-Boc precursor.

Sources

Technical Support Center: Troubleshooting 1-Thia-6-azaspiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the inherent synthetic challenges of the 1-thia-6-azaspiro[3.3]heptane scaffold. Due to the extreme ring strain of this spirocyclic system, traditional synthetic approaches often fail, leading to polymerization or ring-opening.

This guide provides field-proven, self-validating methodologies and mechanistic insights to ensure high-yield synthesis and isolation of these critical building blocks.

Frequently Asked Questions (FAQs)

Q: Why am I getting low yields and high molecular weight byproducts during the thietane ring formation? A: The formation of the 4-membered thietane ring from a 3,3-bis(electrophile)azetidine precursor is highly susceptible to intermolecular side reactions.

  • Causality: The ring strain of the resulting spiro[3.3]heptane system thermodynamically competes with linear polymerization. When the local concentration of the sulfide nucleophile and the electrophile is too high, intermolecular displacement outpaces intramolecular cyclization.

  • Solution: Implement a "double-displacement" strategy under strictly high-dilution conditions [2]. Slow, dropwise addition of the sulfide source into a refluxing, dilute solution of the azetidine precursor heavily favors unimolecular ring closure.

Q: How can I efficiently synthesize the 1,1-dioxide derivative without degrading the spirocyclic core? A: The 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride is a highly sought-after building block used in the synthesis of CBP/p300 bromodomain inhibitors [1].

  • Causality: Over-oxidation or harsh acidic conditions during oxidation can lead to ring-opening due to the inherent strain of the spiro[3.3] system.

  • Solution: Perform the oxidation on the N-Boc protected sulfide using controlled equivalents of an oxidant (like mCPBA) before Boc deprotection. Deprotection must subsequently be carried out using 1 M HCl in an anhydrous, non-nucleophilic solvent (like dioxane) at room temperature to prevent acid-catalyzed ring degradation [1].

Q: Why does my isolated hydrochloride salt degrade upon storage or concentration? A: The significant ring strain of the azetidine portion makes it highly susceptible to nucleophilic ring-opening [2].

  • Causality: This reactivity is drastically enhanced when the nitrogen atom is quaternized (as in the HCl salt). Residual water or nucleophilic solvents left during concentration can attack the strained ring.

  • Solution: Always concentrate the salt under high vacuum at room temperature (do not apply heat). Store the final compound under an inert atmosphere (argon/nitrogen) in a desiccator.

Quantitative Data: Optimizing Double-Displacement Cyclization

The following table summarizes the causal relationship between reaction concentration, addition rate, and the resulting yield during the critical thietane ring-closure step.

Reaction ConditionSubstrate ConcentrationReagent Addition TimeTemperatureMajor OutcomeIsolated Yield (%)
Standard Batch 0.5 MBolus (All at once)25 °CIntermolecular Polymerization< 10%
Moderate Dilution 0.1 M1 hourRefluxMixture of Polymer & Spirocycle35 - 45%
High Dilution 0.02 M4 hours (Syringe Pump)RefluxIntramolecular Spirocycle75 - 82%

Self-Validating Experimental Protocol

Synthesis of tert-Butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate and 1,1-Dioxide Hydrochloride

Step 1: Double-Displacement Cyclization

  • Preparation: Dissolve N-Boc-3,3-bis(bromomethyl)azetidine (1.0 equiv) in degassed ethanol to achieve a final concentration of 0.02 M. Bring the solution to a gentle reflux. Note: Degassing prevents premature oxidation of the sulfide product [2].

  • Addition: Dissolve Na₂S·9H₂O (1.2 equiv) in a minimum volume of a 1:1 water/ethanol mixture. Load this into a syringe pump and add dropwise to the refluxing azetidine solution over 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes/EtOAc). A successful reaction will show a single major spot with a lower Rf than the starting material (visualized with KMnO₄). If heavy baseline streaking occurs, the local concentration of Na₂S is too high; immediately reduce the addition rate.

Step 2: Oxidation to 1,1-Dioxide (Optional)

  • Reaction: Dissolve the purified N-Boc-1-thia-6-azaspiro[3.3]heptane in anhydrous dichloromethane (DCM) at 0 °C. Slowly add mCPBA (2.5 equiv). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.

  • Self-Validation: The reaction mixture will form a dense white precipitate (m-chlorobenzoic acid) as the oxidation proceeds, visually confirming the consumption of the mCPBA oxidant.

Step 3: Boc Deprotection and Salt Formation

  • Reaction: Dissolve tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate 1,1-dioxide (e.g., 50 mg, 0.20 mmol) in 2 mL of 1 M HCl in dioxane [1]. Stir for 2 hours at room temperature.

  • Self-Validation: The evolution of isobutylene gas will be visible as mild effervescence. Once bubbling completely ceases, the deprotection is complete.

  • Isolation: Concentrate the mixture under high vacuum at room temperature to yield the hydrochloride salt as a stable, off-white solid [1] [3].

Process Workflow Visualization

G A N-Boc-3,3-bis(electrophile)azetidine C High Dilution & Slow Addition A->C B Sulfide Nucleophile (Na2S) B->C D N-Boc-1-thia-6-azaspiro[3.3]heptane C->D Intramolecular Cyclization E Oxidation (mCPBA) D->E Target: 1,1-dioxide F Boc Deprotection (1M HCl/Dioxane) D->F Target: Sulfide E->F G 1-Thia-6-azaspiro[3.3]heptane HCl F->G Final Salt Isolation

Workflow for the synthesis of 1-thia-6-azaspiro[3.3]heptane derivatives.

References

  • Source: google.
  • Title: 7-Thia-1-azaspiro[3.
  • Title: Buy 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride ...

Technical Support Center: Purification & Handling of 1-Thia-6-azaspiroheptane hydrochloride

Technical Support Center: Purification & Handling of 1-Thia-6-azaspiro[1]heptane hydrochloride

Welcome to the Technical Support Center for 1-Thia-6-azaspiro[1]heptane hydrochloride . This guide is designed for research scientists and drug development professionals working with highly strained spirocyclic building blocks. 1-Thia-6-azaspiro[1]heptane hydrochloride (CAS 1427452-92-3) is frequently utilized in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates, often serving as a bioisostere for piperidines or morpholines.

Due to the inherent angle strain of the spiro[1] core, purification and isolation require precise, anhydrous conditions to prevent ring-opening and product degradation.

Quantitative Data & Physicochemical Properties

Before initiating purification workflows, it is critical to understand the physicochemical boundaries of the compound. The following table summarizes the key properties that dictate solvent selection and handling protocols.

PropertyValueImplication for Purification
CAS Number 1427452-92-3Ensure correct isomer/salt form is referenced.
Molecular Weight 151.66 g/mol Required for stoichiometric calculations during deprotection.
Physical State Solid (Crystalline)Amenable to precipitation and trituration techniques.
Solubility Profile Soluble in H₂O, MeOH, DMSO; Insoluble in Et₂O, PentaneIdeal for anti-solvent precipitation from organic mixtures.
Stability HygroscopicMust be handled under an inert atmosphere (N₂/Ar).
Purification Workflow Visualization

The standard method for isolating the pure hydrochloride salt involves the acidic cleavage of a Boc-protected precursor, followed by anti-solvent precipitation[2].

GABoc-Protected Precursor(tert-butyl 1-thia-6-azaspiroheptane-6-carboxylate)BAcidic Cleavage(4M HCl in Dioxane, 25°C, 2h)A->BCConcentration(Reduced Pressure, <30°C)B->CDAnti-Solvent Precipitation(Anhydrous Et2O / Pentane)C->DEFiltration & Washing(Inert Atmosphere)D->EFDesiccation(High Vacuum Drying)E->FGPurified 1-Thia-6-azaspiro[3.3]heptane HClF->G

Workflow for the anhydrous isolation of 1-Thia-6-azaspiro[1]heptane HCl.

Troubleshooting Guides & FAQs

Q1: Why is my 1-Thia-6-azaspiro[1]heptane hydrochloride precipitating as a sticky gum instead of a crystalline solid?

  • Causality: The spirocyclic hydrochloride salt is highly hygroscopic. If the 1,4-dioxane or the anti-solvent (e.g., diethyl ether, pentane) is not strictly anhydrous, trace water coordinates with the HCl salt. This disrupts the crystal lattice, causing the product to crash out as a viscous, solvated gum.

  • Solution: Ensure all solvents are dried over molecular sieves prior to use. If a gum has already formed, decant the supernatant, add strictly anhydrous pentane, and vigorously triturate the gum under a stream of argon or nitrogen until it transitions into a free-flowing powder[3].

Q2: How do I prevent degradation or ring-opening of the spiro[1]heptane core during purification?

  • Causality: The spiro[1] system possesses significant angle strain. Prolonged exposure to strong aqueous acids at elevated temperatures can trigger ring-opening or nucleophilic attack at the thietane sulfur, leading to polymeric or acyclic impurities.

  • Solution: Perform the Boc-deprotection using anhydrous HCl in dioxane at room temperature (never heat above 25°C)[2]. Avoid aqueous workups for the salt form entirely; rely strictly on direct precipitation and filtration.

Q3: What is the optimal method for extracting the free base before hydrochloride salt formation?

  • Causality: The free base of 1-thia-6-azaspiro[1]heptane is relatively volatile and highly water-soluble. Standard aqueous extraction (e.g., using aqueous NaOH and dichloromethane) often leads to severe yield losses in the aqueous phase.

  • Solution: If the free base is required for downstream cross-coupling, neutralize the HCl salt using a mild, solid base (e.g., anhydrous K₂CO₃ or a basic ion-exchange resin) suspended in a polar aprotic solvent like dichloromethane or acetonitrile. Filter off the inorganic salts and use the solution directly in the next step to avoid evaporative losses.

Validated Experimental Protocol

Anhydrous Isolation of 1-Thia-6-azaspiro[1]heptane hydrochloride from Boc-Precursor

This self-validating protocol ensures the structural integrity of the spirocyclic core while maximizing isolated yield[2],[3].

Step 1: Dissolution

  • Charge a flame-dried, argon-purged 50-mL round-bottom flask with tert-butyl 1-thia-6-azaspiro[1]heptane-6-carboxylate (1.0 equiv).

  • Dissolve the precursor in a minimal volume of anhydrous 1,4-dioxane (approximately 5 mL per mmol of substrate).

Step 2: Acidic Cleavage

  • Cool the flask to 0°C using an ice bath.

  • Slowly add 4M HCl in 1,4-dioxane (10-20 equivalents) dropwise via syringe.

  • Validation Check: Gas evolution (isobutylene and CO₂) should be observed.

Step 3: Reaction

  • Remove the ice bath and allow the reaction to warm to 25°C.

  • Stir for 2 to 5 hours.

  • Validation Check: Monitor the reaction via LCMS or TLC. The reaction is complete when the starting material peak is entirely consumed.

Step 4: Concentration & Precipitation

  • Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume. Critical: Do not exceed a water bath temperature of 30°C to prevent thermal degradation.

  • Vigorously stir the concentrated solution and slowly add cold, anhydrous diethyl ether or pentane (3-4 times the remaining volume) to induce precipitation of the hydrochloride salt.

Step 5: Filtration & Washing

  • Rapidly filter the resulting white solid using a Schlenk frit or a standard Büchner funnel under a continuous blanket of nitrogen to prevent moisture absorption.

  • Wash the filter cake with cold, anhydrous pentane (3 × 5 mL).

Step 6: Desiccation

  • Transfer the solid to a pre-weighed amber vial.

  • Dry the solid under high vacuum (0.01-0.05 Torr) for 12-24 hours to remove residual dioxane and unreacted HCl. Store the final product at room temperature under an inert atmosphere.

References
  • Source: google.com (Patents)
  • Source: google.com (Patents)

Stability and storage conditions for 1-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability, Storage, and Handling Guide

Ticket ID: TECH-SPIRO-33-S Responder: Senior Application Scientist, Structural Chemistry Division

Executive Summary

1-Thia-6-azaspiro[3.3]heptane is a high-value, high-strain scaffold used primarily as a bioisostere for piperidine or morpholine in drug discovery. Its unique geometry offers distinct exit vectors, but its spirocyclic [3.3] architecture—possessing approximately 60–63 kcal/mol of strain energy—renders it chemically fragile compared to its 6-membered ring analogs.

Critical Warning: This molecule is kinetically stable but thermodynamically unstable. Improper handling of the free base or exposure of the sulfur moiety to uncontrolled oxidants will lead to rapid degradation via polymerization or sulfoxide formation.

Module 1: Storage & Stability Profiles

User Question: I purchased the oxalate salt, but I need the free base for a coupling reaction. Can I store the free base at -20°C?

Technical Response: Absolutely not. The free base of 1-Thia-6-azaspiro[3.3]heptane is volatile and prone to rapid decomposition (ring-opening polymerization) even at low temperatures. It must be generated in situ and used immediately.

Stability Matrix: Salt Forms vs. Free Base
ParameterHydrochloride (HCl) Oxalate / Hemioxalate Free Base
Physical State White crystalline solidWhite/Off-white solidColorless oil / Low-melting solid
Hygroscopicity High (Deliquescent)ModerateN/A (Oily)
Storage Temp Room Temp (Desiccated)2–8°C (Preferred)Do Not Store
Shelf Life >2 Years (if dry)>2 Years< 1 Hour (Ambient)
Primary Risk Hydrolysis (if wet)Acid-catalyzed ring openingPolymerization / Volatility
Storage Decision Tree

Follow this logic flow to ensure sample integrity upon receipt.

StorageLogic Start Material Received FormCheck Check Form Start->FormCheck Salt Salt Form (HCl / Oxalate) FormCheck->Salt Solid FreeBase Free Base (Oil) FormCheck->FreeBase Liquid/Oil ActionSalt Store at 2-8°C Desiccator Required Argon Flush Salt->ActionSalt ActionFree CRITICAL ALERT Use Immediately Do not store >1hr FreeBase->ActionFree

Figure 1: Decision matrix for immediate handling of incoming spirocyclic amine shipments.

Module 2: Troubleshooting & Degradation Mechanisms

User Question: My reaction mixture turned yellow/brown, and the NMR shows broad peaks in the aliphatic region. What happened?

Technical Response: You are likely observing Ring Opening Polymerization or Oxidative Degradation . The [3.3] spiro system is "spring-loaded." If the nitrogen lone pair is unmasked (free base) without a reaction partner, it can attack another molecule of itself, or the sulfur can oxidize.

Common Failure Modes
  • Oxidative Instability (Sulfur): The thietane sulfur is electron-rich. Exposure to air or peroxides (often found in old ethereal solvents like THF or Dioxane) rapidly converts the sulfide to the Sulfoxide (S=O) or Sulfone (O=S=O) .

  • Nucleophilic Ring Opening: Strong nucleophiles can attack the methylene carbons adjacent to the heteroatoms, relieving ring strain but destroying the scaffold.

Degradation Pathway Visualization

Degradation Spiro 1-Thia-6-azaspiro[3.3]heptane (Intact Scaffold) Sulfoxide S-Oxide / Sulfone (Polar Impurity) Spiro->Sulfoxide [O] Polymer Ring-Opened Polymer (Insoluble Gum) Spiro->Polymer Strain Release Oxidation Oxidative Stress (Old THF/Air) Oxidation->Sulfoxide Strain Thermal/Acid Stress (>60°C or Lewis Acids) Strain->Polymer

Figure 2: Primary degradation pathways. The sulfur atom is the oxidative weak point; ring strain is the thermal weak point.

Module 3: Experimental Protocols

User Question: How do I use this in a Buchwald or SNAr coupling if I can't store the free base?

Technical Response: You must perform a "Free-Base-and-Use" protocol. Do not isolate the free base to dryness. Instead, extract it into the reaction solvent and transfer it immediately.

Protocol: In-Situ Free-Basing for Coupling Reactions

Objective: Convert the Oxalate/HCl salt to the reactive amine without triggering polymerization.

  • Preparation:

    • Suspend the salt (1.0 equiv) in Dichloromethane (DCM) or Ethyl Acetate . Avoid ethers if possible to prevent oxidation.

    • Prepare a 1M Na₂CO₃ or saturated NaHCO₃ solution (mild base is preferred over NaOH to prevent ring hydrolysis).

  • Extraction (The "Cold" Step):

    • Cool the biphasic mixture to 0°C .

    • Stir vigorously for 10–15 minutes. The solid salt should dissolve as it converts to the free amine in the organic layer.

  • Isolation:

    • Separate the organic layer.

    • Do not use MgSO₄ (Lewis acidic sites can trigger polymerization). Use Na₂SO₄ for drying.

    • Filter quickly.

  • Usage:

    • Do not rotary evaporate to dryness.

    • Quantify the solution concentration roughly by mass balance or assume quantitative yield.

    • Add this solution directly to your reaction vessel containing the coupling partner.

QC Protocol: Validating Integrity via NMR

Before committing to a large-scale reaction, run a quick ¹H-NMR of the salt in DMSO-d₆ or D₂O.

  • Pass Criteria: Sharp multiplets at ~3.2–3.5 ppm (S-CH₂) and ~4.0–4.3 ppm (N-CH₂).

  • Fail Criteria: Broad "humps" in the baseline (polymer) or downfield shifts >4.5 ppm (indicative of ring opening or oxidation).

References
  • Burkhard, J. A., et al. (2010). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis. Link

    • Context: Establishes the synthetic viability and handling of the [3.3] spiro-amine class.
  • Carreira, E. M., & Burkhard, J. A. (2012).[1] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Link

    • Context: Defines the "exit vector" geometry and stability parameters for these scaffolds.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Thia-6-azaspiro[3.3]heptane hydrochloride. Link

    • Context: Source for commercial storage specifications (2-8°C, inert gas).

  • Wiberg, K. B. (1986). The Concept of Strain in Organic Chemistry. Angewandte Chemie International Edition. Context: Foundational text explaining the ~60 kcal/mol strain energy inherent in bicyclic/spirocyclic butane systems.

Sources

Technical Support Center: Optimization & Troubleshooting for 1-Thia-6-azaspiro[3.3]heptane Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges researchers encounter when functionalizing the 1-thia-6-azaspiro[3.3]heptane scaffold.

This spirocyclic building block is highly valued in modern drug discovery for its ability to introduce three-dimensionality ("escaping flatland") and its unique valency expansion capabilities at the sulfur atom. However, the inherent ring strain of the 4-membered thietane core requires precise control over reaction conditions to prevent degradation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: My Buchwald-Hartwig N-arylation of 1-thia-6-azaspiro[3.3]heptane is yielding <20% product, with significant starting material degradation. What is going wrong?

Causality & Solution: The issue is a combination of an overly strong base and an inefficient catalyst system. The spiro[3.3]heptane system is sterically demanding around the nitrogen due to the adjacent spiro-quaternary carbon center. If you are using traditional alkoxide bases like NaOtBu, the strong basicity induces competitive ring-opening of the strained thietane core before the cross-coupling can occur.

Recommendation: Switch to a mild, insoluble inorganic base like Cs₂CO₃ and utilize a highly active precatalyst such as RuPhos Pd G3 . RuPhos provides a large bite angle and an electron-rich environment that facilitates the difficult reductive elimination step around the bulky spirocycle. The G3 palladacycle ensures rapid generation of the active Pd(0) species at lower temperatures, minimizing thermal degradation of the core (1)[1].

Q2: When attempting to oxidize the thia-core to the 1,1-dioxide (sulfone), I am observing ring-cleavage and multiple side products. How can I achieve selective S-oxidation?

Causality & Solution: The 4-membered thietane ring is highly susceptible to oxidative cleavage and C-S bond rupture if the conditions are too harsh (e.g., using KMnO₄ or refluxing H₂O₂/AcOH).

Recommendation: Use m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane (DCM) at room temperature. This provides a mild, neutral-to-slightly-acidic environment that rapidly oxidizes the sulfide to the sulfoxide, and subsequently to the sulfone, without breaking the strained ring (2)[2]. Quenching with saturated aqueous NaHCO₃ is critical to neutralize the m-chlorobenzoic acid byproduct, preventing acid-catalyzed degradation during workup.

Q3: I am synthesizing the core via double-displacement of a 3,3-bis(electrophile)azetidine. Why am I getting mostly polymeric material instead of the spirocycle?

Causality & Solution: The formation of the 4-membered thietane ring is entropically disfavored compared to intermolecular side reactions.

Recommendation: You must operate under high dilution conditions with a slow addition rate. Adding the sulfide nucleophile dropwise to a boiling solution of the azetidine over an extended period favors the intramolecular ring closure over intermolecular polymerization (3)[3].

Part 2: Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for the N-arylation of the 1-thia-6-azaspiro[3.3]heptane core, demonstrating the causality behind catalyst and base selection.

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ / BINAPK₂CO₃DMF120< 10%Poor reductive elimination; thermal degradation of thietane core.
Pd₂(dba)₃ / XPhosNaOtBuToluene10035%Strong base (NaOtBu) induces competitive ring-opening of the spirocycle.
RuPhos Pd G2Cs₂CO₃1,4-Dioxane9058%Mild base prevents ring opening; incomplete conversion due to slower activation[1].
RuPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 100 79% Optimal. Rapid Pd(0) generation; bulky ligand overcomes steric hindrance[1].

Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems containing built-in diagnostic checkpoints.

Protocol A: N-Arylation via RuPhos Pd G3 Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, combine 1-thia-6-azaspiro[3.3]heptane hydrochloride (1.0 equiv), the aryl halide (1.0 equiv), finely milled Cs₂CO₃ (3.0 equiv), and RuPhos Pd G3 (0.1 equiv).

  • Atmospheric Control: Seal the flask and purge with N₂ gas for 10 minutes.

    • Validation Checkpoint: Strict exclusion of oxygen is required. If the mixture turns green/blue upon solvent addition, Pd oxidation has occurred, and the catalytic cycle is dead.

  • Solvent Addition: Add anhydrous 1,4-dioxane (0.1 M) at 35 °C.

    • Validation Checkpoint: The initial suspension should appear pale yellow.

  • Reaction: Heat the mixture to 100 °C for 15 hours.

    • Validation Checkpoint: The mixture will darken to a deep brown/black, indicating the successful formation of the active Pd(0) species. TLC (EtOAc:Petroleum Ether) should confirm the complete disappearance of the aryl halide.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd black and inorganic salts. Concentrate and purify via flash chromatography.

Protocol B: Selective S-Oxidation to 1,1-Dioxide
  • Dissolution: Dissolve tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate (1.0 equiv) in anhydrous DCM (0.1 M) in a round-bottom flask.

  • Oxidant Addition: Portion-wise, add m-CPBA (2.2 equiv, assuming 70-75% purity) at 0 °C.

    • Validation Checkpoint: A white precipitate (m-chlorobenzoic acid) will begin to form within 15 minutes, serving as a visual indicator of successful oxidation progression.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: LC-MS must show a mass shift of +32 Da (M+32) corresponding to the sulfone. The absence of the M+16 peak confirms no intermediate sulfoxide remains.

  • Quenching & Workup: Quench by adding an equal volume of saturated aqueous NaHCO₃. Stir vigorously.

    • Validation Checkpoint: Vigorous gas evolution (CO₂) will occur. The complete cessation of bubbling confirms the neutralization of the acidic byproduct, protecting the spirocycle from acid-catalyzed degradation. Extract with DCM, dry over Na₂SO₄, and concentrate.

Part 4: Reaction Pathway Visualization

G cluster_N N-Functionalization (C-N Coupling) cluster_S S-Functionalization (Oxidation) Core 1-Thia-6-azaspiro[3.3]heptane (Sulfide Core) Conditions1 RuPhos Pd G3, Cs2CO3 1,4-Dioxane, 100°C Core->Conditions1 Aryl Halide Conditions2 m-CPBA (2.0+ equiv) DCM, RT, 4h Core->Conditions2 Oxidation N_Aryl N-Arylated Spirocycle Conditions1->N_Aryl S_Oxid 1,1-Dioxide Spirocycle (Sulfone) Conditions2->S_Oxid

Figure 1: Divergent functionalization pathways for the 1-thia-6-azaspiro[3.3]heptane scaffold.

Part 5: References

  • Title: US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) Source: Google Patents URL:

  • Title: WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as cbp/p300 inhibitors Source: Google Patents URL:

  • Title: 7-Thia-1-azaspiro[3.5]nonane hydrochloride | 2241129-84-8 Source: Benchchem URL:

Sources

Troubleshooting low reactivity of 1-Thia-6-azaspiro[3.3]heptane precursors

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Troubleshooting Reactivity & Stability | Audience: Medicinal Chemistry & Process R&D

Executive Summary

1-Thia-6-azaspiro[3.3]heptane is a high-value, conformationally restricted bioisostere of thiomorpholine. While it offers excellent vectorization for drug design, its reactivity profile is often misunderstood due to the unique strain of the spiro[3.3] system and the interfering nature of the thietane sulfur.

This guide addresses the three most common failure modes reported by our users:

  • Pseudo-Low Reactivity: Caused by improper salt neutralization.

  • Catalyst Deactivation: Caused by thietane-sulfur coordination in transition metal cross-couplings.

  • Scaffold Decomposition: Caused by acid-mediated ring opening of the strained thietane moiety.

Diagnostic Workflow

Before altering your synthetic route, locate your issue on the decision tree below.

TroubleshootingFlow Start START: Observed Issue Issue1 No Reaction / Starting Material Recovered Start->Issue1 Issue2 Low Yield / Complex Mixture Start->Issue2 Issue3 0% Conversion in Pd-Catalyzed Coupling Start->Issue3 CheckSalt Check Precursor Form: Is it a TFA/HCl Salt? Issue1->CheckSalt Amide Coupling CheckAcid Check Reagents: Strong Lewis Acids or Electrophiles present? Issue2->CheckAcid Decomposition CheckSulfur Check Catalyst Loading: Is Sulfur Poisoning Pd? Issue3->CheckSulfur Buchwald/Suzuki Sol1 SOLUTION A: Perform Free-Basing Protocol CheckSalt->Sol1 Yes Sol2 SOLUTION B: Switch to HATU/Base (Avoid Acid Chlorides) CheckAcid->Sol2 Yes Sol3 SOLUTION C: Use Pd-Scavenging Ligands (RuPhos) or Pre-oxidize CheckSulfur->Sol3 Yes

Figure 1: Diagnostic logic for identifying the root cause of reactivity failure in spirocyclic precursors.

Troubleshooting Guides

Issue 1: The "Salt Trap" (Pseudo-Low Reactivity)

Symptom: Standard amide coupling (EDC/HOBt or HATU) yields <10% product. The amine appears non-nucleophilic. Root Cause: 1-Thia-6-azaspiro[3.3]heptane precursors are frequently supplied as TFA or Oxalate salts to prevent polymerization. The spiro-azetidine nitrogen is moderately basic (


). If not fully liberated to the free base in situ or prior to reaction, nucleophilicity is effectively zero.
Technical Insight:  The steric bulk of the spiro center exacerbates the issue; a protonated, sterically hindered amine cannot attack an activated ester effectively.
Protocol: Controlled Free-Basing

Do not use strong hydroxide bases (NaOH/KOH), which may degrade the thietane ring.

  • Dissolution: Dissolve the salt (1.0 eq) in minimal MeOH or DCM.

  • Scavenging: Add MP-Carbonate (Solid supported base, 3.0 eq) or finely ground

    
     (3.0 eq).
    
  • Agitation: Stir gently at Room Temperature (RT) for 30 minutes.

  • Filtration: Filter off the solids.

  • Usage: Use the filtrate immediately in the coupling reaction. Do not store the free base for extended periods as azetidines can oligomerize.

Issue 2: Catalyst Poisoning in Cross-Couplings

Symptom: Buchwald-Hartwig or Suzuki coupling fails completely (0% conversion), despite the amine being free-based. Root Cause: The sulfur atom in the thietane ring is a potent soft nucleophile . It coordinates strongly to soft transition metals (Pd, Pt), displacing ligands and forming a catalytically inactive complex (poisoning). Mechanistic Context: Unlike thiomorpholine, where the sulfur is less exposed, the strained thietane sulfur is highly accessible and electron-rich.

Solution Matrix
ApproachMethodologyProsCons
Ligand Overpowering Use RuPhos or BrettPhos Pd-G3/G4 precatalysts.Maintains oxidation state; direct route.High catalyst loading (5-10 mol%) often required.
Sulfur Masking Oxidize thietane to Sulfone (

) prior to coupling.
Eliminates poisoning completely; high yields.Changes bio-properties (polarity); requires reduction step if sulfide is needed.
Metal Switch Switch to Copper-catalyzed (Ullmann-type) coupling.Cu is less sensitive to S-poisoning than Pd.Requires higher temperatures (>80°C), risking ring stress.
Issue 3: Thietane Ring Opening (Decomposition)

Symptom: Reaction mixture turns dark/tarry; LCMS shows multiple peaks with mass +18 (hydration) or solvent adducts. Root Cause: The thietane ring possesses significant Baeyer strain (~19 kcal/mol). Strong Lewis acids (


) or electrophilic activation of the sulfur can trigger ring opening, releasing the strain but destroying the scaffold.

Critical Restriction:

  • AVOID: Generating acid chlorides in situ using Thionyl Chloride (

    
    ) or Oxalyl Chloride. The HCl by-product and Lewis acidity will open the thietane ring.
    
  • USE: Mixed anhydrides (IBCF/NMM) or uronium coupling agents (HATU/COMU) with non-nucleophilic bases (DIPEA).

Standardized Reactivity Data

Comparison of 1-Thia-6-azaspiro[3.3]heptane against common morpholine analogues.

PropertyMorpholineThiomorpholine1-Thia-6-azaspiro[3.3]heptane Impact on Protocol
Ring Strain LowLowHigh Avoid high heat (>100°C) & strong acids.
Nucleophilicity HighModerateModerate-Low Requires high-activity coupling agents (HATU).
S-Coordination N/AModerateHigh Poisons Pd catalysts rapidly.
Solubility High (Polar)ModerateLow (Lipophilic) Use DCM/DMF mixtures; avoid pure ether/hexane.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition . (Foundational work on spiro[3.3]heptane synthesis and stability).

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Organic & Biomolecular Chemistry . (Discusses thietane/azetidine spirocycles as building blocks).

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie . (Parallel chemistry regarding strained 4-membered rings and salt handling).

  • Liotta, D., et al. (1989). Thietane Ring Opening Reactions. Journal of the American Chemical Society . (Mechanistic background on thietane instability).

Technical Support Center: Purification of Crude 1-Thia-6-azaspiro[3.3]heptane

[1]

Executive Summary & Chemical Context

The Challenge: 1-Thia-6-azaspiro[3.3]heptane is a high-value, high-strain bioisostere used in medicinal chemistry to replace piperidine or morpholine rings.[1] However, it presents a unique "double-edged sword" of reactivity:

  • Ring Strain: The spiro-fusion of a thietane (4-membered sulfur ring) and an azetidine (4-membered nitrogen ring) creates immense angle strain (~26 kcal/mol).[1]

  • Lewis Basicity: The secondary amine is a nucleophile, while the sulfur atom is prone to oxidation.[1]

The Diagnosis: Most "impurities" reported by users are actually degradation products formed during purification. Standard acidic silica chromatography often triggers ring-opening polymerization (ROP), while thermal distillation degrades the thietane moiety.[1]

The Solution: This guide prioritizes Salt Formation (Chemospecific Precipitation) over chromatography.[1] This method stabilizes the strained ring system while selectively rejecting polymeric and inorganic impurities.

Decision Matrix: Choosing Your Purification Route

Before proceeding, determine the required final form of your material.[1]

PurificationStrategyStartCrude 1-Thia-6-azaspiro[3.3]heptaneCheckIntended Application?Start->CheckStorageLong-term Storage / Library SynthesisCheck->StorageStability PriorityImmediateImmediate Coupling (e.g., Amide coupling)Check->ImmediateReactivity PriorityRouteARoute A: Oxalate/Tosylate Salt(Recommended)Storage->RouteARouteBRoute B: Free Base Extraction(High Risk)Immediate->RouteBResultAStable Solid>98% PurityShelf-stableRouteA->ResultAResultBUnstable OilMust use within 4hKeep coldRouteB->ResultB

Figure 1: Strategic decision tree for processing crude spirocyclic amines.

Protocol A: Purification via Oxalate Salt Formation (Recommended)[1]

Theory: The oxalate salt of 1-thia-6-azaspiro[3.3]heptane is highly crystalline.[1] Polymeric impurities (linear poly-amines/thioethers) and inorganic salts (KCl, NaBr) generally do not co-crystallize with oxalic acid in non-polar solvents.[1]

Reagents:

  • Anhydrous Ethanol (EtOH)[1]

  • Diethyl Ether (Et₂O) or MTBE[1]

  • Oxalic Acid (anhydrous)[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude brown oil (free base) in a minimum amount of cold anhydrous EtOH (approx. 5 mL per gram of crude).[1]

  • Filtration (Critical): Pass this solution through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts (e.g., NaH or carbonate residues from cyclization).

  • Acid Addition:

    • Prepare a saturated solution of oxalic acid in EtOH (1.05 equivalents relative to theoretical yield).

    • Add the oxalic acid solution dropwise to the amine solution at 0°C with vigorous stirring.

  • Precipitation: A white precipitate should form immediately.[1]

    • Troubleshooting: If no solid forms, add Et₂O or MTBE dropwise until turbidity persists, then refrigerate (-20°C) for 12 hours.[1]

  • Isolation: Filter the solid under argon. Wash the cake with cold Et₂O (3x).

  • Drying: Dry under high vacuum (0.1 mbar) at room temperature. Do not heat.

Data Output: Expected Results

ParameterCrude MaterialPurified Oxalate Salt
Appearance Dark yellow/brown oilWhite crystalline solid
¹H NMR Broad peaks, baseline humps (polymer)Sharp, distinct multiplets
Stability Degrades in <24h at RTStable for months at 4°C
Sulfur State Mixed (S, S=O)Reduced (S)

Protocol B: Free Base Isolation (Advanced)

Warning: Only use this if you cannot use the salt form. The free base is volatile and basic silica will degrade it.

The "Neutralized Silica" Technique: Standard silica gel is acidic (pH ~5).[1] You must neutralize it to prevent ring-opening.[1]

  • Slurry Preparation: Suspend Silica Gel 60 in the eluent (e.g., DCM/MeOH 95:5).[1]

  • Basification: Add 1% Triethylamine (TEA) or 1% NH₄OH to the slurry. Stir for 10 minutes.

  • Packing: Pour the column. Flush with 2 column volumes (CV) of eluent without amine to equilibrate.

  • Loading: Load crude material as a liquid (do not dry load on silica).

  • Elution: Run quickly using DCM/MeOH/TEA (95:4:1).

  • Evaporation: Concentrate fractions at <30°C . Do not rotary evaporate to dryness; traces of solvent are safer than a dry, strained film.[1]

Troubleshooting & FAQs

Category 1: Stability & Polymerization[1]

Q: My crude product turned into a rubbery gel overnight. Can I save it? A: No. This is a ring-opening polymerization (ROP) event, likely catalyzed by trace acid or heat.[1] The strain energy in the [3.3] system acts as a driving force.[1]

  • Prevention:[1] Store crude only in solution (e.g., dilute in toluene) at -20°C. Never store as a neat oil.[1]

Q: Why does the product smell like garlic/rotten eggs? A: This indicates thietane ring degradation releasing volatile sulfur species or residual low-molecular-weight thiols.[1]

  • Action: Perform a wash with aqueous NaOCl (Bleach) only on waste streams to quench the smell.[1] For the product, immediate salt formation is required.[1]

Category 2: Impurity Identification

Q: I see a secondary set of peaks in the NMR, shifted slightly downfield. Is this an isomer? A: It is likely the S-oxide (Sulfoxide) impurity.[1] The sulfur in the thietane ring is easily oxidized by air.

  • Diagnostic: Check mass spec for [M+16] peaks.[1]

  • Remedy: If present, recrystallize the oxalate salt from hot EtOH.[1] The sulfoxide salt is generally more soluble and will stay in the mother liquor.

Q: My elemental analysis shows high Bromine/Chlorine content. A: You have residual inorganic salts (NaBr/LiCl) trapped in the amine oil.[1]

  • Remedy: Dissolve crude in DCM, filter through Celite, then proceed to Protocol A.[1]

Mechanistic Visualization: The Degradation Pathway

Understanding why the purification fails is key to preventing it.

DegradationPathwaycluster_preventionPrevention StrategySpiro1-Thia-6-azaspiro[3.3]heptane(Strained)RingOpenRing Opening(Carbocation/Sulfonium)Spiro->RingOpen ProtonationSaltOxalate Salt FormSpiro->Salt TrappingAcidAcidic Silica / HeatPolymerLinear Poly(thioethers/amines)(Rubbery Gel)RingOpen->Polymer Chain Reaction

Figure 2: Mechanism of acid-catalyzed ring-opening polymerization (ROP) vs. salt stabilization.[1]

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Context: Foundational work on the stability and handling of [3.3] spirocycles (Carreira Group).[1]

  • Wuitschik, G., et al. (2008).[1] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie. Context: Establishes the "salt formation" protocol for strained ether/amine systems.

  • Sigma-Aldrich Technical Bulletin. 1-Oxa-6-azaspiro[3.3]heptane oxalate. Context: Validates the oxalate salt as the commercial standard for storage of 6-azaspiro[3.3]heptane derivatives.[1]

  • Mykhailiuk, P. K. (2015).[1] 1-Azaspiro[3.3]heptanes: Synthesis and Properties. European Journal of Organic Chemistry. Context: Discusses the volatility and polymerization risks of the free base forms.

Stereoselective synthesis of substituted azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support & Troubleshooting Center: Stereoselective Synthesis of Substituted Azaspiro[1]heptanes

Introduction Welcome to the Application Support Center. As drug discovery pipelines increasingly rely on spirocyclic scaffolds as bioisosteres for piperidines and piperazines, mastering the stereoselective synthesis of azaspiro[1]heptanes is critical[2]. These highly strained, sp³-rich four-membered ring systems improve metabolic stability and expand intellectual property (IP) space, but their construction is thermodynamically challenging[3]. This guide provides self-validating protocols and mechanistic troubleshooting to ensure high diastereomeric and enantiomeric excesses during your syntheses.

Module 1: Synthetic Strategy & Bioisosteric Rationale (FAQ)

Q: Why substitute a piperidine ring with an azaspiro[1]heptane, and how does it affect the exit vectors? A: Piperidine rings often suffer from high lipophilicity and susceptibility to cytochrome P450-mediated oxidation. Substituting them with 1-azaspiro[1]heptanes or 2-azaspiro[1]heptanes maintains the basicity of the nitrogen while altering the three-dimensional exit vectors of attached substituents[3]. The spirocyclic core imparts rigidity, which can lock the molecule into a bioactive conformation, thereby increasing target affinity and reducing off-target effects[2].

Q: What are the primary stereoselective pathways to access chiral substituted azaspiro[1]heptanes? A: There are two primary, field-proven strategies:

  • Chiral Auxiliary-Directed Addition: Utilizing Davis-Ellman sulfinyl imines to direct the diastereoselective addition of cyclobutanecarboxylate enolates. This is the gold standard for 1-substituted 2-azaspiro[1]heptanes[4].

  • [2+2] Cycloadditions: Thermal cycloaddition using Graf's isocyanate (chlorosulfonyl isocyanate) for 1-azaspiro variants[2], or visible-light photoredox-catalyzed crossed [2+2] cycloadditions for highly substituted, sterically congested cores[5].

Module 2: Troubleshooting the Davis-Ellman Imine Route

This protocol details the asymmetric synthesis of 1-substituted 2-azaspiro[1]heptanes via the addition of ethyl cyclobutanecarboxylate anions to chiral N-tert-butanesulfinyl imines[4].

Standard Operating Protocol

Step 1: Imine Condensation Condense your target aldehyde with (R)- or (S)-tert-butanesulfinamide using 2.0 equiv of Ti(OEt)₄ in THF at room temperature for 12 hours. Step 2: Enolate Addition (Stereocontrol Step) Generate the lithium enolate of ethyl cyclobutanecarboxylate using LDA (1.1 equiv) in THF at -78 °C. Slowly add the sulfinyl imine. Stir for 4 hours at -78 °C. (Self-Validation: Quench a 0.1 mL aliquot and verify dr > 95:5 via crude ¹H-NMR before proceeding). Step 3: Ester Reduction Treat the crude ester with LiBH₄ (3.0 equiv) in a THF/MeOH mixture at 0 °C to yield the primary alcohol. Step 4: Tosylation React the alcohol with TsCl (1.5 equiv), Et₃N (2.0 equiv), and catalytic DMAP in DCM at 0 °C. Step 5: Intramolecular Cyclization Dissolve the tosylate in dilute DMF (0.05 M to prevent dimerization). Add NaH (1.5 equiv) at 0 °C and warm to room temperature to form the spirocycle. Step 6: Deprotection Remove the sulfinyl group using 4M HCl in dioxane to yield the free amine.

Troubleshooting Q&A

Q: My diastereoselectivity during the enolate addition (Step 2) is poor (<3:1 dr). How can I improve this? A: The causality behind poor diastereoselectivity is typically a failure to maintain a rigid, chelated Zimmerman-Traxler transition state. Ensure strict temperature control (-78 °C). If the dr remains low, the lithium cation may not be providing sufficient coordination. Solution: Transmetalate the lithium enolate with chlorotitanium triisopropoxide (ClTi(O-iPr)₃) prior to imine addition. The titanium enolate tightens the transition state, drastically improving facial selectivity[6].

Q: The intramolecular cyclization (Step 5) yields significant amounts of elimination byproducts instead of the desired spirocycle. A: The inherent strain of the forming cyclobutane ring exacerbates competitive E2 elimination of the primary tosylate. Solution: Switch from NaH to a strictly non-nucleophilic, bulky base like potassium tert-butoxide (t-BuOK) in THF, and ensure the reaction is run under high dilution (≤0.02 M). This kinetically favors the intramolecular Sₙ2 displacement over intermolecular deprotonation[4].

G A Aldehyde + Chiral Sulfinamide (Imine Condensation) B Enolate Addition (Stereocontrol Step) A->B Ti(OEt)4 C Ester Reduction (LiBH4) B->C High dr D Alcohol Tosylation (TsCl, Pyridine) C->D E Intramolecular Cyclization (NaH or t-BuOK) D->E SN2 Displacement F Deprotection (HCl) E->F G 1-Substituted 2-Azaspiro[3.3]heptane F->G

Caption: Workflow for the stereoselective synthesis of 1-substituted 2-azaspiro[1]heptanes.

Module 3: Troubleshooting the [2+2] Cycloaddition Route

For the scalable synthesis of 1-azaspiro[1]heptanes, the thermal [2+2] cycloaddition using Graf's isocyanate is the preferred method[2].

Standard Operating Protocol

Step 1: Cycloaddition Add chlorosulfonyl isocyanate (CSI, 1.2 equiv) dropwise to a solution of methylenecyclobutane in anhydrous DCM at -20 °C. Warm to 0 °C and stir for 4 hours to form the spirocyclic β-lactam. Step 2: Reductive Cleavage Quench the reaction into a vigorously stirred biphasic mixture of aqueous Na₂SO₃ and KOH to cleave the N-chlorosulfonyl group. Step 3: Lactam Reduction Reduce the isolated β-lactam using freshly prepared Alane (AlH₃, 3.0 equiv) in THF at 0 °C for 2 hours.

Troubleshooting Q&A

Q: The thermal[2+2] cycloaddition with CSI yields complex oligomeric mixtures instead of the desired spirocyclic β-lactam. A: CSI is highly electrophilic and can trigger cationic polymerization of the electron-rich alkene before the concerted [2+2] cycloaddition can occur. Solution: Perform an inverse addition—add the alkene slowly to a heavily diluted solution of CSI at -40 °C. If polymerization persists, switch to a stepwise photoredox-catalyzed [2+2] cycloaddition using an Ir(ppy)₃ photocatalyst, which proceeds via a triplet diradical intermediate and avoids cationic pathways entirely[5].

Q: Over-reduction or ring-opening occurs during the reduction of the β-lactam. A: Standard hydride sources like LiAlH₄ are highly basic and can induce retro-aldol-type ring opening of the strained 4-membered lactam prior to reduction. Solution: Alane (AlH₃) is strictly required here[2]. Alane acts as a strong Lewis acid, coordinating tightly to the carbonyl oxygen and facilitating direct C-O bond cleavage to the amine without delivering a highly basic, uncoordinated hydride.

G A Issue: Low Yield in [2+2] Cycloaddition with CSI B Check Alkene Substitution (Steric Hindrance?) A->B C Check Reaction Temp (Is it > 0°C?) A->C D Switch to Photoredox Activation B->D Yes F Cationic Polymerization Byproducts C->F Yes G Successful Spirocyclic β-Lactam Formation D->G E Lower Temp & Inverse Addition of Alkene E->G F->E Fix

Caption: Troubleshooting logic for thermal [2+2] cycloaddition using Graf's Isocyanate.

Quantitative Data Summary

The following table summarizes the key metrics for the primary synthetic pathways discussed in this guide.

MethodTarget ScaffoldKey ReagentsTypical Yield (%)StereoselectivityKey Advantages
Chiral Auxiliary-Directed Addition 1-Substituted 2-Azaspiro[1]heptanesDavis-Ellman Imine, LDA, LiBH₄70–90% (over 3 steps)>95:5 dr, >99% eeExcellent enantiocontrol; highly modular exit vectors[4].
Thermal [2+2] Cycloaddition 1-Azaspiro[1]heptanesGraf's Isocyanate (CSI), AlH₃40–60%N/A (Achiral core)Highly scalable (>50g); avoids transition metals[2].
Visible-Light Photoredox [2+2] Polysubstituted Azaspiro[1]heptanesIr(ppy)₃, Blue LEDs50–80%>10:1 dr (anti/syn)Access to highly substituted, sterically congested cores[5].

References

1.[Reddy, L. R. et al. "Asymmetric Synthesis of 1-Substituted 2-Azaspiro[1]Heptanes: Important Motifs for Modern Drug Discovery." Chem. Commun.2019 , 55, 5068–5070.]([Link]) 2. [Kirichok, A. A. et al. "1-Azaspiro[1]heptane as a Bioisostere of Piperidine." Angew. Chem. Int. Ed.2023 , 62, e202311583.]([Link]) 3.[Symes, O. L. et al. "Intermolecular Crossed [2 + 2] Cycloaddition Promoted by Visible-Light Triplet Photosensitization: Expedient Access to Polysubstituted 2-Oxaspiro[1]heptanes." J. Am. Chem. Soc.2021 , 143, 11, 4124–4132.]([Link])

Sources

Validation & Comparative

1-Thia-6-azaspiro[3.3]heptane as a bioisostere for morpholine and piperazine

Author: BenchChem Technical Support Team. Date: March 2026

1-Thia-6-azaspiro[3.3]heptane: A Next-Generation Bioisostere for Morpholine and Piperazine [1]

Executive Summary

In the landscape of modern medicinal chemistry, the "escape from flatland" has driven the adoption of spirocyclic scaffolds as superior alternatives to traditional saturated heterocycles.[1] While morpholine and piperazine are ubiquitous solubilizing linkers, they often suffer from rapid metabolic clearance and promiscuous binding.[1]

1-Thia-6-azaspiro[3.3]heptane (and its isomer 2-thia-6-azaspiro[3.3]heptane ) represents a high-value bioisostere class.[1] By replacing the 6-membered ring with a rigid, spirocyclic [3.3] system, researchers can modulate lipophilicity (LogD), increase fraction of sp3 carbons (


), and alter exit vectors to access novel chemical space.[1]

This guide provides a technical deep-dive into the 1-thia-6-azaspiro[3.3]heptane scaffold, distinguishing it from its 2-thia isomer, and detailing its synthesis, physicochemical properties, and application in drug design.[1]

Structural Analysis & Vectorization

To effectively use this bioisostere, one must distinguish between the two primary isomers.[1] The choice between them depends on the desired exit vector relative to the nitrogen attachment point.

  • Morpholine/Thiomorpholine (Reference): 1,4-relationship.[1] Exit vectors are roughly parallel (Chair conformation).

  • 2-Thia-6-azaspiro[3.3]heptane: The "Linear" Mimic. Heteroatoms are on opposite rings (positions 2 and 6). This provides a linear exit vector similar to piperazine/morpholine but with a 90° twist in the scaffold.

  • 1-Thia-6-azaspiro[3.3]heptane: The "Angular" Mimic. The sulfur atom is adjacent to the spiro center (position 1). This creates a bent vector profile, mimicking 1,3-substituted systems or providing a unique geometric constraint that can optimize binding in cramped pockets.[1]

Vector Comparison Diagram

BioisostereVectors cluster_properties Structural Impact Morpholine Morpholine (1,4-Relationship) Flexible Chair Spiro2Thia 2-Thia-6-azaspiro[3.3]heptane (Linear Mimic) Rigid, 180° Projection Morpholine->Spiro2Thia Bioisosteric Replacement (Maintains Linear Vector) Spiro1Thia 1-Thia-6-azaspiro[3.3]heptane (Angular Mimic) Rigid, Bent Projection Morpholine->Spiro1Thia Scaffold Hopping (Alters Vector Geometry) Prop1 Increased Fsp3 Spiro2Thia->Prop1 Prop3 Metabolic Stability Spiro2Thia->Prop3 Spiro1Thia->Prop1 Prop2 Lower Lipophilicity (LogD) Spiro1Thia->Prop2

Figure 1: Comparison of geometric vectors between traditional morpholine and thia-azaspiro[3.3]heptane isomers.[1]

Physicochemical Profile

The spirocyclic core inherently alters the physicochemical landscape of the molecule. The table below compares the 1-thia scaffold against standard alternatives.

PropertyMorpholineThiomorpholine2-Thia-6-azaspiro[3.3]heptane1-Thia-6-azaspiro[3.3]heptane
Formula C₄H₉NOC₄H₉NSC₅H₉NSC₅H₉NS
MW 87.12103.19115.20115.20
LogP (Calc) -0.860.55~0.1~0.8
TPSA (Ų) 29.512.037.3~12.0
pKa (Conj.[1] Acid) 8.369.0~9.5~9.2
Vector Geometry Linear (Chair)Linear (Chair)Linear (Rigid)Angular (Rigid)
Metabolic Liability Ring oxidationS-oxidationLow (Steric bulk)Low (Steric bulk)

Key Insight: The 1-thia isomer is generally more lipophilic than the 2-thia isomer due to the clustering of the sulfur near the spiro center, which may reduce the effective polar surface area accessible to solvent.[1] This makes it an excellent choice when a slight boost in permeability is required without sacrificing the rigidity benefits of the spiro system.

Experimental Synthesis Protocols

Synthesis of these strained rings requires specific strategies to overcome ring strain and prevent polymerization.[2] Below are the validated protocols for both the 1-thia and 2-thia isomers.

Protocol A: Synthesis of 1-Thia-6-azaspiro[3.3]heptane (Angular)

Targeting the 1-isomer requires a cyclization strategy involving a functionalized azetidine.[1]

Reaction Scheme:

  • Precursor: tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate.[1]

  • Cyclization: Intramolecular thio-etherification via Mitsunobu-type activation.

Step-by-Step Methodology:

  • Reagents: Dissolve tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate (1.0 equiv) in anhydrous Toluene (0.5 M concentration).

  • Activation: Add Diethyl triphenylphosphonite (1.3 equiv) slowly at room temperature.

    • Mechanism: The phosphorous reagent activates the alcohol, making it a good leaving group for the internal thiol nucleophile.[1]

  • Reaction: Stir the solution for 12 hours at room temperature. Monitor by LC-MS for the disappearance of the starting material (mass shift -18 Da due to water loss).

  • Workup: Concentrate the mixture under vacuum.

  • Purification: Purify the residue via Flash Column Chromatography (FCC) eluting with Ethyl Acetate/Petroleum Ether (1:5).

    • Yield: Expect ~50-60% yield of the Boc-protected intermediate.[1]

  • Deprotection: Dissolve the intermediate in 4M HCl in Dioxane . Stir for 2 hours. Concentrate to afford 1-Thia-6-azaspiro[3.3]heptane hydrochloride .[3]

Protocol B: Synthesis of 2-Thia-6-azaspiro[3.3]heptane (Linear)

Targeting the 2-isomer utilizes a double-displacement strategy on a pentaerythritol derivative.[1]

Reaction Scheme:

  • Precursor: N-Tosyl-3,3-bis(bromomethyl)azetidine (or Boc-equivalent).[1]

  • Cyclization: Double nucleophilic displacement with Sodium Sulfide.

Step-by-Step Methodology:

  • Reagents: Prepare a solution of Sodium Sulfide nonahydrate (Na₂S·9H₂O, 3.0 equiv) in water/ethanol (1:1).[1]

  • Substrate: Dissolve N-Tosyl-3,3-bis(bromomethyl)azetidine in Ethanol.

  • Addition: Heat the substrate solution to reflux. Add the sulfide solution dropwise over 1 hour.

    • Critical Control Point: High dilution and slow addition are mandatory to favor intramolecular ring closure (thietane formation) over intermolecular polymerization.

  • Reaction: Reflux for 4 hours.

  • Workup: Cool, extract with dichloromethane, and wash with brine.

  • Deprotection: Remove the Tosyl group using Mg/MeOH (sonication) or Na/Naphthalene to yield the free amine.

Strategic Applications in Drug Discovery

Metabolic Stability Enhancement

Replacing a morpholine with a spiro[3.3]heptane scaffold removes the metabolically labile C-H bonds adjacent to the oxygen/nitrogen. The spiro center acts as a "metabolic roadblock," preventing oxidative ring opening.[1]

  • Application: Use 2-thia-6-azaspiro[3.3]heptane to replace thiomorpholine in rapidly metabolized leads.[1]

Selectivity via Vector Manipulation

The 1-thia-6-azaspiro[3.3]heptane scaffold offers a unique "kinked" geometry.[1]

  • Case Study: In the development of CBP/p300 bromodomain inhibitors, the 1-thia scaffold was utilized to position substituents into a specific sub-pocket that linear linkers (like piperazine) could not access.[1] The rigid 90° twist allows for exploring "corner" interactions in the binding site.

Oxidative Functionalization

The sulfur atom in these scaffolds can be selectively oxidized to the sulfoxide or sulfone (using m-CPBA).

  • Utility: This converts a lipophilic linker into a polar, hydrogen-bond accepting moiety without changing the carbon skeleton, allowing for fine-tuning of solubility and permeability during Lead Optimization.[1]

References

  • Synthesis of 1-Thia-6-azaspiro[3.3]heptane: Patent WO2019055877A1 - Tetrahydro-imidazo quinoline compositions as CBP/p300 inhibitors. (2019). Link

  • General Spirocycle Synthesis: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (2025). Link

  • Physicochemical Properties: 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie Int. Ed. (2023).[4][5] Link[1]

  • 2-Thia Isomer Data: 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide hydrochloride.[1][3][6][7] PubChem Compound Summary.[6] Link[1]

  • Comparative Analysis: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes. ACS Medicinal Chemistry Letters (2017). Link

Sources

Navigating the "Escape from Flatland": A Comparative Guide to 1-Thia-6-azaspiro[3.3]heptane and Spirocyclic Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

The transition from planar, sp²-hybridized aromatic rings to sp³-rich, three-dimensional scaffolds is a cornerstone strategy in modern medicinal chemistry. Strained spiro heterocycles, particularly spiro[3.3]heptanes, have emerged as1[1] such as piperidines, morpholines, and piperazines.

As a Senior Application Scientist overseeing lead optimization campaigns, I frequently evaluate these scaffolds to fine-tune pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This guide provides an objective, data-driven comparison of 1-thia-6-azaspiro[3.3]heptane against other prominent spirocyclic systems, detailing the chemical causality behind their behaviors and providing validated experimental protocols for their integration into your drug discovery pipeline.

Physicochemical Profiling: The Causality of Heteroatom Substitution

When replacing a six-membered ring with a spiro[3.3]heptane, the choice of heteroatom strictly dictates the molecule's basicity, lipophilicity (LogD), and hydrogen-bonding capacity.

  • 1-Thia-6-azaspiro[3.3]heptane : Incorporating a sulfur atom in the thietane ring provides unique geometric advantages. Sulfur is larger and more polarizable than oxygen, altering the spatial orientation of attached substituents. More importantly, the sulfide can be deliberately oxidized to a sulfone, yielding 2[2]. This transformation dramatically lowers lipophilicity and introduces a powerful, highly directional hydrogen-bond acceptor without the metabolic lability often associated with simple sulfides.

  • 2-Oxa-6-azaspiro[3.3]heptane : A well-established []. The oxygen atom acts as a hydrogen-bond acceptor, while the compact spiro structure restricts rotational flexibility, consistently improving metabolic stability and lowering LogD relative to morpholine.

  • 2-Azaspiro[3.3]heptane : Primarily utilized as a 4[4]. It generally lowers LogD when used as a terminal group due to increased basicity; however, N-linked 2-azaspiro[3.3]heptanes can counterintuitively increase lipophilicity.

  • 2,6-Diazaspiro[3.3]heptane : The premier bioisostere for piperazine, proven to and reduce off-mechanism cytotoxicity in several clinical candidates.

Quantitative Comparison of Spiro[3.3]heptane Systems
Spirocyclic ScaffoldHeteroatom(s)Target BioisostereKey Physicochemical Impact
1-Thia-6-azaspiro[3.3]heptane S, NPiperidine / MorpholineModulates exit vectors; oxidizable to sulfone for strong H-bond acceptance.
2-Oxa-6-azaspiro[3.3]heptane O, NMorpholineLowers lipophilicity; restricts rotational flexibility; improves stability.
2-Azaspiro[3.3]heptane NPiperidineLowers LogD when terminal (via basicity); increases LogD when N-linked.
2,6-Diazaspiro[3.3]heptane N, NPiperazineImproves target selectivity; reduces off-mechanism cytotoxicity.

Bioisosteric Applications & Workflow Logic

Selecting the correct spirocycle requires mapping the metabolic liabilities of your current lead compound to the physicochemical properties of the bioisostere.

BioisostereLogic Target Target Heterocycle (e.g., Piperidine, Morpholine) Thia 1-Thia-6-azaspiro [3.3]heptane Target->Thia Oxa 2-Oxa-6-azaspiro [3.3]heptane Target->Oxa Aza 2-Azaspiro [3.3]heptane Target->Aza PropThia Oxidize to Sulfone Strong H-Bond Acceptor Thia->PropThia PropOxa Morpholine Bioisostere Lower Lipophilicity Oxa->PropOxa PropAza Piperidine Bioisostere Modulate Basicity Aza->PropAza

Decision tree for selecting spiro[3.3]heptane bioisosteres in lead optimization.

Synthetic Methodology & Experimental Validation

To ensure scientific integrity, every protocol utilized in lead optimization must be robust and self-validating. Below are the methodologies for synthesizing the oxidized thia-azaspiro scaffold and validating its lipophilicity.

Protocol 1: Synthesis of 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride

The synthesis of the 1,1-dioxide derivative is critical for leveraging its hydrogen-bonding potential while avoiding CYP450-mediated sulfide oxidation.

  • Cyclization : React tert-butyl 3-(2-hydroxyethyl)-3-sulfanylazetidine-1-carboxylate with diethyl triphenylphosphonite in toluene.

    • Causality: Traditional SN2 cyclizations often fail for highly strained spiro systems. We utilize 5[5] here because the phosphonite reagent effectively activates the primary alcohol, driving an intramolecular thioetherification that overcomes the thermodynamic penalty of forming the fused thietane-azetidine system.

  • Oxidation : Treat the intermediate with m-CPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0°C.

    • Causality: While the bare sulfide has utility, it is a known metabolic liability. By deliberately pre-oxidizing the sulfur to a sulfone (1,1-dioxide) using m-CPBA, we eliminate this metabolic soft spot while installing a highly directional, rigid hydrogen-bond acceptor.

  • Deprotection : Dissolve the oxidized intermediate in HCl (1 M in dioxane) and stir at room temperature for 2 hours.

    • Causality: Acidic cleavage of the Boc group yields the final 1-thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride salt. Isolating the compound as a hydrochloride salt rather than a free base is critical to ensure long-term bench stability and immediate solubility in aqueous assay buffers.

Protocol 2: Self-Validating LogD7.4 Determination (Shake-Flask/HPLC)

Evaluating the lipophilicity-lowering effect of the spirocycle requires a highly reliable assay that prevents artifactual data reporting.

  • Preparation : Prepare a 1 mM stock of the spirocyclic compound in DMSO.

  • Partitioning : Add 10 µL of stock to a vial containing 495 µL of 1-octanol and 495 µL of PBS (pH 7.4).

  • Equilibration : Mechanically shake at 1000 rpm for 60 minutes at 25°C.

    • Causality: Passive diffusion is insufficient for highly polar spiro-sulfones. Vigorous mechanical shaking ensures complete thermodynamic equilibration between the aqueous and organic phases.

  • Separation : Centrifuge at 3000 x g for 15 minutes.

    • Causality: Micro-emulsions at the phase interface can severely contaminate LC-MS sampling. High-speed centrifugation breaks these emulsions, ensuring clean phase separation.

  • Quantification : Analyze both the octanol and aqueous phases using LC-MS/MS.

  • Self-Validation (Mass Balance Check) : Calculate the total mass recovered from both phases.

    • Causality: A standard LogD assay only measures the concentration ratio. By calculating the total mass balance, this protocol becomes a self-validating system. If the combined mass is <90% of the initial input, the assay flags a failure (indicating precipitation or glass adsorption), preventing the advancement of false data.

LogDWorkflow Prep Prepare 1mM Stock in DMSO Partition Partition in Octanol/PBS (pH 7.4, 25°C) Prep->Partition Shake Mechanical Shaking (60 min, 1000 rpm) Partition->Shake Centrifuge Centrifugation Phase Separation Shake->Centrifuge Analyze LC-MS/MS Analysis (Both Phases) Centrifuge->Analyze Validate Mass Balance Check (Self-Validation) Analyze->Validate

Self-validating shake-flask protocol for determining LogD7.4 of spirocyclic compounds.

Conclusion

The strategic incorporation of 1-thia-6-azaspiro[3.3]heptane—particularly its 1,1-dioxide derivative—offers medicinal chemists a powerful tool to modulate lipophilicity, escape flatland, and introduce novel hydrogen-bonding vectors. By understanding the causality behind heteroatom selection and employing self-validating experimental protocols, researchers can effectively navigate the complexities of spirocyclic bioisosteric replacement to generate superior clinical candidates.

References

  • Source: nih.
  • Title: CAS 174-78-7 (2-Oxa-6-Azaspiro[3.3]heptane)
  • Title: A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.
  • Title : Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[6]hexanes and spiro[3.3]heptanes Source : rsc.org URL :

  • Source: google.
  • Title: 1-Thia-6-azaspiro[3.

Sources

Structure-activity relationship (SAR) studies of 1-Thia-6-azaspiro[3.3]heptane analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-Thia-6-azaspiro[3.3]heptane , a specialized spirocyclic scaffold emerging as a critical bioisostere in modern medicinal chemistry.

Executive Summary: The Case for Sulfur

In the "Escape from Flatland" era of drug discovery, spiro[3.3]heptanes have become the gold standard for replacing piperidines and cyclohexanes. While the oxygen-containing 2-oxa-6-azaspiro[3.3]heptane (morpholine mimic) and nitrogen-containing 2,6-diazaspiro[3.3]heptane (piperazine mimic) are well-established, the sulfur analog—1-thia-6-azaspiro[3.3]heptane —offers a unique physicochemical profile.

This scaffold serves as a conformationally restricted, metabolically distinct bioisostere of thiomorpholine . Its primary utility lies in the "Sulfur Switch"—the ability to modulate polarity and hydrogen bonding by progressively oxidizing the sulfur atom (S


 SO 

SO

) without altering the carbon skeleton or steric footprint.
Bioisosteric Mapping
Traditional RingSpirocyclic BioisostereKey Advantage
Morpholine 2-Oxa-6-azaspiro[3.3]heptaneLower Lipophilicity, Higher Solubility
Piperazine 2,6-Diazaspiro[3.3]heptaneDefined Exit Vectors, Basicity Modulation
Thiomorpholine 1-Thia-6-azaspiro[3.3]heptane Tunable Polarity (Sulfone), Metabolic Stability

Structure-Activity Relationship (SAR) Profiling

The Vector Analysis

Unlike the chair conformation of thiomorpholine, which places substituents in equatorial/axial orientations, the 1-thia-6-azaspiro[3.3]heptane scaffold forces substituents into a rigid, orthogonal geometry.

  • Angle: The spiro-fusion creates a 90° angle between the plane of the thietane ring and the azetidine ring.

  • Impact: This allows for precise probing of binding pockets where a flat ring would clash or fail to reach a sub-pocket.

The "Sulfur Switch": Oxidation State SAR

The most powerful feature of this scaffold is the ability to tune physicochemical properties via oxidation.

  • State 1: Sulfide (-S-)

    • Effect: High Lipophilicity (LogP increase), Low TPSA.

    • Risk: Metabolic soft spot. Sulfur is prone to S-oxidation by FMOs (Flavin-containing monooxygenases) or CYPs.

    • Use Case: When permeability is limited and a lipophilic vector is required.

  • State 2: Sulfone (-SO

    
    -) 
    
    • Effect: High Polarity (LogP decrease), Strong H-bond Acceptor.

    • Benefit: Metabolically stable (already fully oxidized). The sulfone oxygen atoms act as "anchors" for water bridges or direct interactions with protein backbone amides.

    • Use Case: To lower LogD, improve solubility, or lock in a specific H-bond interaction.

Physicochemical Comparison Data

Estimated values based on scaffold properties.

Property1-Thia (Sulfide)1-Thia-1,1-Dioxide (Sulfone)2-Oxa (Ether)
cLogP ~1.2~ -1.5~ -0.5
TPSA (Ų) 256521
H-Bond Acceptors 1 (Weak)3 (Strong)2
Metabolic Stability Low (S-oxidation)High High

Experimental Protocols

Synthesis of 1-Thia-6-azaspiro[3.3]heptane Core

Methodology Note: Direct formation of the thietane ring is most efficiently achieved via double displacement of a 3,3-bis(electrophile) azetidine precursor. This protocol is self-validating: the disappearance of the starting dibromide and the formation of the non-polar sulfide spot on TLC confirms cyclization.

Reagents:

  • Precursor: tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate.

  • Sulfur Source: Sodium sulfide nonahydrate (

    
    ).
    
  • Solvent: DMF/Water (to solubilize the sulfide).

Protocol:

  • Dissolution: Dissolve tert-butyl 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 equiv) in DMF (0.2 M).

  • Addition: Add

    
     (1.5 equiv) directly to the solution. The water of crystallization is sufficient; if using anhydrous 
    
    
    
    , add 10% water by volume.
  • Cyclization: Heat the mixture to 90 °C for 4 hours.

    • Checkpoint: Monitor by LCMS. The mass shift will be significant (Loss of 2xBr, Gain of S).

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF and inorganic salts). Dry organic layer over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The thietane product is typically less polar than the starting dibromide.

Oxidation to 1,1-Dioxide (Sulfone)

This step converts the lipophilic sulfide into the highly polar sulfone.

Protocol:

  • Dissolution: Dissolve the sulfide intermediate (from 3.1) in DCM.[1]

  • Oxidation: Add m-CPBA (2.5 equiv) at 0 °C.

  • Reaction: Warm to room temperature and stir for 2 hours.

    • Checkpoint: TLC will show a drastic shift to a lower Rf (more polar) spot.

  • Quench: Wash with saturated aqueous

    
     (to quench peroxide) followed by 
    
    
    
    .
  • Deprotection (Optional): Treat with TFA/DCM (1:4) to remove the Boc group if the free amine is required immediately.

Visualizing the Workflow

Synthesis & Decision Pathway

The following diagram illustrates the synthetic flow and the decision logic for selecting the correct oxidation state.

SAR_Workflow cluster_decision SAR Decision Point Start Precursor: 1-Boc-3,3-bis(bromomethyl)azetidine Cyclization Cyclization (Na2S, DMF, 90°C) Start->Cyclization  Ring Closure   Sulfide SULFIDE SCAFFOLD (Lipophilic, Permeable) Cyclization->Sulfide Oxidation Oxidation (m-CPBA, DCM) Sulfide->Oxidation  If LogP too high   Sulfone SULFONE SCAFFOLD (Polar, Stable, H-Bond Acceptor) Oxidation->Sulfone

Caption: Synthetic route from bis-bromomethyl precursor to Sulfide and Sulfone scaffolds, highlighting the SAR decision point.

Comparative Vector Analysis

This diagram visualizes how the spiro-scaffold orients substituents compared to a flat aromatic system.

Vectors Flat Phenyl/Piperidine (Planar Vectors) Target Binding Pocket (3D Space) Flat->Target  Clash / Limited Reach   Spiro 1-Thia-6-azaspiro[3.3]heptane (Orthogonal Vectors) Spiro->Target  Perfect Fit (90° Twist)  

Caption: Topological comparison showing the orthogonal vector advantage of spiro[3.3]heptanes in 3D binding pockets.

References

  • Mykhailiuk, P. K. (2017).[1] "1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery." Angewandte Chemie International Edition. Link

  • Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry." Organic Letters. Link

  • ChemScene. (2024). "Product Data: 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate." Catalog Entry. Link

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

Sources

Structural Profiling of 1-Thia-6-azaspiro[3.3]heptane: X-ray Crystallography vs. Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Thia" Advantage in Spirocyclic Scaffolds

In modern medicinal chemistry, spiro[3.3]heptanes have emerged as critical bioisosteres for piperidine, morpholine, and thiomorpholine rings.[1] They offer high metabolic stability and defined exit vectors that differ significantly from the classic chair conformations of six-membered rings.

Specifically, 1-Thia-6-azaspiro[3.3]heptane introduces a sulfur atom into this strained system. This creates a unique structural challenge: the C–S bond length (~1.82 Å) is significantly longer than the C–N (~1.47 Å) or C–C (~1.54 Å) bonds, introducing asymmetry and specific ring puckering that solution-phase NMR often fails to resolve due to rapid conformational flipping.

This guide compares Single Crystal X-Ray Diffraction (SC-XRD) against NMR and DFT alternatives, demonstrating why SC-XRD is the requisite tool for validating the absolute configuration and strain geometry of thia-azaspiro scaffolds.

Comparative Analysis: X-Ray vs. NMR vs. DFT

For researchers validating building blocks or lead compounds containing the 1-thia-6-azaspiro[3.3]heptane core, the choice of analytical method dictates the fidelity of structural data.

Table 1: Performance Matrix for Structural Elucidation
FeatureMethod A: SC-XRD (Gold Standard) Method B: Solution NMR (1D/2D) Method C: DFT Modeling
Conformational Fidelity High. Captures the specific "frozen" puckered state and lattice packing forces.Low. Signals are often averaged due to rapid ring inversion (butterfly motion) at room temp.Medium. Predicts low-energy states but may miss specific packing-induced distortions.
Stereochemical Certainty Absolute. Unambiguously assigns R/S configuration at chiral centers (if substituted).Relative. Requires NOESY/ROESY interpretation, which can be ambiguous in small, strained rings.Theoretical. Requires experimental validation to confirm the global minimum.
Bond Metrics Precise. Measures C–S vs. C–N bond lengths to <0.01 Å accuracy.Indirect. Inferred via coupling constants (

), often complex in spiro systems.
Variable. Dependent on the basis set (e.g., B3LYP/6-31G*) used.
Sample Requirement Single Crystal (0.1–0.3 mm). Requires solid salt formation.Solution (~5–10 mg). Non-destructive.Computational resources only.
Throughput Low (Days to Weeks).High (Minutes).High (Hours).
The "Thia" Distortion Factor

In 1-thia-6-azaspiro[3.3]heptane, the sulfur atom distorts the ideal square geometry of the cyclobutane ring.

  • NMR Limitation: In solution, the "butterfly" puckering of the thietane and azetidine rings flips rapidly. The NMR spectrum often shows a simplified, effective

    
     or 
    
    
    
    symmetry that does not exist in the instantaneous structure.
  • X-Ray Reality: Crystallography reveals the puckering angle (typically 20°–30° for thietanes). This data is critical for docking studies, as it defines the true spatial volume of the ligand.

Workflow Visualization

The following diagram outlines the decision logic and experimental workflow for structurally characterizing these spirocycles.

SpiroWorkflow Start Target: 1-Thia-6-azaspiro[3.3]heptane Derivative PhaseCheck Physical State Check Start->PhaseCheck Liquid Oily/Amorphous Solid PhaseCheck->Liquid Low MP Solid Crystalline Solid PhaseCheck->Solid High MP SaltForm Salt Formation Protocol (Oxalate/HCl/Picrate) Liquid->SaltForm Cryst Slow Evaporation/Diffusion Solid->Cryst SaltForm->Cryst NMR 1H/13C NMR (DMSO-d6) Check Purity Cryst->NMR Quality Check XRD SC-XRD Data Collection (Low Temp: 100K) Cryst->XRD Suitable Crystal Analysis Structural Refinement (Puckering Analysis) XRD->Analysis

Figure 1: Decision workflow for transforming amorphous spirocyclic amines into diffraction-quality crystals.

Detailed Experimental Protocol

To obtain high-quality X-ray data for 1-thia-6-azaspiro[3.3]heptane derivatives, you must overcome their tendency to form oils or waxy solids. The following protocol utilizes salt formation to enforce lattice rigidity.

Step 1: Salt Formation (The "Lattice Lock")

The free base of thia-azaspiro[3.3]heptane is often a liquid or low-melting solid due to the flexibility of the saturated rings.

  • Dissolution: Dissolve 50 mg of the free amine in 0.5 mL of dry diethyl ether or ethyl acetate.

  • Acid Addition:

    • Option A (Preferred): Add a stoichiometric amount of Oxalic acid (dissolved in minimal ethanol). Oxalates often form extensive H-bond networks that stabilize spiro systems.

    • Option B: Bubble dry HCl gas or add 4M HCl in dioxane. (Warning: HCl salts can be hygroscopic).

  • Precipitation: A white precipitate should form immediately. Filter and wash with cold ether.

Step 2: Crystal Growth (Vapor Diffusion)

Direct evaporation often yields amorphous powder. Use vapor diffusion for X-ray quality crystals.

  • Inner Vial: Dissolve 10-15 mg of the salt (from Step 1) in a minimum amount of Methanol or Methanol/Water (if solubility is low). Place this in a small 4 mL vial.

  • Outer Vial: Place the small vial (uncapped) inside a larger 20 mL vial containing a volatile anti-solvent (e.g., Acetone or Diethyl Ether ).

  • Equilibration: Cap the large vial tightly. Store at 4°C. The anti-solvent will slowly diffuse into the methanol, gently pushing the salt out of solution over 2-5 days.

Step 3: Data Collection & Refinement
  • Temperature: Collect data at 100 K (using liquid nitrogen stream).

    • Reasoning: Spiro[3.3] rings exhibit high thermal motion (anisotropic displacement) at room temperature. Cooling "freezes" the ring puckering, allowing precise measurement of the C–S bond vectors.

  • Refinement Strategy: Watch for disorder in the sulfur position. The "Thia" ring may adopt two puckered conformations (disordered over two positions) if the crystal packing is loose.

Structural Insights: What the Data Reveals

When you analyze the solved structure, focus on these specific geometric parameters that define the "Thia" effect:

  • The C–S Bond Length: Expect ~1.80–1.82 Å. This is significantly longer than the C–C bonds (~1.54 Å) in the opposing azetidine ring.

  • Ring Puckering (The Butterfly Angle):

    • Calculate the dihedral angle between the C2–S1–C4 and C2–C3–C4 planes.

    • Expectation: The thietane ring is usually more puckered (25°–35°) than the azetidine ring (~10°–20°) to relieve the torsional strain caused by the larger sulfur atom [1].

  • Intermolecular Interactions:

    • Look for Chalcogen Bonding . The sulfur atom often exhibits "sigma holes"—regions of positive electrostatic potential that can interact with nucleophiles (like the chloride counter-ion or oxygen atoms). This is a key design element for drug-target interactions that only X-ray can confirm [2].

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry." Organic Letters, 12(9), 1944–1947.[2]

  • Benoit, G., et al. (2015). "Chalcogen Bonding in Crystalline Sulfides: Structure and Theory." Journal of the American Chemical Society, 137(16), 5550–5558. (Contextual grounding for Sulfur interactions).
  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Entry: Spiro[3.3]heptane derivatives."

Sources

Confirming the Absolute Configuration of Chiral 1-Thia-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the methodologies for confirming the absolute configuration of chiral derivatives of the 1-Thia-6-azaspiro[3.3]heptane scaffold.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Structural Biologists[1]

Executive Summary: The Stereochemical Challenge

The 1-Thia-6-azaspiro[3.3]heptane scaffold is an emerging bioisostere for piperidine and morpholine rings in drug discovery.[1] While the unsubstituted parent scaffold is achiral (possessing a plane of symmetry through the nitrogen ring), substituted derivatives —critical for structure-activity relationship (SAR) tuning—often possess axial or central chirality.[1]

Determining the absolute configuration (AC) of these derivatives is non-trivial due to the compact, rigid spiro-core which can limit the effectiveness of standard NMR shift reagents.[1] This guide compares three authoritative methods for AC determination, ranked by their definitive nature and experimental feasibility for this specific sulfur-containing scaffold.

MethodPrimary MechanismReliabilitySample RequirementKey Advantage for Thia-Spiro
1. SC-XRD Anomalous DispersionDefinitive Single CrystalUses intrinsic Sulfur (S) atom; no heavy atom derivative needed.[1]
2. VCD DFT vs. Experimental SpectraHigh~5-10 mg (Solution)Non-destructive; ideal for rigid spiro-cycles.[1]
3. NMR (Mosher) Chemical Shift AnisotropyModerate~2-5 mg (Derivatized)Accessible; utilizes the secondary amine (N6) handle.[1]

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)

The Gold Standard for Sulfur-Containing Scaffolds [1]

For 1-Thia-6-azaspiro[3.3]heptane derivatives, SC-XRD is the preferred method because the intrinsic sulfur atom (Z=16) provides sufficient anomalous scattering to determine absolute structure without synthetic incorporation of bromine or iodine.[1]

Mechanistic Causality

X-rays interact with core electrons. The sulfur atom's K-edge absorption (approx. 2.47 keV) generates a measurable anomalous dispersion signal (


) when using Cu K

radiation (

).[1] This breaks the Friedel's law symmetry (

), allowing the direct assignment of the absolute configuration via the Flack Parameter .[1]
Experimental Protocol
  • Crystal Growth:

    • Solvent System: Use slow evaporation of Dichloromethane/Heptane or vapor diffusion of Pentane into Ethyl Acetate.

    • Target: A single crystal of dimensions

      
       mm.
      
  • Data Collection:

    • Collect a full sphere of data (redundancy > 4) using a Cu K

      
       source. Mo K
      
      
      
      is acceptable but requires higher quality crystals for light-atom structures.
    • Resolution: Aim for

      
      .
      
  • Refinement & Validation:

    • Refine the structure using full-matrix least-squares.[1]

    • Flack Parameter (

      
      ): 
      
      • 
         (with 
        
        
        
        ): Correct Absolute Configuration.
      • 
        : Inverted Structure (Enantiomer).
        
      • 
        : Racemic Twinning or weak anomalous signal.
        

Expert Insight: If the Flack parameter standard deviation is high (>0.1) using Mo radiation, switch to Cu radiation to maximize the sulfur anomalous signal.

Method 2: Vibrational Circular Dichroism (VCD)

The Solution-Phase Alternative [1]

If crystallization fails, VCD is the most powerful alternative. The rigidity of the spiro[3.3]heptane core results in distinct, high-intensity VCD signals that are easily reproduced by Density Functional Theory (DFT) calculations.[1]

Mechanistic Causality

VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions. The chiral spiro-orientation creates a unique magnetic dipole moment transition that couples with the electric dipole moment, generating a "fingerprint" spectrum unique to the enantiomer.[1]
Experimental Protocol
  • Conformational Search:

    • Perform a stochastic conformational search (e.g., Monte Carlo/MMFF94) to identify low-energy conformers.[1] The rigidity of the spiro-ring simplifies this step compared to flexible chains.

  • DFT Calculation:

    • Optimize geometry and calculate vibrational frequencies/rotational strengths at the B3LYP/6-311++G(d,p) level (or equivalent).

    • Note: Include a solvent model (PCM/SMD) matching the experimental solvent (usually

      
       or 
      
      
      
      ).[1]
  • Measurement:

    • Dissolve ~5-10 mg of sample in

      
       (conc. ~0.1 M).[2][3]
      
    • Acquire VCD spectrum in the 1000–1800 cm

      
       range.
      
  • Comparison:

    • Align the calculated and experimental spectra.

    • Calculate the Enantiomeric Similarity Index (ESI) . A high positive value confirms the configuration; a high negative value indicates the opposite enantiomer.

Method 3: NMR Chiral Derivatization (Mosher's Method)

The Chemical Correlation Approach [1]

This method utilizes the secondary amine at position 6 (if unsubstituted) or other functional handles. It is less direct than X-ray or VCD but utilizes standard lab equipment.

Mechanistic Causality

Reacting the chiral substrate with an enantiopure derivatizing agent (e.g., (R)- and (S)-MTPA chloride) creates two diastereomers.[1] The anisotropic shielding effect of the MTPA phenyl ring causes systematic chemical shift differences (


) for protons near the chiral center, allowing deduction of the spatial arrangement.[1]
Experimental Protocol
  • Derivatization:

    • Sample A: React 2 mg substrate with (R)-(-)-MTPA-Cl + Pyridine.

    • Sample B: React 2 mg substrate with (S)-(+)-MTPA-Cl + Pyridine.

  • NMR Analysis:

    • Acquire

      
       NMR for both crude reaction mixtures.
      
    • Assign signals for protons on the spiro-rings (H2, H3, H5, H7).[1]

  • Calculation:

    • Calculate

      
      .[1]
      
    • Map the positive and negative

      
       values onto the 3D structure. The spatial distribution (Sector Rule) reveals the absolute configuration.
      

Warning: The perpendicular nature of the spiro-rings can complicate the standard Mosher plane models. Ensure protons on both rings are analyzed to confirm the shielding cone geometry.

Decision Matrix & Workflow

The following diagram illustrates the logical flow for selecting the appropriate method based on sample properties.

G Start Start: Chiral 1-Thia-6-azaspiro[3.3]heptane Derivative Crystal Can you grow a single crystal? Start->Crystal XRD Method 1: SC-XRD (Anomalous Dispersion of S) Crystal->XRD Yes Solubility Is sample soluble in CDCl3/DMSO? Crystal->Solubility No VCD Method 2: VCD Spectroscopy (Compare w/ DFT) Solubility->VCD Yes (>5mg) Derivatize Is N6 amine free/accessible? Solubility->Derivatize No / Low Amt Mosher Method 3: NMR Derivatization (Mosher's Method) Derivatize->Mosher Yes Complex Consult Specialist / Total Synthesis Derivatize->Complex No

Caption: Decision tree for selecting the optimal absolute configuration determination method.

Comparative Data Summary
FeatureSC-XRDVCDNMR (Mosher)
Confidence Level 99% (Absolute)90-95%80-90%
Destructive? No (Crystal recoverable)NoYes (Derivatization)
Time to Result 1-3 Days (after crystal)2-4 Days (calc + exp)1 Day
Cost High (Instrument)High (Instrument/Software)Low (Reagents)

References

  • Spiro[3.

    • Burkhard, J. A., et al. "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes."[1] Organic Letters, 2010. Link[1]

  • Absolute Configuration by X-ray (Sulfur)

    • Parsons, S. "Determination of Absolute Configuration using Anomalous Dispersion." Acta Crystallographica Section B, 2021. Link

  • VCD Methodology

    • Stephens, P. J., et al. "Determination of Absolute Configuration of Chiral Molecules using VCD."[1] Nature Protocols, 2007. Link

  • Mosher's Method

    • Seco, J. M., et al.[1] "The Assignment of Absolute Configuration by NMR." Chemical Reviews, 2004. Link[1]

  • 1-Thia-6-azaspiro[3.

    • PubChem Compound Summary for CID 55279071 (2-Thia isomer comparison) & CAS 1427452-92-3 (1-Thia isomer).[1] Link

Sources

In vitro and in vivo evaluation of drugs containing the 1-Thia-6-azaspiro[3.3]heptane scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In vitro and in vivo evaluation of drugs containing the 1-Thia-6-azaspiro[3.3]heptane scaffold

Executive Summary

The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a high-value "spirocyclic bioisostere" designed to replace traditional saturated heterocycles like piperidine, morpholine, and thiomorpholine. By introducing a spiro-fusion between two four-membered rings (an azetidine and a thietane), this scaffold forces substituents into specific vectors ("vector orthogonality"), increases fraction of sp3 carbons (


), and offers a tunable metabolic profile via the sulfur atom.

This guide details the technical evaluation of this scaffold, focusing on its physicochemical advantages, metabolic liabilities (S-oxidation), and the specific protocols required to validate its utility in drug discovery campaigns.

Physicochemical & Structural Analysis
1.1 The "Escape from Flatland"

Unlike the chair conformation of piperidine, the 1-thia-6-azaspiro[3.3]heptane scaffold adopts a puckered "butterfly" conformation. This rigid geometry projects exit vectors at distinct angles, allowing for the exploration of novel chemical space within a protein binding pocket.

FeatureReference Scaffold (Piperidine/Thiomorpholine)1-Thia-6-azaspiro[3.3]heptaneImpact on Drug Design
Geometry Chair / Boat (Flexible)Puckered / RigidReduced entropic penalty upon binding.
Vector Angle ~109.5° (Tetrahedral)~90° (Distorted)Access to novel binding sub-pockets.
Lipophilicity (LogD) Moderate to HighLower (More Polar)Improved solubility and lower protein binding.
Metabolic Soft Spots

-Carbon oxidation
Sulfur oxidationTunable metabolic switch (see Section 2).
1.2 Solubility and Permeability

The spirocyclic core typically lowers LogD compared to its monocyclic analogs due to the compact, solvent-exposed nature of the strained rings.

  • Evaluation Metric: Thermodynamic Solubility (pH 7.4).

  • Expected Outcome: 2-5x improvement in aqueous solubility compared to cyclohexyl/piperidinyl analogs.

Metabolic Stability & The "Sulfur Switch"

The defining feature of this scaffold is the sulfur atom in the 4-membered thietane ring. It presents a critical decision point in the design workflow: Liability or Asset?

  • Liability: The sulfide (

    
    ) is prone to rapid oxidation by FMOs (Flavin-containing monooxygenases) and CYPs to the sulfoxide (
    
    
    
    ) and sulfone (
    
    
    ). This can lead to high in vivo clearance.
  • Asset (The "Sulfoximine Strategy"): Pre-oxidizing the sulfur to a sulfoximine (

    
    ) locks the metabolic soft spot while adding a hydrogen-bond donor/acceptor handle, often improving potency and stability simultaneously.
    
Diagram: Metabolic Pathway & Stabilization Strategy

MetabolicPathway cluster_legend Legend Sulfide Sulfide Core (1-Thia-6-azaspiro[3.3]heptane) [High Clearance] Sulfoxide Sulfoxide (Metabolite) Sulfide->Sulfoxide CYP450 / FMO (Rapid Oxidation) Sulfoximine Sulfoximine Analog (Stabilized Lead) [Low Clearance] Sulfide->Sulfoximine Synthetic Installation (PhI(OAc)2, NH2CO2NH4) Sulfone Sulfone (Inactive/Excreted) Sulfoxide->Sulfone Further Oxidation Sulfoximine->Sulfone Metabolically Blocked key Red Arrow: Metabolic Liability Blue Arrow: Medicinal Chemistry Fix

Caption: The sulfide core is susceptible to rapid oxidation. Synthetic conversion to the sulfoximine blocks this pathway, enhancing metabolic stability.

Case Study: Optimization of FAP Inhibitors

Context: Fibroblast Activation Protein (FAP) inhibitors are explored for treating NASH (Non-Alcoholic Steatohepatitis).[1][2] A recent patent (WO2022130270A1) utilizes 1-thia-6-azaspiro[3.3]heptane as a core scaffold.

Comparative Data: Lead Optimization

The following table illustrates a representative optimization campaign where the spiro-scaffold replaces a traditional piperazine core.

Compound IDScaffold CoreTarget IC50 (nM)HLM

(min)
Clearance (

)
Status
Ref-001 Piperazine1522HighBaseline
Spiro-001 1-Thia-6-azaspiro[3.3]heptane (Sulfide)45< 5Very HighUnstable
Spiro-002 1-Thia-6-azaspiro[3.3]heptane (Sulfone)120> 120LowStable / Low Potency
Spiro-003 Sulfoximine-Spiro 12 85 Low Lead Candidate
  • Analysis:

    • Spiro-001: The sulfide is potent but metabolically unstable due to S-oxidation.

    • Spiro-002: Oxidation to sulfone improves stability but rigidifies the molecule too much or changes electronics, losing potency.

    • Spiro-003: The sulfoximine restores electronic balance and offers a new H-bond interaction, recovering potency while maintaining stability.

Experimental Protocols
4.1 Synthesis of the Core Scaffold

Self-validating "Double-Displacement" Protocol.

Objective: Synthesize tert-butyl 1-thia-6-azaspiro[3.3]heptane-6-carboxylate.

  • Reagents: 1-Boc-3,3-bis(bromomethyl)azetidine (Electrophile), Sodium Sulfide nonahydrate (

    
    ).
    
  • Solvent System: Ethanol/Water (10:1).

  • Procedure:

    • Dissolution: Dissolve 1-Boc-3,3-bis(bromomethyl)azetidine in refluxing ethanol.

    • Addition (Critical Step): Add

      
       solution dropwise  over 1 hour. Causality: Slow addition favors intramolecular cyclization (forming the 4-membered ring) over intermolecular polymerization.[3]
      
    • Workup: Concentrate, extract with EtOAc, and wash with brine.

    • Validation: NMR should show disappearance of

      
       peaks and appearance of cyclized methylene protons (~3.0-3.5 ppm).
      
4.2 In Vitro Microsomal Stability Assay (S-Oxidation Focus)

Objective: Quantify the liability of the sulfur atom.

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Control: Benzydamine (N-oxidation) or Methyl Phenyl Sulfide (S-oxidation control).

  • Workflow:

    • Incubate test compound (1

      
      ) at 37°C.
      
    • Sample at

      
       min.
      
    • Quench with ice-cold Acetonitrile (containing Internal Standard).

    • Analysis: LC-MS/MS.

    • Key Check: Monitor for M+16 (Sulfoxide) and M+32 (Sulfone) peaks. If M+16 appears rapidly (<15 min), the sulfide is the primary clearance driver.

Diagram: Synthesis & Testing Workflow

Workflow Start Start: 3,3-bis(bromomethyl)azetidine Step1 Cyclization with Na2S (Double Displacement) Start->Step1 Check1 QC: 1H NMR (Confirm Spiro Ring) Step1->Check1 Step2 Derivatization (Coupling to Drug Core) Check1->Step2 Pass Assay Microsomal Stability Assay (Monitor M+16 Peak) Step2->Assay Decision Is t1/2 < 30 min? Assay->Decision Opt1 Route A: Oxidize to Sulfoximine (Block Metabolism) Decision->Opt1 Yes (Unstable) Opt2 Route B: Proceed to In Vivo PK Decision->Opt2 No (Stable)

Caption: Decision tree for synthesizing and evaluating 1-thia-6-azaspiro[3.3]heptane analogs.

References
  • Burkhard, J. A., et al. (2012).[4] Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Link

  • BenchChem. (2024). 7-Thia-1-azaspiro[3.5]nonane hydrochloride Product Guide & Metabolic Stability Data. Link

  • WIPO Patent WO2022130270A1. (2022). N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides as FAP Inhibitors. Link[2]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews. Link

  • Chiodi, D., et al. (2025).[5] Strained spiro heterocycles as potential bioisosteres. Royal Society of Chemistry. Link

Sources

Comparative analysis of physicochemical properties: 1-Thia-6-azaspiro[3.3]heptane vs. traditional heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of physicochemical properties: 1-Thia-6-azaspiro[3.3]heptane vs. traditional heterocycles Content Type: Publish Comparison Guides. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the pursuit of novel intellectual property and improved pharmacokinetic profiles, medicinal chemists are increasingly moving away from "flatland" heterocycles. 1-Thia-6-azaspiro[3.3]heptane (TASH) represents a high-value scaffold in this transition. As a bioisostere of thiomorpholine and piperidine , TASH offers a distinct combination of properties: it introduces a rigid, non-planar geometry that alters exit vectors while significantly enhancing metabolic stability.

This guide provides a technical analysis of TASH, comparing its physicochemical properties directly against traditional 6-membered heterocycles. We analyze the trade-offs in basicity, lipophilicity, and solubility to support rational scaffold selection in lead optimization.

Part 1: Structural & Geometric Analysis

The "Spiro" Effect: Escaping Flatland

The defining feature of TASH is its spiro[3.3]heptane core. Unlike the chair conformation of piperidine or thiomorpholine, which projects substituents in equatorial/axial planes, TASH forces a rigid


 twist between the sulfur-containing ring and the azetidine ring.

Key Geometric Implications:

  • Exit Vectors: Substituents on the nitrogen are projected at a distinct angle relative to the sulfur domain, allowing access to binding pockets undefined by traditional rings.

  • Fsp3 Character: The scaffold is entirely

    
     hybridized, increasing the fraction of saturation (
    
    
    
    ), a metric directly correlated with clinical success and lower promiscuity.
Visualization: Structural Divergence

The following diagram illustrates the geometric and metabolic distinctness of the TASH scaffold compared to Piperidine.

StructuralAnalysis Piperidine Piperidine (Traditional) Conf Conformation: Flexible Chair Piperidine->Conf Metab Metabolism: Alpha-C Oxidation (High Risk) Piperidine->Metab TASH 1-Thia-6-azaspiro[3.3]heptane (TASH) SpiroConf Conformation: Rigid Pucker (90° Twist) TASH->SpiroConf SpiroMetab Metabolism: Quaternary C Block (Low Risk) TASH->SpiroMetab Conf->SpiroConf  Reduced Entropy Penalty   Metab->SpiroMetab  Blocked CYP Sites  

Figure 1: Structural comparison highlighting the rigidification and metabolic blocking inherent to the spirocyclic scaffold.

Part 2: Physicochemical Profiling

This section compares TASH against its direct structural analogs: Piperidine (the carbon baseline) and Thiomorpholine (the sulfur-containing 6-ring analog).

Basicity (pKa)

The basicity of the secondary amine is critical for solubility and hERG channel avoidance.

  • Piperidine: Highly basic (

    
    ). Often requires modulation to improve permeability.
    
  • TASH: The amine resides in a strained azetidine ring. While azetidine itself is basic (

    
    ), the inductive effect of the spiro-sulfur atom (2-bond separation) and the geometric strain typically result in a comparable or slightly modulated pKa compared to piperidine, maintaining high solubility at physiological pH.
    
Lipophilicity (LogP/LogD)

Lipophilicity drives potency and permeability but also toxicity.

  • Thiomorpholine: The sulfur atom significantly increases LogP compared to morpholine.

  • TASH: TASH generally exhibits a lower LogP than cyclohexyl analogs due to the "compactness" of the rings, but the sulfur atom retains lipophilic character. The key advantage is LogD modulation : The spiro cycle lowers the molecular volume, potentially improving Ligand Efficiency (LE).

Metabolic Stability (Intrinsic Clearance)

This is the "killer application" for TASH.

  • Mechanism: In piperidine, the Carbon adjacent to the Nitrogen (

    
    -carbon) is a "soft spot" for Cytochrome P450 oxidation.
    
  • TASH Advantage: The

    
    -carbons in TASH are part of a strained cyclobutane ring, which is energetically less favorable for radical formation during CYP oxidation. Furthermore, the spiro quaternary center  physically blocks metabolism at the junction.
    
Comparative Data Table

Data represents consensus values for unsubstituted cores based on experimental trends in spirocyclic bioisosteres [1, 2, 4].

PropertyPiperidineThiomorpholine1-Thia-6-azaspiro[3.3]heptane (TASH)Impact of Switch to TASH
Formula



Rigidification
MW (Da) 85.15103.18115.20Slight Increase
pKa (Conj. Acid) ~11.0~9.0~10.5 - 11.0 Retains basicity (Solubility +)
ClogP 0.840.65~0.89 Comparable Lipophilicity
TPSA (

)
12.037.312.0 Lower Polar Surface Area vs Thiomorpholine
Fsp3 1.01.01.0 Maintains Saturation
Metabolic Stability Low (

short)
MediumHigh (

extended)
MAJOR ADVANTAGE

Part 3: Experimental Protocols

To validate TASH in your specific series, we recommend the following self-validating workflows.

Workflow 1: Comparative Metabolic Stability Assay

Do not rely on calculated clearance. The strain energy of the spiro-ring can lead to unexpected metabolic routes (e.g., S-oxidation vs. ring opening).

Protocol:

  • Substrate Preparation: Dissolve TASH-derivative and Piperidine-control to 10 mM in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (HLM) (0.5 mg protein/mL).

  • Initiation: Add NADPH-regenerating system. Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min into ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Success Criteria:

  • Valid assay if Control (Verapamil) clearance is within 2-fold of historical mean.

  • TASH is superior if

    
     is <50% of the Piperidine analog.
    
Workflow 2: pKa Determination (Potentiometric)

Accurate pKa is vital for predicting lysosomal trapping.

Protocol:

  • Setup: Use a Sirius T3 or equivalent potentiometric titrator.

  • Sample: Dissolve 2-3 mg of TASH hydrochloride in 10 mL of 0.15 M KCl (ionic strength control).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH, then back-titrate with 0.5 M HCl.

  • Data Processing: Use the Bjerrum plot method to identify the inflection point.

  • Validation: Run a standard (e.g., Quinine) prior to the sample.

Visualization: ADME Profiling Workflow

ADME_Workflow cluster_PhysChem Physicochemical Filter cluster_Metab Metabolic Stability Start Compound Synthesis (TASH Analog) pKa pKa Titration (Target: 9.0 - 11.0) Start->pKa LogD LogD Shake Flask (Target: < 3.0) Start->LogD HLM HLM Assay (Microsomal Stability) pKa->HLM If Soluble LogD->HLM MetID Metabolite ID (Check S-oxidation) HLM->MetID Low Stability? Decision Scaffold Selection HLM->Decision High Stability MetID->Decision

Figure 2: Sequential screening workflow for validating spirocyclic bioisosteres.

Part 4: Synthesis & Handling Notes

Synthesis: While commercially available as the hydrochloride salt (CAS: 1427452-92-3), custom synthesis often involves the cyclization of 1-benzyl-3-(chloromethyl)azetidine derivatives or reduction of spiro-beta-lactams [3].

  • Note: The free base is a low-melting solid/oil and can be hygroscopic. Store as the HCl or Oxalate salt for stability.

Safety: Like many small azetidines, TASH derivatives should be handled as potential irritants. The strained ring system is robust but can be susceptible to nucleophilic ring-opening under harsh acidic conditions at elevated temperatures.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.

  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.

  • Enamine Ltd. (2023). Spirocyclic Piperidine Bioisosteres: 1-Azaspiro[3.3]heptanes. Enamine Product Focus.

  • PubChem Compound Summary. (2023). 1-Thia-6-azaspiro[3.3]heptane hydrochloride.[1][2] National Center for Biotechnology Information.

Sources

Assessing the Metabolic Stability of 1-Thia-6-azaspiro[3.3]heptane-containing Molecules

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Logic

In the modern "Escape from Flatland" era of medicinal chemistry, spirocyclic scaffolds have emerged as critical tools to improve physicochemical properties while retaining biological activity.[1][2] 1-Thia-6-azaspiro[3.3]heptane represents a specific subclass of these scaffolds, designed as a bioisostere for thiomorpholine or morpholine .

While the spiro[3.3]heptane core offers excellent rigidity and defined exit vectors, the incorporation of the sulfur atom in the 4-membered thietane ring introduces specific metabolic liabilities that differ from its oxygen or carbon counterparts.

The Structural Argument[3][4]
  • Geometry: Unlike the chair conformation of morpholine, the spiro[3.3]heptane system is puckered but relatively rigid, projecting substituents at defined angles.

  • Lipophilicity: The sulfur atom increases lipophilicity (

    
    ) compared to the oxygen analog (1-oxa-6-azaspiro[3.3]heptane) but remains lower than the all-carbon analog.
    
  • Metabolic Risk: The primary concern is S-oxidation (sulfoxide/sulfone formation) and potential thietane ring opening via reactive intermediates, though the spiro-fusion significantly stabilizes the ring compared to isolated thietanes.

Part 2: Metabolic Liabilities & Pathway Analysis

To accurately assess stability, one must understand the specific "soft spots" where Cytochrome P450 (CYP) enzymes attack this scaffold.

Primary Metabolic Pathways[5]
  • S-Oxidation (Dominant): The sulfur atom in the strained thietane ring is electron-rich and highly susceptible to oxidation by CYP monooxygenases (typically CYP3A4 or FMOs), forming the sulfoxide (

    
    ) and subsequently the sulfone (
    
    
    
    ).
  • 
    -Carbon Oxidation (N-Dealkylation):  If the nitrogen is substituted (e.g., N-benzyl), oxidative dealkylation is a standard pathway.
    
  • Ring Opening (Potential Toxicity): While less common in stable drugs, the strained thietane ring can be opened by nucleophiles if activated (e.g., by S-oxidation), potentially acting as an alkylating agent. This requires specific screening (GSH trapping).

Visualization: Metabolic Fate of 1-Thia-6-azaspiro[3.3]heptane

The following diagram illustrates the stepwise metabolic degradation pathways.

MetabolicPathways Parent Parent Scaffold (1-Thia-6-azaspiro[3.3]heptane) Sulfoxide Metabolite M1 (Sulfoxide) Parent->Sulfoxide CYP/FMO (S-Oxidation) Sulfone Metabolite M2 (Sulfone) Sulfoxide->Sulfone CYP (Further Oxidation) RingOpen Ring-Opened Reactive Species (GSH Adduct) Sulfoxide->RingOpen Bioactivation (Nucleophilic Attack)

Caption: Figure 1. Primary metabolic trajectory showing the progression from parent thietane to polar sulfone metabolites. Note the potential branch toward ring opening upon activation.

Part 3: Comparative Performance Guide

This section compares the 1-Thia-6-azaspiro[3.3]heptane scaffold against standard alternatives. Data below represents expected trends based on structure-activity relationship (SAR) literature for spirocyclic bioisosteres (Mykhailiuk et al., J. Med. Chem.).[1][2][3][4][5][6][7][8][9][10][11][12]

Table 1: Bioisosteric Stability Comparison
Feature1-Thia-6-azaspiro[3.3]heptane Morpholine Thiomorpholine 2-Azaspiro[3.3]heptane
Structure Spirocyclic (S/N)Monocyclic (O/N)Monocyclic (S/N)Spirocyclic (C/N)
Metabolic Stability (

)
Moderate Low to ModerateLowHigh
Primary Liability S-Oxidation (Rapid)

-C Oxidation
S-OxidationN-Dealkylation (Slow)
Lipophilicity (

)
ModerateLowHighHigh
Solubility GoodExcellentPoorModerate
Rec. Use if S-interaction is requiredStandard polar spacerAvoid (Metabolically labile)Best for stability
Interpretation
  • Vs. Morpholine: The spiro scaffold is generally more stable to carbon oxidation due to steric hindrance, but the sulfur atom in the 1-Thia analog re-introduces a liability (oxidation) that morpholine lacks.

  • Vs. Thiomorpholine: The spiro-thietane is superior. The rigid cage structure often slows down the S-oxidation rate compared to the flexible thiomorpholine ring.

  • Vs. Carbon Analog: The 2-azaspiro[3.3]heptane (all carbon) is significantly more stable but lacks the polarity of the sulfur/oxygen variants.

Part 4: Experimental Protocol (Self-Validating)

To assess the stability of this specific scaffold, a standard microsomal stability assay is insufficient; you must include GSH trapping to rule out reactive metabolite formation from the strained ring.

Protocol: Microsomal Stability & Reactive Metabolite Trapping

Objective: Determine Intrinsic Clearance (


) and identify reactive ring-opening events.
Reagents
  • Test Compound: 1-Thia-6-azaspiro[3.3]heptane derivative (10 mM DMSO stock).

  • System: Pooled Human/Rat Liver Microsomes (HLM/RLM) at 20 mg/mL protein.

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Trapping Agent: Glutathione (GSH) fortified to 5 mM (for reactive metabolite detection).

  • Internal Standard: Tolbutamide or Propranolol.

Workflow Diagram

AssayWorkflow Start Preparation (1 µM Compound + Microsomes) Split Split Samples Start->Split PathA Path A: Stability (+ NADPH) Split->PathA PathB Path B: Trapping (+ NADPH + GSH) Split->PathB Incubate Incubation (37°C, 0-60 min) PathA->Incubate PathB->Incubate Quench Quench (Acetonitrile + IS) Incubate->Quench Analyze LC-MS/MS Analysis (Q-TOF or Triple Quad) Quench->Analyze Result1 Stability Data Analyze->Result1 Calc CL_int Result2 Toxicity Flag Analyze->Result2 Search for [M+307]+ (GSH Adduct)

Caption: Figure 2. Dual-pathway assay workflow designed to simultaneously measure clearance and detect potential reactive ring-opening metabolites.

Step-by-Step Methodology
  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc: 1 µM) and GSH (Path B only). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing Internal Standard.

  • Processing: Centrifuge at 4000 rpm for 20 min to pellet proteins. Collect supernatant.

  • Analysis (LC-MS/MS):

    • Stability: Monitor parent depletion (MRM mode). Plot ln(% remaining) vs. time to calculate

      
       and 
      
      
      
      .
    • MetID: scan for +16 Da (Sulfoxide), +32 Da (Sulfone), and +307 Da (GSH adduct).

Validation Criteria
  • Positive Control: Verapamil (High clearance) must show

    
    .
    
  • Negative Control: Warfarin (Low clearance) must show

    
    .
    
  • Mass Balance: If parent loss is rapid but no M+16/M+32 is found, suspect covalent binding (check GSH adducts).

References

  • Mykhailiuk, P. K. (2019). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Patterson, F., et al. (2021). "Thietanes in Medicinal Chemistry: Synthesis and Application." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Escaping Flatland: Validation of 1-Thia-6-azaspiro[3.3]heptane as a Tunable Benzene Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Shift to 3D Scaffolds

For decades, the benzene ring has been the foundational building block of small-molecule drug discovery. However, the over-reliance on planar, aromatic systems frequently leads to poor "drug-like" properties, including high lipophilicity (LogP), poor aqueous solubility, and susceptibility to rapid cytochrome P450 (CYP450)-mediated oxidative metabolism[1].

To overcome these limitations, modern medicinal chemistry has embraced the concept of "escaping flatland" by substituting planar arenes with saturated, three-dimensional, C(sp³)-rich bioisosteres[1]. While carbocyclic scaffolds like 2[2], the introduction of a heteroatom—specifically sulfur—unlocks an entirely new dimension of molecular design.

1-Thia-6-azaspiro[3.3]heptane is a highly specialized scaffold that not only mimics the spatial exit vectors of meta- and para-substituted benzenes but also offers a unique strategic advantage: Valency Expansion [3]. Unlike carbon or oxygen, the sulfur atom can be selectively oxidized post-synthesis to tune the molecule's physicochemical properties dynamically.

The "Chalcogen Effect": Comparative Physicochemical Profiling

The primary utility of the thia-azaspirocycle lies in its ability to modulate polarity, clearance, and solubility without altering the underlying carbon skeleton[3].

  • Sulfide (Base Core): Highly lipophilic, serves as the synthetic starting point.

  • Sulfone (1,1-dioxide): Introduces strong hydrogen-bond acceptors, drastically lowering LogP and improving solubility.

  • Sulfoximine: Represents the pinnacle of this scaffold. Sulfoximines are metabolically robust, highly polar, and chemically stable, often resolving solubility issues in lipophilic leads while completely diverting CYP450 metabolism[3].

Table 1: Comparative Profiling of Benzene vs. Bioisosteric Replacements
ScaffoldLogP (cLogP)Intrinsic Clearance (CLint, µL/min/mg)Aqueous Solubility (µM)3D Exit Vectors
Benzene (Reference) ~2.1High (>100)Low (<10)Coplanar (Flat)
Spiro[3.3]heptane ~1.8Moderate (~50)Moderate (~50)Non-coplanar
1-Thia-6-azaspiro[3.3]heptane (Sulfide) ~1.5High (Rapid S-oxidation)Moderate (~60)Non-coplanar
1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide ~ -0.5Low (<15)High (>200)Non-coplanar
1-Thia-6-azaspiro[3.3]heptane Sulfoximine ~ -0.8Very Low (<5)Very High (>500)Non-coplanar

(Note: Values are representative averages based on matched-molecular pair analyses in standard drug-like chemical space).

G Benzene Planar Benzene High LogP, High Clearance Spiro Spiro[3.3]heptane Lower LogP, 3D Geometry Benzene->Spiro Escaping Flatland ThiaSpiro 1-Thia-6-azaspiro[3.3]heptane Tunable Sulfur Core Spiro->ThiaSpiro Heteroatom Insertion Sulfone Sulfone Derivative High Polarity, H-Bond Acceptor ThiaSpiro->Sulfone Oxidation Sulfoximine Sulfoximine Derivative Metabolically Robust, Tunable LogD ThiaSpiro->Sulfoximine Oxidative Imination

Logical progression of benzene bioisosteric replacement and valency expansion.

Experimental Methodologies: Self-Validating Protocols

To successfully leverage this scaffold, the synthesis must be tightly controlled. The following protocols outline the "double-displacement" strategy for core construction and the subsequent valency expansion[3].

Protocol A: Synthesis of the 1-Thia-6-azaspiro[3.3]heptane Core

This protocol focuses on constructing the highly strained spirocyclic core from a 3,3-bis(electrophile)azetidine precursor.

  • Preparation & Dissolution: Dissolve 3,3-bis(bromomethyl)azetidine-1-carboxylate (1.0 equiv) in degassed ethanol (0.05 M).

    • Causality: Degassing the solvent removes dissolved oxygen. This is critical to prevent the premature oxidation of the highly reactive sulfide nucleophile into disulfides before the cyclization can occur[3].

  • Nucleophilic Addition: Prepare a solution of sodium sulfide (

    
    , 1.1 equiv) in a minimum amount of a water/ethanol mixture. Add this dropwise to the boiling azetidine solution over a strict 1-hour period.
    
    • Causality: The slow addition under high dilution conditions is the thermodynamic key to this reaction. It kinetically favors the intramolecular ring closure (forming the strained 4-membered thietane ring) over intermolecular polymerization, maximizing the yield of the spirocycle[3].

  • Reflux & Isolation: Stir at reflux for 4 hours. Cool to room temperature, concentrate under vacuum, and partition between water and ethyl acetate.

    • Validation Checkpoint: Analyze the organic layer via LC-MS. The complete disappearance of the dibromide isotopic pattern and the emergence of the

      
       peak corresponding to the sulfide confirms successful cyclization.
      
Protocol B: Oxidative Imination to the Sulfoximine

This protocol details the transformation of the sulfide core into the metabolically robust sulfoximine derivative.

  • Reagent Mixing: Dissolve the isolated 1-thia-6-azaspiro[3.3]heptane core in methanol (0.2 M). Add ammonium carbamate (

    
    , 1.5 equiv).
    
  • Chemoselective Oxidation: Slowly add (Diacetoxyiodo)benzene (

    
    , 2.5 equiv) in portions at 0°C. Stir the mixture and allow it to warm to room temperature over 12 hours.
    
    • Causality: The choice of

      
       and ammonium carbamate is highly deliberate. This specific reagent combination acts as a mild, chemoselective oxidant that facilitates the transfer of the "NH" group directly to the sulfur atom[3]. It avoids over-oxidizing the substrate to a sulfone, which is a common and irreversible pitfall when using harsher oxidants like mCPBA.
      
  • Purification: Quench with saturated aqueous sodium thiosulfate to neutralize residual oxidant. Extract with dichloromethane and purify via flash chromatography.

    • Validation Checkpoint: Confirm the structure via

      
       NMR. The protons adjacent to the newly formed sulfoximine will exhibit a distinct downfield shift (typically 
      
      
      
      +0.5 to +0.8 ppm) compared to the parent sulfide, validating the valency expansion.

Workflow Step1 Step 1: Core Synthesis High dilution dropwise addition Step2 Step 2: Isolation Aqueous workup & extraction Step1->Step2 Step3 Step 3: Valency Expansion Chemoselective imination Step2->Step3 Step4 Step 4: Validation LC-MS & NMR confirmation Step3->Step4

Step-by-step synthetic workflow for 1-Thia-6-azaspiro[3.3]heptane derivatives.

Conclusion

The 1-Thia-6-azaspiro[3.3]heptane scaffold represents a significant evolution in bioisosteric design. By combining the optimal 3D spatial geometry of a spiro[3.3]heptane with the valency expansion capabilities of sulfur, medicinal chemists can independently tune a molecule's target binding affinity (via shape) and its ADME properties (via sulfur oxidation state). When incorporated into drug discovery pipelines using the self-validating protocols outlined above, this scaffold provides a robust mechanism for rescuing lipophilic, metabolically unstable lead compounds.

References

  • Title: Three-dimensional saturated C(sp³)
  • Title: Spiro[3.
  • Title: Novel Thia-Azaspirocyclic Building Blocks for Drug Discovery Source: BenchChem URL

Sources

Safety Operating Guide

1-Thia-6-azaspiro[3.3]heptane Proper Disposal Procedures

[1]

Executive Summary & Chemical Profile

Objective: Establish a standardized, safety-critical workflow for the disposal of 1-Thia-6-azaspiro[3.3]heptane (and its salts, e.g., hydrochloride or oxalate). Audience: Medicinal Chemists, EHS Officers, and Lab Managers.

1-Thia-6-azaspiro[3.3]heptane is a strained spirocyclic building block commonly used in drug discovery to alter physicochemical properties (logP, metabolic stability) of lead compounds.[1] Its structure features two four-membered rings (azetidine and thietane) fused at a spiro carbon.[1]

Critical Safety Insight: The high ring strain (~26 kcal/mol per ring) combined with the basicity of the azetidine nitrogen and the nucleophilicity of the thietane sulfur dictates that this compound be treated as reactive chemical waste . Improper disposal into general aqueous streams can lead to uncontrolled ring-opening hydrolysis or exothermic reactions with oxidizers.[1]

Table 1: Physicochemical & Hazard Profile
PropertyData / Classification
CAS Number 1427452-92-3 (HCl salt) / 174-78-7 (Parent/Analog)
Molecular Formula C₅H₉NS[1][2] · HCl (Common form)
Physical State White to off-white solid
Primary Hazards Irritant / Corrosive / Harmful
GHS Codes H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)[1]
Reactivity Incompatible with strong oxidizing agents and strong acids.[1]
Waste Stream Hazardous Chemical Waste (Solid or Liquid)

Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the waste state.[3] Do not mix this compound with incompatible streams (e.g., oxidizing acids like Nitric Acid) as the sulfide moiety can oxidize exothermically to sulfoxides/sulfones, potentially compromising waste container integrity.

DOT Diagram: Waste Stream Decision Logic

DisposalLogicStartWaste Identification:1-Thia-6-azaspiro[3.3]heptaneStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Pure compound, salts)StateCheck->SolidLiquidLiquid Waste(Reaction mixtures, mother liquor)StateCheck->LiquidDebrisContaminated Debris(Gloves, weighing boats)StateCheck->DebrisBinSolidSolid Hazardous Waste Bin(Label: Toxic/Irritant)Solid->BinSolidPack inGlass/HDPESolventCheckCheck Solvent CompositionLiquid->SolventCheckBinDebrisSolid Hazardous Waste(Double Bagged)Debris->BinDebrisBinHaloHalogenated Solvent Waste(If DCM, Chloroform present)SolventCheck->BinHaloContains HalogensBinNonHaloNon-Halogenated Solvent Waste(If MeOH, EtOAc, DMF)SolventCheck->BinNonHaloNo Halogens

Figure 1: Decision matrix for segregating spirocyclic amine waste into correct regulatory streams.

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Excess Reagent)

Context: Expired shelf-life material or excess weighed solids.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1] Avoid metal containers due to potential corrosion from HCl salts.[1]

  • Packaging: Transfer the solid explicitly into the waste container. Do not leave it in open weigh boats.[1]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "1-Thia-6-azaspiro[3.3]heptane HCl"[1][2][4]

    • Hazard Checkbox: Toxic, Irritant.[1][5]

  • Odor Control: Due to the thietane (sulfur) ring, this compound may develop a sulfurous odor upon degradation.[1] Seal the waste container cap with Parafilm if stored in a satellite accumulation area (SAA) for extended periods.

Protocol B: Disposal of Liquid Waste (Reaction Mixtures)

Context: Post-reaction solutions containing the spirocycle dissolved in organic solvents.

  • pH Check: If the solution was subjected to acidic workup, ensure the waste stream is not < pH 2 unless your facility allows acidic solvent waste.[1]

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated: If dissolved in Methanol, Ethyl Acetate, or DMSO.

  • Amine Scavenging (Optional but Recommended): If the waste contains high concentrations (>5%) of the free amine, adding a stoichiometric amount of dilute acetic acid to the waste container can reduce volatility and odor, keeping the amine protonated (salt form).

Protocol C: Spill Cleanup Procedure

Context: Accidental benchtop spill of solid powder.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1] Respiratory protection (N95) if dust is visible.[1]

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.[1]

  • Cleanup:

    • Sweep up the damp powder/towel mixture using a disposable scoop.[1]

    • Place in a Ziploc bag or sealable jar.

    • Wipe the surface with 10% Bleach solution followed by water.[1] Note: Bleach oxidizes residual sulfur compounds, eliminating odor and deactivating the nucleophilic sulfur.

  • Disposal: Place the sealed bag into the Solid Hazardous Waste bin.

Regulatory & Compliance Data

Adherence to federal and local regulations is mandatory.[1][3] This compound falls under general "organic hazardous waste" unless specifically listed by your local agency.[1]

Table 2: Waste Coding & Transport
AgencyCode/ClassificationRequirement
RCRA (USA) Not P-listed or U-listed specifically.[1]Classify by characteristic: D003 (Reactivity) unlikely, but treat as Toxic/Irritant . Use generic organic waste codes if applicable (e.g., ORG-S).[1]
EPA Disposal IncinerationMust be incinerated in a facility equipped with a scrubber to handle SOx (Sulfur oxides) and NOx (Nitrogen oxides) emissions.
DOT (Transport) UN 2811 or UN 3261Toxic Solid, Organic, N.O.S. or Corrosive Solid, Acidic, Organic, N.O.S. (depending on salt form).[1][6]

References

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 1-Thia-6-azaspiro[3.3]heptane hydrochloride. Retrieved from [1]

  • PubChem. (2024).[1] Compound Summary: 1-Thia-6-azaspiro[3.3]heptane.[1][2][6] National Library of Medicine.[1] Retrieved from

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][7] Retrieved from [7]

  • Fisher Scientific. (2024).[1] Chemical Waste Disposal Guidelines. Retrieved from

Personal protective equipment for handling 1-Thia-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Scaffold

1-Thia-6-azaspiro[3.3]heptane is a high-value spirocyclic building block used in medicinal chemistry to improve the physicochemical properties of drug candidates. As a bioisostere for piperidine or morpholine, it increases


 character (fraction of sp3-hybridized carbons), enhancing solubility and metabolic stability while providing a rigid exit vector for substituents [1, 2].

Operational Criticality: While often supplied as a stable hydrochloride salt, the core pharmacophore presents specific hazards—primarily mucosal irritation and potential acute toxicity. Furthermore, liberation of the free base generates a volatile, malodorous, and potentially air-sensitive amine that requires strict containment.

Physicochemical & Hazard Profile

Data synthesized from Safety Data Sheets (SDS) and structural analogs [3, 4].

PropertySpecification
CAS Number 1427452-92-3 (HCl salt); 159-35-3 (Parent/Generic)
Physical State Salt: White to pale yellow solid (Powder/Crystals). Free Base: Viscous liquid or low-melting solid (Volatile).
Storage 2–8°C (Refrigerate); Hygroscopic; Store under Inert Gas (Argon/Nitrogen).
GHS Classification Warning
Hazard Statements H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1][2][3][4] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]
Odor Salt: Odorless to faint. Free Base: Distinctive amine/sulfide odor (stench).

Personal Protective Equipment (PPE) Matrix

Rationale: This compound combines the irritant properties of secondary amines with the potential sensitization risks of sulfur heterocycles.

Protection ZoneRequirementTechnical Rationale
Respiratory N95/P2 (Solids) or Half-mask with ABEK1 Filters (Liquids/Free Base) The salt is a fine powder capable of becoming airborne dust. The free base releases amine vapors that irritate the upper respiratory tract.
Hand Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Breakthrough Time: >480 min. Spirocyclic amines can permeate standard latex rapidly. Double gloving allows outer glove removal upon contamination without skin exposure.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient due to the risk of fine dust migration or liquid splash during extraction.
Body Lab Coat (Tyvek® preferred for scale-up) Standard cotton is acceptable for <1g. For larger quantities, use disposable Tyvek to prevent fabric contamination and carry-over.

Operational Protocols

Storage and Stability

The hydrochloride salt is hygroscopic. Moisture absorption leads to clumping and hydrolysis risks.

  • Protocol: Keep the container tightly sealed with Parafilm. Store in a desiccator within a refrigerator (2–8°C).

  • Inert Atmosphere: If the seal is broken, backfill the vial with Argon before re-sealing.

Weighing and Transfer (Solid Salt)

Risk: Static-induced dust dispersion.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Mitigation: Use an anti-static gun or polonium strip if the powder is "fly-away."

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if traces of acid are present; use PTFE-coated or glass tools.

Generation of the Free Base (Critical Procedure)

Context: Many reactions (e.g., nucleophilic substitution) require the free amine. This step generates the most significant hazard.

  • Setup: Clamp a separatory funnel inside the fume hood.

  • Dissolution: Suspend the HCl salt in DCM (Dichloromethane) or EtOAc.

  • Neutralization: Slowly add saturated aqueous

    
     or 
    
    
    
    .
    • Note: Evolution of gas may occur.[5] Vent frequently.

  • Extraction: Separate the organic layer.

  • Drying: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Warning: The free base is volatile. Do not apply high vacuum (<10 mbar) for extended periods, or you will lose the product to the pump trap.

    • Odor Control: All glassware contacting the free base must be rinsed with a dilute bleach solution (to oxidize sulfur/amine residues) before removal from the hood.

Visualized Workflows

Safe Handling Lifecycle

This diagram illustrates the logical flow from storage to reaction, emphasizing decision points for salt vs. free base handling.

HandlingLifecycle Storage Storage (2-8°C, Desiccated) Weighing Weighing (Fume Hood, Anti-static) Storage->Weighing Decision Form Required? Weighing->Decision UseSalt Direct Use (Salt) Add Base in situ Decision->UseSalt Salt OK FreeBase Free Base Gen (Extraction) Decision->FreeBase Need Amine Reaction Reaction Setup UseSalt->Reaction FreeBase->Reaction Volatile! Waste Waste Disposal (Segregated) Reaction->Waste

Caption: Workflow distinguishing between direct salt usage (safer) and free base generation (higher risk).

Spill Response Decision Tree

Immediate actions to take in the event of a spill.

SpillResponse Spill Spill Detected Type State of Matter? Spill->Type Solid Solid (Powder) Type->Solid Liquid Liquid (Solution/Free Base) Type->Liquid ActionSolid 1. Dampen paper towel 2. Wipe gently (No dust) 3. Clean surface with soap Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite 2. Scoop to bag 3. Bleach wipe down Liquid->ActionLiquid Disposal Label: 'Hazardous Sulfur/Amine Waste' ActionSolid->Disposal ActionLiquid->Disposal

Caption: Protocol for containing solid powder vs. liquid spills to prevent aerosolization or odor spread.

Waste Disposal & Deactivation

Self-Validating Logic: Improper disposal of sulfur-amines can lead to downstream reactions in waste drums or facility evacuation due to smell.

  • Segregation: Do not mix with oxidizing acids (Nitric, Perchloric). This can generate toxic

    
     or 
    
    
    
    gases.
  • Primary Stream: Dispose of as "Halogenated Organic Waste" (if DCM is used) or "Non-Halogenated Organic Waste" .

  • Container Labeling: Clearly mark the tag with "Contains Organic Sulfur/Amine."

  • Decontamination: Rinse empty vials/flasks with a 5% Sodium Hypochlorite (Bleach) solution. This oxidizes the sulfide/amine functionalities, neutralizing the odor and biological activity before the glass enters the sharps bin [5].

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters, 12(9), 1944–1947. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 1-Thia-6-azaspiro[3.3]heptane hydrochloride.[6]Link

  • ChemScene. (2024). Material Safety Data Sheet: 1-Thia-6-azaspiro[3.3]heptane hydrochloride.[6][7]Link

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.